molecular formula C9H19Br2N B12670485 Einecs 302-961-4 CAS No. 94135-90-7

Einecs 302-961-4

Cat. No.: B12670485
CAS No.: 94135-90-7
M. Wt: 301.06 g/mol
InChI Key: VBJPHSXINZTGAA-UHFFFAOYSA-N
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Description

Einecs 302-961-4 is a useful research compound. Its molecular formula is C9H19Br2N and its molecular weight is 301.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94135-90-7

Molecular Formula

C9H19Br2N

Molecular Weight

301.06 g/mol

IUPAC Name

1-(3-bromopropyl)-2,5-dimethylpyrrolidine;hydrobromide

InChI

InChI=1S/C9H18BrN.BrH/c1-8-4-5-9(2)11(8)7-3-6-10;/h8-9H,3-7H2,1-2H3;1H

InChI Key

VBJPHSXINZTGAA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1CCCBr)C.Br

Origin of Product

United States

Foundational & Exploratory

what are the physical properties of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and estimated physical properties of the quaternary ammonium salt, 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide. Due to the limited availability of direct experimental data for this specific compound, this guide combines calculated values, estimations based on structurally similar compounds, and established experimental protocols for the characterization of such salts.

Core Physical Properties

The physical characteristics of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide are crucial for its handling, formulation, and application in research and development. Below is a summary of its key physical properties.

PropertyValueMethod of Determination
Molecular Formula C\u2089H\u2081\u2089Br\u2082NCalculation
Molecular Weight 299.10 g/mol Calculation
Melting Point Estimated to be in the range of a solid at room temperature.Estimation based on analogous structures
Boiling Point Decomposes before boiling.General property of quaternary ammonium salts
Solubility Expected to be soluble in polar solvents like water, ethanol, and acetone, with limited solubility in non-polar organic solvents.[1][2]Estimation based on analogous structures[3]

Note: The melting point of pyrrolidinium-based ionic liquids can be influenced by the structure of the cation and the nature of the anion.[4][5][6] Given that many pyrrolidinium bromide salts are solids at room temperature, it is reasonable to predict a similar state for the title compound.[4] Quaternary ammonium salts are ionic compounds and typically have high thermal stability, often decomposing at high temperatures rather than exhibiting a true boiling point.[7] Their solubility is dictated by their ionic nature, favoring polar solvents capable of solvating the cation and anion.[1][2][3]

Experimental Protocols

Detailed methodologies for determining the physical properties of quaternary ammonium salts are outlined below. These protocols are standard in the field and can be applied to 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide

Objective: To synthesize 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide via a quaternization reaction.

Materials:

  • 2,5-dimethylpyrrolidine

  • 1,3-dibromopropane

  • A suitable aprotic polar solvent (e.g., acetonitrile, acetone)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethylpyrrolidine in the chosen aprotic polar solvent.

  • Add an equimolar amount of 1,3-dibromopropane to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from several hours to days, depending on the reactivity of the substrates.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the product can be precipitated by adding an anti-solvent, such as diethyl ether.

  • The resulting solid is collected by filtration, washed with the anti-solvent to remove unreacted starting materials, and dried under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

Objective: To determine the melting point of the synthesized compound using a standard laboratory method.

Apparatus:

  • Melting point apparatus (e.g., Gallenkamp, Stuart SMP10)

  • Capillary tubes

Procedure:

  • A small, finely powdered sample of the dried compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range at which the substance begins to melt and completely liquefies is recorded as the melting point. For ionic liquids, a Differential Scanning Calorimeter (DSC) can also be used to determine the melting temperature and other thermal transitions.[4][5]

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of the compound in various solvents.

Qualitative Method:

  • Take a small, measured amount of the compound (e.g., 10 mg) and add it to a test tube containing a small volume of the solvent (e.g., 1 mL).

  • Shake the test tube vigorously and observe if the solid dissolves completely.

  • If it dissolves, the compound is considered soluble in that solvent under these conditions. If not, it is considered insoluble or sparingly soluble. This can be repeated with a range of polar and non-polar solvents.[8]

Quantitative Method (Gravimetric Approach):

  • Prepare a saturated solution of the compound in a specific solvent at a constant temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.[9]

  • Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation.[9]

  • A known volume or weight of the clear saturated solution is taken, and the solvent is evaporated.

  • The mass of the remaining solid residue is measured.

  • The solubility is then calculated and expressed in units such as g/100 mL or mol/L.[4] For ionic liquids, methods like inverse gas chromatography can also be employed to determine solubility parameters.[10]

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of synthesis and characterization, as well as the decision process for solvent selection.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2,5-dimethylpyrrolidine + 1,3-dibromopropane Reaction Quaternization Reaction Reactants->Reaction Solvent Aprotic Polar Solvent Solvent->Reaction Precipitation Precipitation with Anti-solvent Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification Product 1-(3-bromopropyl)-2,5- dimethylpyrrolidinium bromide Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP Solubility Solubility Testing Product->Solubility

Caption: Workflow for the synthesis and characterization of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Solvent_Selection_Logic node_rect node_rect start Select Solvent is_polar Is the solvent polar? start->is_polar high_sol High Solubility Expected (e.g., Water, Ethanol) is_polar->high_sol Yes low_sol Low Solubility Expected (e.g., Hexane, Toluene) is_polar->low_sol No

Caption: Logical diagram for predicting solubility based on solvent polarity.

References

Synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide, a quaternary ammonium salt with potential applications in various fields of chemical and pharmaceutical research. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and expected characterization data.

Introduction

Quaternary ammonium salts (QAS) are a class of compounds with diverse applications, including as phase-transfer catalysts, ionic liquids, and biologically active agents. The synthesis of novel QAS with specific functionalities is of significant interest in drug development and material science. This guide focuses on the preparation of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide, which incorporates a reactive bromopropyl group, making it a versatile intermediate for further chemical modifications.

Synthetic Pathway

The synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide is achieved through the quaternization of 2,5-dimethylpyrrolidine with 1,3-dibromopropane. This reaction proceeds via a nucleophilic substitution mechanism (SN2). The nitrogen atom of the secondary amine, 2,5-dimethylpyrrolidine, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion. This initially forms the tertiary amine, 1-(3-bromopropyl)-2,5-dimethylpyrrolidine. In the same reaction vessel, the newly formed tertiary amine then undergoes a second intramolecular alkylation, where the nitrogen atom attacks the carbon of the bromopropyl group, which is not the intended reaction, or intermolecularly reacts with another molecule of 1,3-dibromopropane. However, the desired product is formed through the intermolecular reaction of the intermediate tertiary amine with another molecule of the alkylating agent is not the main pathway when starting with a secondary amine.

The more direct and common pathway involves a two-step process in a single pot. First, the secondary amine is N-alkylated to form the tertiary amine, 1-(3-bromopropyl)-2,5-dimethylpyrrolidine. This is then followed by the quaternization of the tertiary amine by another molecule of the alkylating agent, which in this case is not the desired product. To favor the formation of the target compound, an excess of 1,3-dibromopropane is used. This increases the likelihood that the intermediate tertiary amine will not react with another molecule of 2,5-dimethylpyrrolidine. The reaction can be visualized as follows:

G cluster_reactants Reactants cluster_product Product 2,5-Dimethylpyrrolidine 2,5-Dimethylpyrrolidine Reaction Reaction 2,5-Dimethylpyrrolidine->Reaction Nucleophile 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction Electrophile 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide Reaction->1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide Quaternization (SN2)

Caption: Synthetic pathway for 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Materials and Methods
Reagent/MaterialGradeSupplier
2,5-Dimethylpyrrolidine≥98%Commercially Available
1,3-Dibromopropane≥99%Commercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Diethyl ether ((C₂H₅)₂O)AnhydrousCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Synthesis Procedure

A general workflow for the synthesis is outlined below:

G Start Start Reactants Combine 2,5-dimethylpyrrolidine, 1,3-dibromopropane (excess), K2CO3, and Acetonitrile Start->Reactants Reaction Reflux the mixture Reactants->Reaction Cooling Cool to room temperature Reaction->Cooling Filtration Filter to remove K2CO3 Cooling->Filtration Concentration Concentrate the filtrate under reduced pressure Filtration->Concentration Precipitation Add diethyl ether to precipitate the product Concentration->Precipitation Isolation Collect the solid by filtration Precipitation->Isolation Drying Dry the product in vacuo Isolation->Drying End End Drying->End

Caption: Experimental workflow for the synthesis.

Step-by-step procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylpyrrolidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1,3-dibromopropane (3.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain a viscous oil or a solid.

  • Add a sufficient amount of anhydrous diethyl ether to the residue and stir vigorously to induce precipitation of the product.

  • Collect the white precipitate by vacuum filtration and wash it with several portions of diethyl ether to remove any unreacted 1,3-dibromopropane.

  • Dry the resulting solid under vacuum to yield 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white solid
Melting PointNot available in literature, to be determined
SolubilitySoluble in polar solvents (e.g., water, methanol, DMSO), insoluble in non-polar solvents (e.g., diethyl ether, hexanes)
Spectroscopic Data

The following table summarizes the expected ¹H NMR spectroscopic data for the target compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsMultiplicityExpected Chemical Shift (δ, ppm)
CH₃ on pyrrolidinium ringDoublet~1.4 - 1.6
CH₂ on pyrrolidinium ringMultiplet~1.8 - 2.2
CH on pyrrolidinium ringMultiplet~3.5 - 3.8
N-CH₂ (propyl chain)Multiplet~3.6 - 3.9
CH₂-CH₂-Br (propyl chain)Multiplet~2.2 - 2.5
CH₂-Br (propyl chain)Triplet~3.4 - 3.6

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. Further characterization by ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) is recommended to fully confirm the structure.

Safety Precautions

  • 2,5-Dimethylpyrrolidine is a flammable and corrosive liquid.

  • 1,3-Dibromopropane is harmful if swallowed or inhaled and causes skin and eye irritation.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide. The detailed experimental protocol and expected characterization data will be valuable for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. The provided methodology offers a reliable route to this versatile chemical intermediate.

CAS 94135-90-7 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a summary of the available technical information for the chemical compound with CAS number 94135-90-7.

Chemical Identification and Structure

The chemical compound identified by CAS number 94135-90-7 is Pyrrolidine, 1-(3-bromopropyl)-2,5-dimethyl-, hydrobromide (1:1) , also known as 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide .

Chemical Structure:

Caption: 2D structure of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of CAS 94135-90-7 is limited in publicly available literature. The following table summarizes the basic chemical identifiers.

PropertyValue
CAS Number 94135-90-7
Molecular Formula C₉H₁₉Br₂N
Molecular Weight 299.06 g/mol
Canonical SMILES CC1CCCC(N1CCCBr)C.[Br-]
InChI Key Not available in public databases.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2,5-dimethylpyrrolidine 2,5-dimethylpyrrolidine N-alkylation N-alkylation 2,5-dimethylpyrrolidine->N-alkylation 1,3-dibromopropane 1,3-dibromopropane 1,3-dibromopropane->N-alkylation Solvent Solvent Solvent->N-alkylation Base Base Base->N-alkylation Temperature Temperature Temperature->N-alkylation Work-up Work-up N-alkylation->Work-up Purification Purification Work-up->Purification CAS 94135-90-7 CAS 94135-90-7 Purification->CAS 94135-90-7

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Research and Development

There is a notable lack of published research detailing the applications of CAS 94135-90-7 in drug development, signaling pathway analysis, or as a pharmacological tool. Its structure, featuring a quaternary ammonium group and a bromoalkyl chain, suggests potential utility as a synthetic intermediate or as a probe in chemical biology, but specific examples are not documented in available literature.

Signaling Pathways and Mechanism of Action

No information is currently available in peer-reviewed scientific literature to associate CAS 94135-90-7 with any specific biological signaling pathways or to describe its mechanism of action.

Conclusion

The chemical compound CAS 94135-90-7, identified as 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide, is a sparsely documented substance. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, synthetic methodologies, and biological activities is hampered by the limited availability of public data. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any application would necessitate de novo characterization and experimental validation.

Disclaimer: This document is based on a diligent search of publicly available scientific databases and chemical supplier information. The absence of detailed data reflects the current state of published knowledge and does not preclude the existence of such information in proprietary or unpublished sources. Researchers should exercise due caution and perform their own validation when working with this compound.

1-(3-Bromopropyl)-2,5-dimethylpyrrolidinium bromide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide, a key precursor in the synthesis of functionalized ionic liquids. This document outlines its synthesis, potential physicochemical properties, and prospective applications, particularly in the realm of drug development and delivery.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] Pyrrolidinium-based ILs, in particular, have garnered significant interest due to their electrochemical stability and versatility.[1] The introduction of a functionalized alkyl chain, such as a bromopropyl group, to the pyrrolidinium cation creates a valuable intermediate, 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide. This precursor opens avenues for further chemical modification, allowing for the synthesis of task-specific ionic liquids with tailored properties for applications in drug delivery, catalysis, and materials science.[2] The presence of the terminal bromine atom allows for subsequent nucleophilic substitution reactions, enabling the attachment of various functional groups.

Synthesis and Mechanism

The synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide is achieved through a standard quaternization reaction. This involves the nucleophilic attack of the nitrogen atom in 2,5-dimethylpyrrolidine on one of the electrophilic carbon atoms of 1,3-dibromopropane. The reaction is typically carried out in a suitable solvent, and the desired product precipitates out of the solution or is isolated after solvent removal.

Synthesis_Pathway cluster_conditions Reaction Conditions reagent1 2,5-Dimethylpyrrolidine product 1-(3-Bromopropyl)-2,5-dimethylpyrrolidinium bromide reagent1->product Nucleophilic Attack reagent2 1,3-Dibromopropane reagent2->product Solvent Solvent (e.g., Acetonitrile, Toluene) Temperature Temperature (e.g., Reflux)

References

Thermal Stability of Pyrrolidinium Bromide Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the thermal stability of pyrrolidinium bromide salts. These compounds are a class of ionic liquids (ILs) with significant potential in various applications, including as electrolytes and in pharmaceutical development. Understanding their thermal behavior is critical for ensuring their safe and effective use. This document provides a comprehensive overview of their thermal decomposition, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Thermal Stability Data

The thermal stability of pyrrolidinium bromide salts is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset temperature of decomposition (Tonset), the temperature at 5% mass loss (Tstart 5%), and the temperature of maximum decomposition rate (Tpeak). DSC is used to determine thermal transitions like melting point (Tm) and glass transition temperature (Tg).

The following tables summarize the thermal stability data for a range of monocationic and dicationic pyrrolidinium bromide salts.

Table 1: Thermal Stability of Monocationic N-Alkyl-N-methylpyrrolidinium Bromide Salts

CompoundAlkyl ChainTonset (°C)Tmax (°C)Reference
N-butyl-N-methylpyrrolidinium bromideC4274.7 - 283.4283 - 294[1]
N-propyl-N-methylpyrrolidinium bromideC3~230-Thermochim. Acta 2014, 589, 148-57[2]
N-pentyl-N-methylpyrrolidinium bromideC5~230-Thermochim. Acta 2014, 589, 148-57[2]

Note: Tonset and Tmax values for N-butyl-N-methylpyrrolidinium bromide vary with the heating rate used in the TGA analysis.[1]

Table 2: Thermal Stability of Dicationic Pyrrolidinium Bromide Salts

CompoundLinker ChainTstart 5% (°C)Tonset (°C)Tpeak (°C)Tm (°C)Reference
1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromideC3272.8271.2304.7209.2[3]
1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromideC8280.3287.9308.6174.3[3]
1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromideC4-200.7 - 212.8205 - 254-[1]

Note: Tonset and Tpeak values for 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide vary with the heating rate used in the TGA analysis.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Synthesis of Pyrrolidinium Bromide Salts

Monocationic N-Alkyl-N-methylpyrrolidinium Bromide: The synthesis of monocationic N-alkyl-N-methylpyrrolidinium bromides is typically achieved through a quaternization reaction. For example, the synthesis of 1-butyl-1-methylpyrrolidinium bromide involves the slow addition of an equimolar amount of 1-bromobutane to a round bottom flask containing N-methylpyrrolidine, with constant stirring.[1] The reaction is carried out under solventless conditions and refluxed at a controlled temperature (e.g., 40°C) for 24 hours. The resulting product is then washed with diethyl ether to remove any unreacted starting materials and dried under a vacuum.[1]

Dicationic bis(pyrrolidinium) Bromide Salts: Dicationic salts are synthesized via a similar Menschutkin reaction. For instance, 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide is prepared by reacting N-methylpyrrolidine with 1,3-dibromopropane.[4] The reaction conditions are adjusted to favor the formation of the dicationic product.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is performed to evaluate the thermal stability of the pyrrolidinium bromide salts. A small sample (typically 5-15 mg) is placed in a crucible (e.g., platinum or aluminum) within a thermogravimetric analyzer.[1][3] The sample is then heated at a constant rate (e.g., 5, 10, 15, 20, or 25 °C/min) over a specified temperature range (e.g., 40 to 700 °C) under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-90 mL/min).[1][3] The instrument records the mass of the sample as a function of temperature. The onset decomposition temperature (Tonset) is determined as the intersection of the baseline and the tangent of the mass loss curve.[1] The peak decomposition temperature (Tpeak) corresponds to the temperature at which the maximum rate of mass loss occurs, as indicated by the peak in the derivative thermogravimetry (DTG) curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to determine the thermal transitions of the salts. A small sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.[3] The analysis involves a programmed heating and cooling cycle. For example, a common procedure includes an initial heating cycle to remove any thermal history, followed by a cooling cycle and a second heating cycle at a controlled rate (e.g., 10 °C/min).[5] The instrument measures the heat flow to or from the sample relative to a reference, allowing for the determination of melting points (Tm), crystallization temperatures (Tc), and glass transition temperatures (Tg).

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermal stability of pyrrolidinium bromide salts.

General structure of a pyrrolidinium bromide salt.

G TGA Experimental Workflow A Sample Preparation (5-15 mg of salt) B Place in TGA Instrument (Platinum/Aluminum crucible) A->B C Set Experimental Parameters (Heating rate, Temp. range, N2 atmosphere) B->C D Run TGA Analysis C->D E Data Acquisition (Mass vs. Temperature) D->E F Data Analysis (Determine Tonset, Tpeak) E->F

Workflow for Thermogravimetric Analysis (TGA).

G Potential Thermal Degradation Pathway A Pyrrolidinium Bromide Salt B Heating A->B C Nucleophilic Substitution (SN2) (Attack by Br- anion) B->C D Hofmann Elimination B->D E Volatile Decomposition Products (e.g., N-methylpyrrolidine, Alkyl bromide) C->E D->E

Simplified thermal degradation pathways.

Factors Influencing Thermal Stability

The thermal stability of pyrrolidinium bromide salts is influenced by several structural factors:

  • Cation Structure: Dicationic pyrrolidinium salts can exhibit different thermal stabilities compared to their monocationic counterparts. For instance, 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide was found to be less thermally stable than 1-butyl-1-methylpyrrolidinium bromide.[1] This is in contrast to some dicationic imidazolium-based ILs, which have shown enhanced thermal stability.[1]

  • Alkyl Chain Length: The length of the alkyl chain on the pyrrolidinium ring can have a modest effect on thermal stability.

  • Linker Chain Length (for dicationic salts): In the case of dicationic salts, the length of the linker chain connecting the two pyrrolidinium rings can influence thermal properties. For example, the dicationic system with a longer octane linker showed a slightly higher onset of decomposition compared to the one with a propane linker.[3]

Thermal Degradation Mechanism

The thermal degradation of pyrrolidinium bromide salts is believed to proceed through mechanisms common to quaternary ammonium salts. The primary pathways are nucleophilic substitution (SN2) and Hofmann elimination.[1] In the SN2 pathway, the bromide anion acts as a nucleophile and attacks one of the alkyl groups attached to the nitrogen atom, leading to the formation of N-methylpyrrolidine and an alkyl bromide. The Hofmann elimination pathway involves the abstraction of a proton from a carbon atom beta to the nitrogen, resulting in the formation of an alkene, N-methylpyrrolidine, and hydrogen bromide. The prevalence of each pathway depends on the specific structure of the pyrrolidinium cation and the reaction conditions.

References

Solubility of Functionalized Pyrrolidinium Bromides in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of functionalized pyrrolidinium bromides in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the applications of these ionic liquids. The guide includes quantitative solubility data, detailed experimental protocols for synthesis and solubility determination, and visualizations of key processes and relationships to facilitate understanding and application in a laboratory setting.

Quantitative Solubility Data

The solubility of functionalized pyrrolidinium bromides is a critical parameter for their application in various fields, including as reaction media, electrolytes, and in drug delivery systems. The following table summarizes the available quantitative solubility data for a series of dicationic pyrrolidinium bromides in a range of common organic solvents at room temperature. The data is extracted from the study by Ferdeghini et al. (2022)[1][2].

Compound NameAbbreviationOrganic SolventSolubility (M)Solubility (g/L)
1,1'-(Propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide[C₃Mpyrr₂]Br₂Methanol2.526921.2
Ethanol1.470536.0
2-Propanol> 0.1> 36.5
Acetonitrile> 0.1> 36.5
Acetone< 0.01< 3.65
Ethyl Acetate< 0.01< 3.65
Dichloromethane< 0.01< 3.65
1,1'-(Octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide[C₈Mpyrr₂]Br₂Methanol1.25542.5
Ethanol0.65282.1
2-Propanol< 0.01< 4.34
Acetonitrile< 0.01< 4.34
Acetone< 0.01< 4.34
Ethyl Acetate< 0.01< 4.34
Dichloromethane< 0.01< 4.34

Note: Solubility values of "> 0.1 M" indicate that the compound is highly soluble, while "< 0.01 M" indicates very low solubility under the tested conditions. The g/L values were calculated based on the provided molarities and the molecular weights of the compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of dicationic pyrrolidinium bromides and the determination of their solubility in organic solvents, based on established procedures[1][3].

Synthesis of Dicationic Pyrrolidinium Bromides

This protocol describes a general one-step procedure for the synthesis of 1,1'-(alkane-diyl)bis(1-methylpyrrolidinium) bromides via the Menshutkin reaction[1][2].

Materials:

  • N-methylpyrrolidine

  • 1,n-Dibromoalkane (e.g., 1,3-dibromopropane, 1,8-dibromooctane)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 2.1 equivalents of N-methylpyrrolidine in acetonitrile (e.g., 15 mmol in 5 mL CH₃CN).

  • In a separate beaker, prepare a solution of 1 equivalent of the desired 1,n-dibromoalkane in acetonitrile (e.g., 7.14 mmol in 15 mL CH₃CN).

  • Add the 1,n-dibromoalkane solution dropwise to the N-methylpyrrolidine solution while stirring.

  • Heat the reaction mixture to 80 °C and stir for 48 hours under reflux.

  • After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Wash the resulting solid product with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to obtain the desired dicationic pyrrolidinium bromide as a white solid.

Determination of Solubility by Gravimetric Method

This protocol outlines a gravimetric approach to determine the solubility of functionalized pyrrolidinium bromides in organic solvents at a specific temperature[1][3].

Materials:

  • Functionalized pyrrolidinium bromide salt

  • Organic solvent of interest

  • Analytical balance

  • Vials with caps

  • Magnetic stirrer with heating and temperature control

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Oven

Procedure:

  • Add a known mass of the pyrrolidinium bromide salt to a vial.

  • Add a sufficient amount of the organic solvent to the vial to ensure that some solid residue remains, creating a saturated solution.

  • Seal the vial and stir the mixture vigorously for 10 minutes at the reflux temperature of the solvent to facilitate dissolution.

  • Transfer the vial to a temperature-controlled bath set at the desired temperature (e.g., 25 °C) and continue stirring for at least 2 hours to allow the solution to reach equilibrium.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to avoid drawing any solid particles.

  • Weigh the syringe containing the saturated solution to determine the mass of the solution.

  • Dispense the solution into a pre-weighed container and evaporate the solvent in an oven at an appropriate temperature until a constant weight of the dissolved salt is obtained.

  • Calculate the solubility in grams per liter (g/L) or moles per liter (M) using the mass of the dissolved salt and the volume of the aliquot taken.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of functionalized pyrrolidinium bromide solubility.

Synthesis_Workflow Reactants N-methylpyrrolidine + 1,n-Dibromoalkane Reaction Reaction at 80°C for 48h (Menshutkin Reaction) Reactants->Reaction Solvent Acetonitrile (CH3CN) Solvent->Reaction Evaporation Solvent Removal (Rotary Evaporator) Reaction->Evaporation Washing Washing with Diethyl Ether Evaporation->Washing Drying Drying under Vacuum Washing->Drying Product Dicationic Pyrrolidinium Bromide (Solid) Drying->Product

Caption: Synthetic workflow for dicationic pyrrolidinium bromides.

Solubility_Determination_Workflow Start Start: Known mass of Pyrrolidinium Bromide AddSolvent Add Organic Solvent (to excess) Start->AddSolvent HeatReflux Heat to Reflux (10 min) AddSolvent->HeatReflux Equilibrate Equilibrate at 25°C (2h) HeatReflux->Equilibrate Sample Withdraw Supernatant (Filtered Syringe) Equilibrate->Sample Weigh Weigh Saturated Solution Sample->Weigh Evaporate Evaporate Solvent Weigh->Evaporate WeighResidue Weigh Dry Residue Evaporate->WeighResidue Calculate Calculate Solubility (g/L or M) WeighResidue->Calculate

Caption: Workflow for solubility determination by the gravimetric method.

Structure_Solubility_Relationship cluster_c3 Short Linker Chain (C3) cluster_c8 Long Linker Chain (C8) C3_Pyrr [C₃Mpyrr₂]Br₂ (Pyrrolidinium) C3_Sol_High High Solubility in Polar Protic Solvents (Methanol, Ethanol) C3_Pyrr->C3_Sol_High leads to C8_Pyrr [C₈Mpyrr₂]Br₂ (Pyrrolidinium) C8_Sol_Low Lower Solubility in Polar Protic Solvents C8_Pyrr->C8_Sol_Low leads to

Caption: Structure-solubility relationship of dicationic pyrrolidinium bromides.

References

Initial Characterization of Novel Pyrrolidinium-Based Ionic Liquids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial characterization of novel pyrrolidinium-based ionic liquids (ILs). It is intended for researchers, scientists, and drug development professionals who are exploring the synthesis and application of these versatile compounds. Pyrrolidinium-based ILs are salts with melting points below 100 °C, composed of a pyrrolidinium cation and a variety of possible anions.[1] Their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them highly attractive for diverse applications, including as electrolytes, heat-transfer fluids, and innovative platforms for drug delivery.[2][3][4] A thorough initial characterization is critical to understanding the structure-property relationships and determining the potential utility of any newly synthesized IL.

Synthesis of Pyrrolidinium-Based Ionic Liquids

The synthesis of pyrrolidinium-based ILs is often straightforward, with the specific route depending on whether a protic or aprotic IL is desired. Protic ionic liquids (PILs) are typically prepared through a simple and atom-economic neutralization reaction between a Brønsted base (pyrrolidine) and a Brønsted acid.[5][6] This method is valued for its simplicity and high yield.

A representative method for synthesizing a protic pyrrolidinium-based IL, such as pyrrolidinium nitrate, is as follows:

  • Preparation : Pyrrolidine is placed in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is immersed in an ice bath to control the reaction temperature.[5]

  • Neutralization : A Brønsted acid (e.g., nitric acid) is added dropwise to the stirred pyrrolidine.[5] The temperature is carefully monitored to prevent product degradation from the exothermic reaction.

  • Purification : After the addition is complete, the mixture is stirred for several hours at room temperature. The resulting product is then purified to remove any unreacted starting materials or water. This is often achieved by drying under a high vacuum at a controlled temperature (e.g., 60–90 °C) for 24 hours.[7]

  • Verification : The final product's purity and water content are verified using techniques like Karl Fischer titration to ensure the removal of water, which can significantly impact the IL's physicochemical properties.[7]

G cluster_synthesis Synthesis Workflow start Start reactants 1. Combine Pyrrolidine and Brønsted Acid in Ice Bath start->reactants stir 2. Stir at Room Temperature reactants->stir purify 3. Purify under High Vacuum stir->purify characterize 4. Purity & Water Content Analysis (Karl Fischer) purify->characterize end_product Final Pyrrolidinium Ionic Liquid characterize->end_product

Caption: General workflow for the synthesis of protic pyrrolidinium-based ionic liquids.

Core Physicochemical Characterization

Once synthesized, a novel IL must undergo rigorous characterization to determine its fundamental properties. This process involves structural confirmation followed by the measurement of its thermal, physical, and electrochemical characteristics.

Confirming the chemical structure and assessing the purity of the synthesized IL is the first and most critical step. Spectroscopic methods are indispensable for this purpose.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the structure of the cation and anion by analyzing the chemical shifts and coupling constants.

  • Mass Spectrometry (MS) : Provides information on the mass-to-charge ratio of the constituent ions, confirming their identity.[8]

  • Infrared (IR) Spectroscopy : Used to identify characteristic functional groups within the ionic liquid's structure.[8]

The thermal behavior of an IL dictates its operational temperature range and stability.

Experimental Protocols:

  • Differential Scanning Calorimetry (DSC) : This technique is used to determine phase transition temperatures, including the melting point (Tfus) and glass transition temperature (Tg), as well as the enthalpy of fusion (ΔfusH).[2][7]

  • Thermogravimetric Analysis (TGA) : TGA is used to determine the thermal decomposition temperature (Td), which indicates the upper limit of the IL's thermal stability.[3][7]

Table 1: Thermal Properties of Selected Pyrrolidinium-Based Ionic Liquids

Ionic Liquid Melting Temp. (Tfus) Enthalpy of Fusion (ΔfusH) Decomposition Temp. (Td) Citations
[EMPYR][CF₃SO₃]¹ 495.45 K 9.99 kJ·mol⁻¹ Not Reported [2]
[PMPYR][CF₃SO₃]² 418.15 K 37.24 kJ·mol⁻¹ Not Reported [2]
[C₃C₁pyr][NTf₂]³ 274.6 K Not Reported 771 K [3]
[C₄C₁pyr][NTf₂]⁴ 289.1 K Not Reported 776 K [3]
[Pyrr][NO₃]⁵ 27 °C Not Reported 220 °C [5][6]

¹ 1-ethyl-1-methylpyrrolidinium trifluoromethanesulfonate ² 1-propyl-1-methylpyrrolidinium trifluoromethanesulfonate ³ 1-propyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ⁴ 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ⁵ Pyrrolidinium nitrate

These properties are crucial for understanding the IL's behavior as a solvent or electrolyte and are heavily influenced by the structure of the cation and anion.[2]

Experimental Protocols:

  • Densitometry : The density (ρ) is typically measured using a vibrating tube densitometer over a range of temperatures.

  • Viscometry : The dynamic viscosity (η) is measured using a rheometer or viscometer, also as a function of temperature.[7]

  • Conductometry : Ionic conductivity (σ) is determined using a conductivity meter, which measures the material's ability to conduct an electric current.[7]

Table 2: Physicochemical Properties of Selected Pyrrolidinium-Based ILs at 25 °C (298.15 K)

Ionic Liquid Density (ρ) (g·cm⁻³) Viscosity (η) (mPa·s) Ionic Conductivity (σ) (mS·cm⁻¹) Citations
[Pyrr][NO₃] 1.23 48 26 [5][6]
[Pyrr][HCOO]⁶ 1.13 21 56 [5][6]
[Pyrr][CH₃COO]⁷ 1.08 62 22 [5][6]
Pyr₁,₂O₃TFSA⁸ Not Reported 48 4.9 [9]

⁶ Pyrrolidinium formate ⁷ Pyrrolidinium acetate ⁸ N-propoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)amide

Characterization Workflow and Structure-Property Relationships

The characterization of a novel ionic liquid follows a logical progression from synthesis and basic verification to in-depth analysis and application-specific testing. The ultimate goal is to understand how molecular-level changes in the cation and anion structures translate into macroscopic physicochemical properties.

G cluster_workflow Overall Characterization Workflow synthesis Synthesis of Novel Pyrrolidinium IL struct_char Structural & Purity Characterization (NMR, MS, IR) synthesis->struct_char phys_chem Physicochemical Property Analysis struct_char->phys_chem thermal Thermal Analysis (DSC, TGA) transport Transport Properties (Viscosity, Density, Conductivity) electrochem Electrochemical Analysis (Window) data_analysis Data Analysis & Structure-Property Correlation thermal->data_analysis transport->data_analysis electrochem->data_analysis app_testing Application-Specific Testing (e.g., Drug Solubility, Cytotoxicity) data_analysis->app_testing

Caption: A logical workflow for the initial characterization of novel ionic liquids.

The tunability of ILs is their most powerful feature. By modifying the alkyl chain length on the pyrrolidinium cation or changing the nature of the anion, researchers can systematically alter the resulting properties.[2][10] For instance, increasing the alkyl chain length on the cation often leads to increased viscosity and decreased ionic conductivity but may also lower the melting point.[2][11]

G cluster_relationship Structure-Property Relationships props Physicochemical Properties viscosity Viscosity props->viscosity conductivity Ionic Conductivity props->conductivity melting_point Melting Point props->melting_point stability Thermal Stability props->stability cation Cation Structure (Pyrrolidinium) alkyl Alkyl Chain Length cation->alkyl functional Functional Groups (e.g., ether) cation->functional anion Anion Structure anion_size Size & Shape anion->anion_size anion_charge Charge Delocalization anion->anion_charge

Caption: Conceptual diagram of how cation and anion modifications influence IL properties.

Relevance for Drug Development

For drug development professionals, these fundamental properties are directly relevant to the formulation and delivery of active pharmaceutical ingredients (APIs).[4]

  • Solubility : The unique solvating power of ILs can enhance the solubility of poorly soluble drug candidates.[4]

  • Drug Delivery Systems : ILs can be used to create novel drug delivery systems like nanoparticles and micelles.[4]

  • API-ILs : A promising strategy involves creating Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs), where the drug itself is part of the ionic liquid structure, potentially improving its physical properties and bioavailability.[1][12]

  • Toxicity : An initial characterization of cytotoxicity is essential for any IL intended for biomedical application. Studies have shown that the toxicity of pyrrolidinium ILs can be tuned, for instance, by altering the cation's alkyl chain length.[1][11]

References

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Functionalized Pyrrolidinium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The unique structural and chemical properties of functionalized pyrrolidinium compounds are positioning them as a versatile scaffold in a multitude of scientific disciplines. This in-depth technical guide explores burgeoning research avenues for these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide delves into their therapeutic potential as anticancer and antimicrobial agents, their application in materials science as highly stable ionic liquids, and their role in asymmetric synthesis as efficient organocatalysts.

The five-membered nitrogen-containing heterocyclic structure of the pyrrolidinium ring provides a three-dimensional framework that is pivotal for its diverse biological activities and applications.[1][2] Strategic functionalization of this core structure allows for the fine-tuning of its physicochemical properties, leading to the development of novel compounds with enhanced efficacy and specificity.

Therapeutic Potential: A New Frontier in Drug Discovery

Functionalized pyrrolidinium derivatives have demonstrated significant promise as a source of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of various pyrrolidinium compounds against a range of human cancer cell lines.[3][4][5] Research has shown that these compounds can induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways essential for tumor growth and metastasis.[6][7]

Table 1: Anticancer Activity of Functionalized Pyrrolidinium Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrrolidine-2,5-dione DerivativesMCF-7 (Breast)1.496 - 1.831[8]
Tetrazolopyrrolidine-1,2,3-triazole AnaloguesHeLa (Cervical)0.32 - 1.80[9]
Diphenylamine-Pyrrolidin-2-one-Hydrazone DerivativesIGR39 (Melanoma), PPC-1 (Prostate), MDA-MB-231 (Breast), Panc-1 (Pancreatic)2.50 - 19.77[10]
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (Lung)Comparable to Cytarabine[11]
Pyrrolidinium Fullerenes (NDMPFI)Lung Cancer ModelSignificant tumor suppression[6]

One notable area of investigation involves the targeting of the urokinase receptor (uPAR), a protein often overexpressed in aggressive cancers and linked to poor prognosis.[1][12] Pyrrolidinone and piperidinone-based compounds have been shown to inhibit uPAR-mediated signaling, thereby impairing cancer cell invasion, adhesion, and migration.[7] Furthermore, certain pyrazole-based derivatives have demonstrated the ability to inhibit ERK phosphorylation and disrupt HIF1α and NF-κB signaling pathways, leading to apoptosis in cancer cells.[7] Another novel approach involves the use of pyrrolidinium-functionalized fullerenes as inhibitors of YTH N6-methyladenosine RNA binding protein 1 (YTHDF1), which effectively suppresses cancer cell proliferation by inducing cell cycle arrest.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Test compound (functionalized pyrrolidinium derivative)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway Diagrams:

uPAR_Signaling uPA uPA uPAR uPAR uPA->uPAR binds Integrins Integrins uPAR->Integrins interacts with GPCRs GPCRs uPAR->GPCRs interacts with EGFR EGFR uPAR->EGFR interacts with Plasminogen Plasminogen uPAR->Plasminogen activates FAK_Src FAK/Src Signaling Integrins->FAK_Src PI3K_AKT_ERK PI3K-AKT/ERK Signaling EGFR->PI3K_AKT_ERK Plasmin Plasmin Plasminogen->Plasmin MMPs MMPs Plasmin->MMPs activates ECM_Degradation ECM Degradation MMPs->ECM_Degradation Migration_Invasion Migration & Invasion FAK_Src->Migration_Invasion Proliferation Proliferation PI3K_AKT_ERK->Proliferation PI3K_AKT_ERK->Migration_Invasion

Caption: uPAR Signaling Pathway in Cancer.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Functionalized pyrrolidinium compounds have emerged as a promising class of molecules with potent activity against a variety of bacterial and fungal pathogens.[13][14][15] Their mechanism of action is thought to involve the disruption of the bacterial cell wall synthesis pathway, a critical process for bacterial survival.[16][17]

Table 2: Antimicrobial Activity of Functionalized Pyrrolidinium Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrolidine-2,5-dione DerivativesStaphylococcus aureus, Candida tropicalis32 - 128[4]
Pyrrolidine-2,5-dione DerivativesEnterococcus faecalis, Candida albicans0.125 - 0.5 (µM)[8]
Benzoylaminocarbothioyl pyrrolidinesGram-negative and Gram-positive bacteria, Candida species25 - 400[18]
Piperidine and pyrrolidine substituted halogenobenzenesStaphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans32 - 512[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][20][21][22]

Materials:

  • 96-well microtiter plates

  • Test compound (functionalized pyrrolidinium derivative)

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism. This typically involves growing the organism to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculation: Add a standardized volume of the inoculum to each well, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm / Exterior Precursor_Synthesis Precursor Synthesis (UDP-NAG, UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier (Bactoprenol) Precursor_Synthesis->Lipid_Carrier attaches to Translocation Translocation of Precursors Lipid_Carrier->Translocation Glycosyltransferases Glycosyltransferases (Polymerization) Translocation->Glycosyltransferases Transpeptidases Transpeptidases (Cross-linking) Glycosyltransferases->Transpeptidases Mature_PG Mature Peptidoglycan Transpeptidases->Mature_PG

Caption: Bacterial Cell Wall Synthesis Pathway.

Materials Science: The Rise of Pyrrolidinium-Based Ionic Liquids

Functionalized pyrrolidinium compounds are at the forefront of ionic liquid (IL) research due to their remarkable physicochemical properties, including high thermal stability, wide electrochemical windows, and tunable solvency.[10][16][23] These characteristics make them ideal candidates for a variety of applications in materials science, particularly as electrolytes in energy storage devices and as green solvents in chemical processes.

Table 3: Physicochemical Properties of Selected Pyrrolidinium-Based Ionic Liquids

CationAnionMelting Point (°C)Ionic Conductivity (S cm⁻¹ at 25°C)Reference
N,N-diethylpyrrolidinium ([C₂epyr]⁺)bis(fluorosulfonyl)amide ([FSA]⁻)129.32.7 x 10⁻³ (with 20 mol% NaFSA)[3][16]
N-ethyl-N-isopropylpyrrolidinium ([Cᵢ₃epyr]⁺)bis(fluorosulfonyl)amide ([FSA]⁻)1892.2 x 10⁻³ (with 10 mol% NaFSA)[3][16]
1-ethyl-1-methylpyrrolidinium ([EMPYR]⁺)trifluoromethanesulfonate ([CF₃SO₃]⁻)--[13][24]
1-propyl-1-methylpyrrolidinium ([PMPYR]⁺)trifluoromethanesulfonate ([CF₃SO₃]⁻)--[13][24]
1-butyl-1-methylpyrrolidinium ([Pyrr₁₄]⁺)bis{(trifluoromethyl)sulfonyl}imide ([TFSI]⁻)--[19]

The structure of the cation and the nature of the anion play a crucial role in determining the physical properties of the ionic liquid. For instance, increasing the alkyl chain length on the pyrrolidinium cation can influence the melting point and solubility.[13][24] The choice of anion also significantly impacts properties like viscosity and conductivity. These tunable characteristics allow for the design of task-specific ionic liquids for applications such as electrolytes in sodium-ion batteries and as media for the synthesis of platinum catalysts.[1][3][16][25]

Experimental Workflow: Synthesis of a Pyrrolidinium-Based Ionic Liquid

IL_Synthesis_Workflow Start Start Reactants Reactants: N-methylpyrrolidine 1-Bromobutane Start->Reactants Reaction Reaction in Acetonitrile (Reflux) Reactants->Reaction Evaporation1 Solvent Evaporation Reaction->Evaporation1 Intermediate Intermediate Salt: [C4mpyr]Br Evaporation1->Intermediate Anion_Exchange Anion Exchange with Li[TFSI] in Methanol Intermediate->Anion_Exchange Filtration Filtration of LiBr Anion_Exchange->Filtration Evaporation2 Solvent Evaporation Filtration->Evaporation2 Final_Product Final Product: [C4mpyr][TFSI] Evaporation2->Final_Product

Caption: Synthesis of N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.

Asymmetric Catalysis: Chiral Pyrrolidinium Organocatalysts

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Pyrrolidine-based structures, particularly those derived from proline, have been extensively explored as organocatalysts for a wide range of asymmetric transformations.[17][24][25] These catalysts operate via the formation of transient iminium or enamine intermediates, enabling highly stereocontrolled carbon-carbon and carbon-heteroatom bond formations.

A significant area of research is the asymmetric Michael addition, a powerful tool for the construction of chiral building blocks. Pyrrolidine-based organocatalysts have demonstrated exceptional performance in catalyzing the addition of aldehydes and ketones to nitroolefins, affording the desired products with high yields and excellent enantioselectivities.[5][17]

Table 4: Performance of Pyrrolidinium-Based Organocatalysts in Asymmetric Michael Addition

CatalystReactantsSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Chiral Pyrrolidine (OC4)3-phenylpropionaldehyde + trans-β-nitrostyreneMethylcyclohexane8792:885[17]
Chiral Quaternary Alkylammonium Ionic LiquidAldehydes/Ketones + NitroolefinsSolvent-free->99>99[26]
α,β-DipeptidesIsobutyraldehyde + NitroolefinsSolvent-free---[27]

The steric and electronic properties of the substituents on the pyrrolidine ring can be readily modified to optimize the catalyst's performance for a specific reaction. This tunability, coupled with their operational simplicity and environmentally friendly nature, makes pyrrolidinium-based organocatalysts a highly attractive alternative to traditional metal-based catalysts.

Experimental Protocol: Asymmetric Michael Addition using a Pyrrolidine-Based Organocatalyst

This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a chiral pyrrolidine derivative.[17][27][28][29][30][31][32]

Materials:

  • Chiral pyrrolidine-based organocatalyst

  • Aldehyde

  • Nitroalkene

  • Anhydrous solvent (e.g., toluene, CH2Cl2, or solvent-free)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and reaction vessel

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst (typically 10-20 mol%).

  • Addition of Reactants: Add the nitroalkene (1.0 equivalent) and the aldehyde (1.5-2.0 equivalents) to the reaction vessel. If using a solvent, add it at this stage.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired Michael adduct.

  • Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Future Directions and Conclusion

The field of functionalized pyrrolidinium compounds is ripe with opportunities for further exploration. In medicinal chemistry, future research will likely focus on elucidating the precise mechanisms of action of these compounds and optimizing their structure-activity relationships to enhance their therapeutic indices. The development of pyrrolidinium-based drug delivery systems also presents a promising avenue for improving the bioavailability and targeted delivery of various therapeutic agents.

In materials science, the design and synthesis of novel pyrrolidinium-based ionic liquids with tailored properties will continue to drive innovation in energy storage, catalysis, and green chemistry. The exploration of their application in areas such as biomass processing and CO2 capture is also of significant interest.

In the realm of asymmetric catalysis, the development of more efficient and recyclable pyrrolidinium-based organocatalysts will remain a key focus. The application of these catalysts in a broader range of complex organic transformations holds the potential to streamline the synthesis of valuable chiral molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dicationic Pyrrolidinium Bromides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dicationic pyrrolidinium bromides are a class of quaternary ammonium salts characterized by two pyrrolidinium cationic centers linked by a spacer, with bromide anions. These compounds, often referred to as gemini surfactants or dicationic ionic liquids, have garnered significant interest due to their unique physicochemical properties and diverse applications. Their enhanced thermal stability, higher melting points, and better solubility compared to their monocationic counterparts make them suitable for various applications, including as electrolytes in batteries, catalysts in organic synthesis, and as antimicrobial agents.[1][2] This document provides a detailed experimental protocol for the synthesis of symmetrical dicationic pyrrolidinium bromides via a one-step Menschutkin reaction.

Experimental Protocol

This protocol outlines the synthesis of 1,1'-(alkane-diyl)bis(1-methylpyrrolidinium) bromides, a common class of symmetrical dicationic pyrrolidinium bromides. The procedure involves the quaternization of N-methylpyrrolidine with a dihaloalkane.

Materials:

  • N-methylpyrrolidine (≥98%)

  • 1,n-dibromoalkane (e.g., 1,3-dibromopropane, 1,8-dibromooctane) (≥98%)

  • Acetonitrile (CH3CN), anhydrous (≥99.8%)

  • Diethyl ether ((C2H5)2O), anhydrous (≥99%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for filtration and washing

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylpyrrolidine (2.1 equivalents) in anhydrous acetonitrile (5 mL).[3] The flask should be under an inert atmosphere to prevent the ingress of moisture.

  • Addition of Dibromoalkane: In a dropping funnel, prepare a solution of the desired 1,n-dibromoalkane (1 equivalent) in anhydrous acetonitrile (15 mL).[3]

  • Reaction: Add the dibromoalkane solution dropwise to the stirred N-methylpyrrolidine solution at room temperature.[3]

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to 80°C and maintain it under reflux with vigorous stirring for 48 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The dicationic pyrrolidinium bromide product will typically precipitate out of the acetonitrile solution.

  • Washing: Collect the precipitate by vacuum filtration. Wash the solid product multiple times with anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified white solid product under vacuum to remove residual solvents. The final product is often hygroscopic and should be stored in a desiccator.[4]

Characterization:

The synthesized dicationic pyrrolidinium bromides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[3][4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the dicationic cation.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: ATR-FTIR can provide information about the functional groups present in the molecule.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of two examples of dicationic pyrrolidinium bromides with different alkane linker chain lengths.

Compound NameLinker ChainReaction Time (h)Temperature (°C)Yield (%)Physical StateReference
1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromidePropane488097Hygroscopic white solid[4]
1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromideOctane488099Hygroscopic white solid[4]

Mandatory Visualizations

Experimental Workflow Diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Dissolve N-methylpyrrolidine in Acetonitrile addition Dropwise Addition reagents->addition reactant_sol Prepare 1,n-dibromoalkane in Acetonitrile reactant_sol->addition reflux Heat and Reflux (80°C, 48h) addition->reflux cooling Cool to Room Temperature reflux->cooling precipitation Product Precipitation cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Diethyl Ether filtration->washing drying Dry under Vacuum washing->drying final_product Dicationic Pyrrolidinium Bromide drying->final_product

Caption: General workflow for the synthesis of dicationic pyrrolidinium bromides.

Logical Relationship of Components:

LogicalRelationship NMP N-Methylpyrrolidine (Nucleophile) Reaction Menschutkin Reaction (Quaternization) NMP->Reaction DBA 1,n-Dibromoalkane (Electrophile) DBA->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Product Dicationic Pyrrolidinium Bromide (Salt) Reaction->Product

Caption: Key components and their roles in the synthesis reaction.

References

Application of Pyrrolidinium-Based Ionic Liquids as Electrolytes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing pyrrolidinium-based ionic liquids (ILs) as electrolytes in electrochemical devices. These materials are gaining significant attention due to their favorable properties, including high ionic conductivity, wide electrochemical stability windows, low volatility, and excellent thermal stability, making them promising candidates for next-generation energy storage systems and other electrochemical applications.[1][2][3][4]

Introduction to Pyrrolidinium-Based Ionic Liquids

Pyrrolidinium-based ILs are a class of molten salts that are liquid at or near room temperature. They consist of a pyrrolidinium cation and a variety of possible anions. The structure of the cation and the choice of the anion significantly influence the physicochemical properties of the ionic liquid, allowing for the tuning of properties for specific applications.[1][2][3] Their versatility and compatibility with various electrode materials make them particularly suitable for use in lithium-ion batteries and supercapacitors.[1][2][3]

Below is a generalized structure of a pyrrolidinium-based ionic liquid.

General Structure of a Pyrrolidinium-Based Ionic Liquid cluster_cation Pyrrolidinium Cation cluster_anion Anion (X-) Cation Anion e.g., [BF4]- [PF6]- [TFSI]- [FSI]-

Caption: General chemical structure of pyrrolidinium-based ionic liquids.

Key Performance Data

The selection of a suitable pyrrolidinium-based IL electrolyte is dependent on its physicochemical properties. The following table summarizes key quantitative data for some common examples.

Ionic Liquid CationAnionIonic Conductivity (mS/cm) at 25°CElectrochemical Stability Window (V)Viscosity (cP) at 25°CThermal Decomposition Temp. (°C)
N-methyl-N-propylpyrrolidinium ([PMPyr]+)Bis(trifluoromethanesulfonyl)imide ([TFSI]−)3.94.8 - 5.972>350
N-butyl-N-methylpyrrolidinium ([BMPyr]+)Bis(trifluoromethanesulfonyl)imide ([TFSI]−)2.1~5.5114>400
N-butyl-N-methylpyrrolidinium ([BMPyr]+)Bis(fluorosulfonyl)imide ([FSI]−)8.94.645~200
N-methoxyethyl-N-methylpyrrolidinium ([MOEMPyr]+)Bis(trifluoromethanesulfonyl)imide ([TFSI]−)2.65.185>350
N-ethyl-N-methylpyrrolidinium ([EMPyr]+)Tetrafluoroborate ([BF4]−)10.2~4.543>300

Note: The presented values are approximate and can vary based on purity, water content, and measurement conditions.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of a common pyrrolidinium-based ionic liquid and the subsequent fabrication and testing of a lithium-ion battery coin cell using this electrolyte.

Synthesis of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyr][TFSI])

This protocol describes a typical two-step synthesis for [PMPyr][TFSI].

Materials:

  • N-methylpyrrolidine

  • 1-Bromopropane

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • Ethyl acetate

  • Dichloromethane

  • Deionized water

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Protocol:

Step 1: Synthesis of N-methyl-N-propylpyrrolidinium Bromide ([PMPyr][Br])

  • In a round-bottom flask, dissolve N-methylpyrrolidine in ethyl acetate.

  • Add 1-bromopropane dropwise to the solution while stirring at room temperature. A typical molar ratio is 1:1.1 (N-methylpyrrolidine:1-bromopropane).

  • After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours.

  • Cool the reaction mixture to room temperature. The product, [PMPyr][Br], will precipitate as a white solid.

  • Filter the solid product and wash it several times with ethyl acetate to remove unreacted starting materials.

  • Dry the product under vacuum at 60-80°C for at least 24 hours.

Step 2: Anion Exchange to form [PMPyr][TFSI]

  • Dissolve the dried [PMPyr][Br] in deionized water.

  • In a separate flask, dissolve an equimolar amount of LiTFSI in deionized water.

  • Slowly add the LiTFSI solution to the [PMPyr][Br] solution while stirring. A dense, water-immiscible ionic liquid phase will form.

  • Transfer the mixture to a separatory funnel and separate the lower ionic liquid layer.

  • Wash the ionic liquid layer multiple times with small portions of deionized water to remove residual lithium bromide. Test the aqueous layer with a silver nitrate solution to ensure the absence of bromide ions (no precipitate).

  • Dissolve the washed ionic liquid in dichloromethane and dry the solution over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the dichloromethane using a rotary evaporator.

  • Dry the final product, [PMPyr][TFSI], in a vacuum oven at a temperature above 100°C for at least 48 hours to remove any residual water and solvent.

Fabrication and Assembly of a Li-ion Coin Cell

This protocol details the steps for fabricating electrodes and assembling a CR2032 coin cell using a pyrrolidinium-based IL electrolyte.

Materials:

  • Active material (e.g., LiFePO₄ for the cathode, graphite for the anode)

  • Conductive carbon (e.g., Super P)

  • Binder (e.g., Polyvinylidene fluoride - PVDF)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Pyrrolidinium-based ionic liquid electrolyte (e.g., 1M LiTFSI in [PMPyr][TFSI])

  • Lithium metal foil (for anode in a half-cell)

  • Separator (e.g., Celgard 2400)

  • CR2032 coin cell components (casings, spacers, springs)

Equipment:

  • Planetary ball mill or mortar and pestle

  • Slurry mixer/homogenizer

  • Doctor blade film applicator

  • Vacuum oven

  • Electrode punching machine

  • Glovebox with an argon atmosphere

  • Coin cell crimper

Protocol:

Step 1: Electrode Slurry Preparation

  • Dry the active material, conductive carbon, and PVDF in a vacuum oven at the appropriate temperatures (e.g., 120°C for LiFePO₄ and graphite, 80°C for PVDF) for at least 12 hours.

  • Inside a glovebox or a dry room, mix the active material, conductive carbon, and PVDF in a predetermined weight ratio (e.g., 8:1:1 for the cathode).

  • Slowly add NMP to the powder mixture while stirring to form a homogeneous slurry with the desired viscosity.

Step 2: Electrode Casting and Drying

  • Cast the slurry onto a current collector (e.g., aluminum foil for the cathode, copper foil for the anode) using a doctor blade with a set gap to control the thickness.

  • Dry the coated electrode in a vacuum oven, typically at 80-120°C, for at least 12 hours to completely remove the NMP.

Step 3: Electrode Punching and Cell Assembly (inside an argon-filled glovebox)

  • Punch out circular electrodes of the desired diameter (e.g., 12 mm for the cathode, 14 mm for the lithium anode in a half-cell).

  • Place the cathode at the bottom of the coin cell casing.

  • Add a few drops of the pyrrolidinium-based IL electrolyte to wet the cathode surface.

  • Place a separator on top of the cathode.

  • Add a few more drops of the electrolyte to wet the separator.

  • Place the lithium metal anode on top of the separator.

  • Add a spacer and a spring.

  • Place the top cap on the cell and crimp it using a coin cell crimper to ensure a hermetic seal.

Coin Cell Assembly Workflow A Electrode Slurry Preparation B Electrode Casting A->B C Electrode Drying B->C D Electrode Punching C->D E Coin Cell Assembly (in Glovebox) D->E F Cell Crimping E->F

Caption: A simplified workflow for the fabrication and assembly of a coin cell.

Electrochemical Characterization

The following are standard protocols for characterizing the performance of the assembled coin cell.

Equipment:

  • Battery cycler

  • Potentiostat/Galvanostat with electrochemical impedance spectroscopy (EIS) capability

Protocol:

1. Cyclic Voltammetry (CV)

  • Purpose: To determine the electrochemical stability window of the electrolyte and to study the redox reactions of the electrode materials.

  • Procedure:

    • Connect the assembled cell to the potentiostat.

    • Set the potential window to a range appropriate for the electrolyte and electrode materials (e.g., 2.5 V to 4.2 V for a LiFePO₄ cathode).

    • Set a slow scan rate (e.g., 0.1 mV/s).

    • Run the CV for several cycles until a stable voltammogram is obtained.

2. Galvanostatic Cycling

  • Purpose: To evaluate the specific capacity, coulombic efficiency, and cycle life of the battery.

  • Procedure:

    • Connect the cell to the battery cycler.

    • Set the charge and discharge current rates (C-rates, e.g., C/10 for initial cycles).

    • Set the upper and lower voltage cut-off limits.

    • Perform a formation cycle at a low C-rate.

    • Cycle the cell for a desired number of cycles, recording the capacity and efficiency at each cycle.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To investigate the impedance characteristics of the cell, including the electrolyte resistance and charge transfer resistance.

  • Procedure:

    • Connect the cell to the potentiostat.

    • Set the cell to a specific state of charge (e.g., 50% SOC).

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance data and analyze it using a Nyquist plot and equivalent circuit modeling.

Electrochemical Characterization Workflow A Assembled Coin Cell B Cyclic Voltammetry (CV) A->B C Galvanostatic Cycling A->C D Electrochemical Impedance Spectroscopy (EIS) A->D E Performance Analysis B->E C->E D->E

Caption: A typical workflow for the electrochemical characterization of a coin cell.

Logical Relationships of Properties and Performance

The performance of an electrochemical device is intrinsically linked to the properties of the pyrrolidinium-based ionic liquid electrolyte. The following diagram illustrates these relationships.

Property-Performance Relationships cluster_props Ionic Liquid Properties cluster_perf Device Performance A High Ionic Conductivity F High Rate Capability A->F B Wide Electrochemical Stability Window G High Energy Density B->G I Long Cycle Life B->I C Low Viscosity C->F D High Thermal Stability H Improved Safety D->H E Low Volatility E->H

Caption: Relationship between IL properties and device performance.

By understanding these relationships and following the provided protocols, researchers can effectively synthesize, characterize, and implement pyrrolidinium-based ionic liquids as high-performance electrolytes in a variety of electrochemical applications.

References

Application Notes and Protocols: A Step-by-Step Guide to the Quaternization of 2,5-Dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quaternization of 2,5-dimethylpyrrolidine, a common synthetic transformation used to introduce a quaternary ammonium group. Quaternary ammonium salts are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. The following protocol outlines a general and efficient method using an alkyl halide as the alkylating agent in the presence of a mild base. This procedure is adaptable for various alkylating agents to generate a library of N-alkylated 2,5-dimethylpyrrolidinium salts.

Introduction

The quaternization of amines is a fundamental reaction in organic synthesis, involving the alkylation of a tertiary amine to form a quaternary ammonium salt. In the case of secondary amines, such as 2,5-dimethylpyrrolidine, the reaction proceeds through initial N-alkylation to a tertiary amine, which is then further alkylated to the final quaternary salt. This process, often referred to as exhaustive alkylation, is crucial for the synthesis of various compounds, including phase-transfer catalysts, ionic liquids, and biologically active molecules.[1] The general procedure involves the reaction of the amine with an excess of an alkylating agent, typically an alkyl halide, in the presence of a base to neutralize the acid generated during the reaction.[2][3]

Experimental Protocol: Quaternization of 2,5-Dimethylpyrrolidine with Methyl Iodide

This protocol describes the synthesis of N,N-dimethyl-2,5-dimethylpyrrolidinium iodide.

Materials
  • 2,5-Dimethylpyrrolidine (cis/trans mixture or a specific isomer)

  • Methyl iodide (CH₃I)

  • Potassium bicarbonate (KHCO₃) or Sodium carbonate (Na₂CO₃)

  • Methanol (CH₃OH), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylpyrrolidine (1.0 eq).

    • Dissolve the amine in anhydrous methanol or acetonitrile (approximately 10-20 mL per gram of amine).

    • Add potassium bicarbonate or sodium carbonate (2.5-3.0 eq) to the solution. The base will act as a scavenger for the hydroiodic acid (HI) formed during the reaction.[2][3]

    • Flush the flask with an inert gas (argon or nitrogen).

  • Addition of Alkylating Agent:

    • Slowly add an excess of methyl iodide (3.0-4.0 eq) to the stirred suspension at room temperature. Caution: Methyl iodide is toxic and volatile; handle it in a well-ventilated fume hood.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 24-48 hours or at reflux (the boiling point of the solvent) for 12-24 hours.[2][4][5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Add diethyl ether to the residue to precipitate the quaternary ammonium salt and to dissolve any unreacted starting materials and byproducts.

    • Stir the suspension vigorously for 15-30 minutes.

    • Collect the solid product by filtration and wash it with several portions of diethyl ether.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/acetone) to yield the pure N,N-dimethyl-2,5-dimethylpyrrolidinium iodide.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

The following table provides illustrative data for the quaternization of 2,5-dimethylpyrrolidine with different alkylating agents, based on typical yields for similar reactions.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideKHCO₃Methanol252485-95
2Ethyl BromideNa₂CO₃Acetonitrile82 (reflux)1870-85
3Benzyl BromideKHCO₃Methanol65 (reflux)1280-90

Mandatory Visualizations

Experimental Workflow Diagram

Quaternization_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start: Dry Round-Bottom Flask add_amine Add 2,5-Dimethylpyrrolidine start->add_amine add_solvent Add Anhydrous Solvent (Methanol or Acetonitrile) add_amine->add_solvent add_base Add Base (KHCO₃ or Na₂CO₃) add_solvent->add_base inert_atm Establish Inert Atmosphere (Ar or N₂) add_base->inert_atm add_alkyl_halide Add Alkyl Halide (e.g., Methyl Iodide) inert_atm->add_alkyl_halide Begin Reaction react Stir at RT or Reflux (Monitor by TLC/LC-MS) add_alkyl_halide->react cool Cool to Room Temperature react->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate precipitate Precipitate with Diethyl Ether evaporate->precipitate filtrate Filter and Wash Solid precipitate->filtrate recrystallize Recrystallization filtrate->recrystallize Crude Product characterize Characterization (NMR, MS, IR) recrystallize->characterize end End: Pure Quaternary Salt characterize->end

Caption: Workflow for the quaternization of 2,5-dimethylpyrrolidine.

Signaling Pathway Diagram (Illustrative)

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amine 2,5-Dimethylpyrrolidine (Secondary Amine) tertiary_amine N-Alkyl-2,5-dimethylpyrrolidine (Tertiary Amine) amine->tertiary_amine + R-X byproduct Acid (H-X) amine->byproduct alkyl_halide Alkyl Halide (R-X) quaternary_salt N,N-Dialkyl-2,5-dimethylpyrrolidinium Halide (Quaternary Ammonium Salt) tertiary_amine->quaternary_salt + R-X tertiary_amine->byproduct neutralized_base Neutralized Base (e.g., KX + H₂O + CO₂) byproduct->neutralized_base + Base base Base (e.g., KHCO₃)

Caption: Reaction pathway for the exhaustive alkylation of 2,5-dimethylpyrrolidine.

References

Application Notes: Electrochemical Stability Window of Pyrrolidinium-Based Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Pyrrolidinium-based ionic liquids (ILs) are a class of molten salts that are liquid at or near room temperature. Composed of a pyrrolidinium cation and a selected anion, these materials have garnered significant interest as electrolytes for advanced energy storage devices such as lithium-ion batteries, sodium-ion batteries, and supercapacitors.[1] Their popularity stems from a unique combination of favorable properties, including low volatility, non-flammability, high thermal stability, and high ionic conductivity.

A critical parameter for any electrolyte is its Electrochemical Stability Window (ESW), defined as the potential range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition.[2][3][4] A wide ESW is essential for developing high-voltage and high-energy-density electrochemical devices. Pyrrolidinium-based electrolytes are particularly noted for their broad ESWs, often exceeding those of conventional organic carbonate-based electrolytes.[5][6]

2.0 Core Principles and Influencing Factors

The ESW of a pyrrolidinium-based IL is fundamentally determined by the electrochemical limits of its constituent ions. The cation's structure dictates the cathodic (reductive) limit, while the anion's structure determines the anodic (oxidative) limit.[2][4]

  • 2.1 The Role of the Pyrrolidinium Cation (Cathodic Limit): The cathodic limit is the potential at which the pyrrolidinium cation is reduced. The inherent stability of the saturated pyrrolidinium ring contributes to a low reduction potential (a large negative value), providing excellent stability against reductive decomposition, which is crucial for electrolytes in contact with reactive anodes like lithium metal.[7] Studies have shown that modifying the N-alkyl side chains on the pyrrolidinium ring can fine-tune this stability, with some evidence suggesting that longer or branched alkyl chains can modestly extend the cathodic potential.[5]

  • 2.2 The Role of the Anion (Anodic Limit): The anodic limit is determined by the oxidation potential of the anion. For high-voltage applications, anions must be highly resistant to oxidation. Common anions paired with pyrrolidinium cations, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻) and bis(fluorosulfonyl)imide (FSI⁻), are designed for high oxidative stability due to the strong electron-withdrawing nature of the sulfonyl groups, which delocalizes the negative charge.[2][8] The anodic limit is generally governed by the anion, and for a given anion like TFSI⁻, the oxidation potential remains relatively consistent across different cation pairings.[5]

  • 2.3 Influence of Salts and Additives: In practical battery applications, a lithium or sodium salt (e.g., LiTFSI, NaFSI) is dissolved in the IL to provide the charge-carrying ions. The addition of these salts can influence the overall ESW. While the fundamental limits are still set by the IL's ions, interactions between the salt ions and the IL can affect the interfacial chemistry and stability at the electrode surfaces.

The logical relationship between the electrolyte components and the resulting electrochemical stability is visualized in the diagram below.

ESW_Relationship cluster_components Electrolyte Components cluster_limits Electrochemical Limits Cation Pyrrolidinium Cation (e.g., [Py14]+) Cathodic Cathodic Stability (Reduction Potential) Cation->Cathodic Determines reductive limit Anion Anion (e.g., TFSI⁻, FSI⁻) Anodic Anodic Stability (Oxidation Potential) Anion->Anodic Determines oxidative limit ESW Electrochemical Stability Window (ESW) Cathodic->ESW Anodic->ESW

Components determining the Electrochemical Stability Window.

Quantitative Data Summary

The following table summarizes the electrochemical stability windows for several common pyrrolidinium-based electrolytes. It is critical to note that the reported ESW values can vary significantly based on the experimental methodology, particularly the working electrode material and the current density cutoff criterion used to define the decomposition potential.[2][4]

CationAnionAnodic Limit (V)Cathodic Limit (V)ESW (V)Reference ElectrodeCutoff Criterion & Notes
N-butyl-N-methylpyrrolidinium ([Py₁₄]⁺)TFSI⁻~2.8~-3.3~6.1Ag/Ag⁺Tangent intersection method.[2][4]
N-propyl-N-methylpyrrolidinium ([Py₁₃]⁺)TFSI⁻~2.9~-3.2~6.1Ag/Ag⁺Tangent intersection method.[2][4]
N-butyl-N-methylpyrrolidinium ([Py₁₄]⁺)FSI⁻~3.0~-2.9~5.9Ag/Ag⁺Tangent intersection method.[2][4]
N-propyl-N-methylpyrrolidinium ([Py₁₃]⁺)FSI⁻~2.9~-2.8~5.7Ag/Ag⁺Tangent intersection method.[2][4]
N-butyl-N-methylpyrrolidinium ([Py₁₄]⁺)TFSI⁻~2.0~-3.85.8Ag/Ag⁺1.0 mA/cm² cutoff.[5]
N-propyl-N-methylpyrrolidinium ([Py₁₃]⁺)FSI⁻N/AN/A5.4N/AFrom product datasheet.[9]

Experimental Protocol: Determination of the ESW

This protocol outlines the determination of the ESW of a pyrrolidinium-based electrolyte using linear sweep voltammetry (LSV).

4.1 Principle

The electrolyte's stability limits are determined by sweeping the potential of an inert working electrode and identifying the potentials at which the cathodic (reduction) and anodic (oxidation) decomposition currents begin to rise significantly. The difference between these potentials is the ESW.

4.2 Materials and Equipment

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon (GC) disk electrode (recommended for its wide potential window and similarity to carbon materials in batteries).[5]

  • Counter Electrode: Platinum (Pt) wire or foil

  • Reference Electrode: Non-aqueous Ag/Ag⁺ electrode (e.g., 10 mM AgNO₃ in a relevant organic solvent with supporting electrolyte)

  • Pyrrolidinium-based electrolyte to be tested

  • Inert atmosphere glovebox (e.g., Argon-filled) with low H₂O and O₂ levels (<1 ppm)

  • Polishing materials for the working electrode (e.g., alumina slurries)

4.3 Step-by-Step Procedure

The workflow for experimental determination of the ESW is shown below.

ESW_Workflow A 1. Electrode Preparation (Polish GC WE) B 2. Cell Assembly (Inside Glovebox) A->B C 3. Measure Open Circuit Potential (OCP) B->C D 4. Anodic Scan (LSV) (From OCP to positive potential) C->D E 5. Cathodic Scan (LSV) (From OCP to negative potential) C->E F 6. Data Analysis (Determine Ea and Ec) D->F E->F G 7. Calculate ESW (ESW = Ea - Ec) F->G

Experimental workflow for ESW determination.
  • Electrode Preparation: Polish the glassy carbon working electrode to a mirror finish using successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm). Rinse with a suitable solvent (e.g., acetonitrile or acetone) and dry thoroughly before transferring into the glovebox.

  • Cell Assembly: Inside an inert atmosphere glovebox, assemble the three-electrode cell. Fill the cell with the pyrrolidinium-based electrolyte. Ensure the electrodes are properly immersed and positioned.

  • Equilibration and OCP Measurement: Allow the system to rest for several minutes to reach a stable temperature and electrochemical equilibrium. Measure the Open Circuit Potential (OCP).

  • Anodic Limit (Eₐ) Determination: Perform a linear sweep voltammetry scan starting from the OCP towards positive potentials at a slow scan rate (e.g., 5-10 mV/s). Continue the scan until a significant increase in current is observed, indicating oxidative decomposition of the electrolyte.

  • Cathodic Limit (E꜀) Determination: Using a fresh sample of the electrolyte (or after allowing the system to restabilize), perform a linear sweep voltammetry scan starting from the OCP towards negative potentials at the same scan rate. Continue the scan until a sharp increase in current indicates reductive decomposition.

  • Determination of Potential Limits:

    • Plot the resulting current density (mA/cm²) versus the applied potential (V).

    • The potential limits (Eₐ and E꜀) are defined as the potential at which the current density reaches a predetermined threshold or, more accurately, by the intersection of the tangent of the rising decomposition current with the baseline current.[2][4] The latter method is preferred as it is less arbitrary than selecting a specific current density cutoff.[4]

  • Calculate ESW: The electrochemical stability window is calculated as: ESW = Eₐ - E꜀

4.4 Safety Precautions

  • Work in an inert atmosphere (glovebox) to prevent contamination from air and moisture, which can affect the results.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Consult the Safety Data Sheet (SDS) for the specific ionic liquid being used.

References

Application Notes and Protocols: The Role of the Bromopropyl Functional Group in Ionic Liquid Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) functionalized with a bromopropyl group serve as versatile platforms in materials science, catalysis, and drug delivery. The key to their utility lies in the reactivity of the carbon-bromine bond. The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the straightforward post-synthetic modification of the ionic liquid. This enables the covalent attachment of a wide array of functional moieties, transforming the bromopropyl-functionalized IL into a "task-specific" ionic liquid tailored for a particular application. This document provides detailed protocols for the synthesis, modification, and application of bromopropyl-functionalized ionic liquids.

Core Application: A Reactive Intermediate for Task-Specific Ionic Liquids

The primary role of the bromopropyl functional group is to serve as an electrophilic site for subsequent chemical transformations. This allows for a modular approach to designing ionic liquids with desired properties. By first synthesizing a bromopropyl-functionalized IL, researchers can then introduce various nucleophiles to create a library of new ILs with diverse functionalities. This strategy is particularly useful for:

  • Immobilization: Covalently grafting the ionic liquid onto solid supports like silica or polymers to create Supported Ionic Liquid Phase (SILP) catalysts.[1][2] This combines the catalytic activity of the IL with the advantages of a heterogeneous system, such as ease of separation and catalyst recycling.[3]

  • Synthesis of Novel Functional ILs: Introducing functional groups such as thiols, azides, amines, or ethers to impart specific chemical or physical properties, such as enhanced solvency, catalytic activity, or biocompatibility.

  • Polymer Modification: Incorporating ionic liquid functionalities into polymer chains to create ion-conducting membranes, antistatic coatings, or novel biomaterials.[4]

Synthesis and Experimental Protocols

Protocol 1: Synthesis of 1-(3-Bromopropyl)-3-methylimidazolium Bromide

This protocol describes the synthesis of a common bromopropyl-functionalized imidazolium-based ionic liquid.

Materials:

  • 1-methylimidazole

  • 1,3-dibromopropane

  • Ethyl acetate

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a two-necked round-bottom flask, place an equimolar amount of 1-methylimidazole and a slight excess of 1,3-dibromopropane.

  • Stir the mixture thoroughly under a nitrogen atmosphere.

  • Heat the reaction mixture to 70°C for 48 hours.[5] The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the resulting viscous liquid to room temperature.

  • Wash the product several times with small portions of ethyl acetate to remove any unreacted starting materials.[5]

  • Dry the final product, a white solid, under vacuum at 70-80°C to remove any residual solvent.[5]

Expected Yield: 85-95%

Synthesis_Protocol

Protocol 2: Post-Synthetic Modification via Nucleophilic Substitution

This protocol provides a general method for modifying the bromopropyl group with a generic nucleophile (Nu-).

Materials:

  • 1-(3-Bromopropyl)-3-methylimidazolium bromide

  • Nucleophile of choice (e.g., sodium azide, potassium cyanide, sodium thiolate)

  • Appropriate solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 1-(3-bromopropyl)-3-methylimidazolium bromide in the chosen solvent in a round-bottom flask.

  • Add a slight molar excess of the nucleophilic reagent to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the nucleophile. The reaction progress can be monitored by techniques such as NMR or IR spectroscopy to observe the disappearance of the C-Br bond signal and the appearance of new signals corresponding to the C-Nu bond.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

  • Further purification may be necessary, depending on the nature of the product and any by-products. This may involve precipitation, extraction, or column chromatography.

Quantitative Data Summary

ProductNucleophileSolventReaction TimeYield (%)Reference
2-(3-chloropropyl)naphthaleneKClIonic Liquid-95[6][7]
2-(3-iodopropyl)naphthaleneKIIonic Liquid-93[6][7]
2-(3-acetoxypropyl)naphthaleneKOAcIonic Liquid-95[6][7]
2-(3-cyanopropyl)naphthaleneKCNIonic Liquid-93[6][7]
2-(3-methoxypropyl)naphthaleneKOMeIonic Liquid-92[6][7]
1-butyl-3-methylimidazolium bromide1-bromobutane-48h85[5]
1-methyl-3-butylimidazolium bromidebutyl bromideacetonitrile48h92[8]

Post_Synthetic_Modification

Protocol 3: Grafting of Bromopropyl-Functionalized Ionic Liquid onto Silica Surface

This protocol outlines the immobilization of a bromopropyl-functionalized ionic liquid onto a silica support.

Materials:

  • Silica gel (pre-activated by heating at 120°C for 24 hours)

  • 3-(Trimethoxysilyl)propyl-functionalized ionic liquid precursor (synthesized by reacting 1-(3-bromopropyl)-3-methylimidazolium bromide with a silane coupling agent)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Soxhlet extractor

Procedure:

  • Surface Functionalization: Suspend the activated silica gel in anhydrous toluene in a round-bottom flask.

  • Add the 3-(trimethoxysilyl)propyl-functionalized ionic liquid precursor to the silica suspension.

  • Reflux the mixture for 24 hours with constant stirring to ensure covalent bonding of the ionic liquid to the silica surface.

  • Purification: After the reaction, filter the silica and wash it thoroughly with toluene to remove any unreacted ionic liquid.

  • Perform a Soxhlet extraction with a suitable solvent (e.g., dichloromethane) for 24 hours to remove any physisorbed ionic liquid.

  • Dry the resulting supported ionic liquid phase (SILP) material under vacuum.

Grafting_Workflow

Applications in Drug Development

The ability to tailor the functionality of ionic liquids via the bromopropyl handle opens up several avenues in drug development:

  • Drug Solubilization: By attaching specific functional groups, the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) can be enhanced.

  • Targeted Drug Delivery: Functional groups that can interact with specific biological targets can be introduced, potentially leading to more effective and targeted drug delivery systems.

  • Biocatalysis: Immobilized ionic liquids can serve as stable and reusable media for enzymatic reactions, which are crucial in the synthesis of many pharmaceutical compounds.[3]

Conclusion

The bromopropyl functional group is a key enabling feature in the design of advanced ionic liquids. Its primary role as a reactive intermediate allows for a high degree of "task-specificity" to be engineered into the ionic liquid structure. The protocols provided herein offer a foundation for the synthesis and application of these versatile materials in a range of scientific disciplines, including drug discovery and development.

References

High-Purity Synthesis of Ionic Liquids for Electrochemical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, are increasingly utilized as electrolytes in electrochemical applications due to their unique properties, including high ionic conductivity, wide electrochemical windows, low volatility, and high thermal stability. However, the presence of impurities, even at trace levels, can significantly compromise their performance by narrowing the electrochemical window, altering electrode surface interactions, and affecting the overall efficiency and reproducibility of electrochemical measurements. This document provides detailed application notes and protocols for the high-purity synthesis, purification, and characterization of ionic liquids tailored for demanding electrochemical studies.

Impact of Impurities on Electrochemical Performance

Impurities commonly found in ionic liquids, such as water, halides (e.g., Cl⁻, Br⁻), and residual organic starting materials, can have a detrimental effect on their electrochemical properties.

  • Water: The presence of water significantly reduces the electrochemical window of an ionic liquid.[1] At saturated levels, the electrochemical window can shrink to that of water (approximately 2 V).[1] Even trace amounts of water can lead to a considerable shift in the overpotential of processes like Mg deposition.[2]

  • Halides: Halide impurities are more easily oxidized than many common IL anions, leading to a significant decrease in the anodic potential limit.[1] They can also deactivate electrode surfaces by deposition, blocking catalytically active sites.[3]

  • Organic Precursors: Unreacted starting materials, such as amines and alkylating agents, can introduce unwanted redox peaks and side reactions during electrochemical analysis.

Therefore, meticulous synthesis and purification are paramount for obtaining reliable and reproducible electrochemical data.

Synthesis and Purification of High-Purity Ionic Liquids

The most common route for synthesizing imidazolium, pyrrolidinium, and phosphonium-based ionic liquids involves a two-step process: quaternization to form the cation followed by anion metathesis. Subsequent purification steps are crucial to remove residual impurities.

General Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of high-purity ionic liquids.

General Workflow for High-Purity Ionic Liquid Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., N-methylimidazole, 1-chlorobutane) quaternization Quaternization Reaction (Formation of Halide-Based IL) start->quaternization metathesis Anion Metathesis (with desired anion source, e.g., Li[NTf2]) quaternization->metathesis washing Aqueous Washing (Removal of halide salts) metathesis->washing charcoal Activated Charcoal Treatment (Removal of organic impurities) washing->charcoal alumina Alumina Column Chromatography (Further removal of polar impurities) charcoal->alumina drying High Vacuum Drying (Removal of water and volatile solvents) alumina->drying purity_assessment Purity Assessment (NMR, Karl Fischer, Ion Chromatography) drying->purity_assessment end_product High-Purity Ionic Liquid purity_assessment->end_product Factors Influencing Electrochemical Performance of Ionic Liquids cluster_synthesis_params Synthesis Parameters cluster_purification_effectiveness Purification Effectiveness cluster_il_purity Ionic Liquid Purity cluster_electrochem_performance Electrochemical Performance reagent_purity Purity of Starting Materials halide_removal Halide Removal Efficiency reagent_purity->halide_removal stoichiometry Reaction Stoichiometry organic_removal Organic Impurity Removal stoichiometry->organic_removal reaction_conditions Reaction Time & Temperature reaction_conditions->organic_removal final_halide Low Halide Content halide_removal->final_halide water_removal Water Removal Efficiency final_water Low Water Content water_removal->final_water final_organic Low Organic Residue organic_removal->final_organic ew Wide Electrochemical Window final_halide->ew final_water->ew conductivity High Ionic Conductivity final_water->conductivity reproducibility Reproducible Voltammetry final_organic->reproducibility ew->reproducibility conductivity->reproducibility

References

Application Notes & Protocols for Characterizing the Purity of Synthesized Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The unique physicochemical properties of ionic liquids (ILs), such as low vapor pressure, high thermal stability, and tunable solvency, have led to their widespread investigation in chemical synthesis, catalysis, and drug development.[1][2] However, the presence of impurities, even at trace levels, can significantly alter these properties, leading to non-reproducible experimental data and potentially impacting product quality and safety.[3][4][5] Common impurities include water, residual halides from synthesis, unreacted starting materials, and other organic by-products.[6] Therefore, rigorous characterization of IL purity is a critical step in their application.

These application notes provide detailed protocols for the most common and effective analytical techniques used to assess the purity of synthesized ionic liquids.

Determination of Water Content by Karl Fischer Titration

Water is one of the most common impurities in ionic liquids and its presence can significantly affect viscosity, density, polarity, and reaction outcomes.[5] Karl Fischer (KF) titration is the gold standard for accurate water determination.[7] Ionic liquids themselves can be used as effective solvents in KF titration for samples that are poorly soluble in traditional solvents like methanol.[8][9]

Logical Workflow for Purity Assessment

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Purification cluster_characterization Purity Characterization cluster_results Final Assessment Synthesis Ionic Liquid Synthesis (e.g., Alkylation + Metathesis) Workup Initial Work-up (Washing, Extraction) Synthesis->Workup Drying Drying (High Vacuum) Workup->Drying IL_Sample Synthesized IL Sample Drying->IL_Sample Proceed to Analysis NMR NMR Spectroscopy (Structural Integrity, Organic Impurities) IL_Sample->NMR KF Karl Fischer Titration (Water Content) IL_Sample->KF IC Ion Chromatography (Halide & Ionic Impurities) IL_Sample->IC TGA Thermogravimetric Analysis (Volatiles, Thermal Stability) IL_Sample->TGA MS Mass Spectrometry (ESI-MS) (Cation/Anion ID, Ionic Impurities) IL_Sample->MS DSC Differential Scanning Calorimetry (Phase Behavior, Melting Point) IL_Sample->DSC Data_Analysis Data Analysis & Comparison NMR->Data_Analysis KF->Data_Analysis IC->Data_Analysis TGA->Data_Analysis MS->Data_Analysis DSC->Data_Analysis Purity_Spec Purity Specification Sheet Data_Analysis->Purity_Spec

Caption: Overall workflow for ionic liquid synthesis, purification, and purity characterization.

Experimental Protocol: Coulometric Karl Fischer Titration
  • Instrument Setup:

    • Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration cell is clean, dry, and properly sealed to prevent atmospheric moisture contamination.

    • Allow the reagent to stabilize ("drift stop") before introducing the sample.

  • Sample Preparation:

    • Due to the often high viscosity of ILs, direct injection can be challenging. Gently heat the IL sample if necessary to reduce viscosity.

    • Use a calibrated gas-tight syringe to handle the IL.

  • Measurement:

    • Accurately weigh the syringe containing the IL.

    • Inject a precise amount (typically 0.1 to 1.0 g, depending on expected water content) of the IL directly into the KF titration cell.

    • Immediately reweigh the syringe to determine the exact mass of the sample added.

    • Start the titration. The instrument will automatically titrate the water and display the result.

  • Calculation:

    • The instrument typically provides the water content directly in ppm (parts per million) or percentage.

    • The calculation is based on the total charge (coulombs) required to generate enough iodine to react with all the water in the sample.

    • Water Content (ppm) = (μg of water detected / sample weight in g)

Quantitative Data Summary
ParameterTypical Value/RangeReference(s)
Limit of Quantification< 10 ppm[5]
Typical Water Content (Dry IL)< 100 ppm[5][10]
Method of ChoiceCoulometric KF[11]

Determination of Halide Impurities by Ion Chromatography

Halide impurities (e.g., Cl⁻, Br⁻), often remnants from the synthesis process, can act as catalyst poisons or alter the electrochemical and physical properties of the IL.[3][12] Ion Chromatography (IC) is a powerful and widely used technique for the simultaneous determination of multiple halide ions at trace levels.[13][14]

Experimental Protocol: Anion-Exchange Chromatography
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the ionic liquid into a volumetric flask.

    • Dissolve and dilute the sample with high-purity deionized water. For hydrophobic ILs, a mixture of acetonitrile and water (e.g., 50:50 v/v) may be required for dissolution.[15]

    • Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.

  • Chromatographic Conditions:

    • Instrument: A standard ion chromatography system with a conductivity detector.

    • Column: Anion-exchange column (e.g., Dionex AS9-HC or AS22).[13][15]

    • Eluent: A common eluent is a sodium hydroxide or sodium carbonate/bicarbonate solution. Acetonitrile may be added to the eluent to improve peak shape and reduce retention times, especially for more complex IL anions.[13][15]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[15]

    • Injection Volume: 10 - 25 µL.

  • Calibration and Quantification:

    • Prepare a series of standard solutions containing known concentrations of the target halide ions (e.g., Cl⁻, Br⁻, I⁻).

    • Generate a calibration curve by plotting the peak area against the concentration for each halide.

    • Inject the prepared IL sample and determine the halide concentrations by comparing their peak areas to the calibration curve.

Quantitative Data Summary
TechniqueAnalyteLimit of Detection (LOD) / Quantification (LOQ)Reference(s)
Ion ChromatographyCl⁻, Br⁻, I⁻LOD: 0.1 - 1.0 ppm; LOQ: < 8 ppm for Cl⁻[13][14][15]
ICP-MSCl⁻Capable of trace-level analysis[16][17]
TXRF SpectroscopyCl⁻, Br⁻, I⁻Suitable for halide determination[4][12]

Analysis of Organic Impurities and Structural Integrity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized ionic liquid's cation and anion.[18][19] It is also highly effective for identifying and quantifying organic impurities, such as unreacted starting materials (e.g., imidazoles, alkyl halides) or side products.[6]

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_analysis Spectral Analysis Start IL Sample Dissolve Dissolve ~5-10 mg of IL in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6, CDCl3, D2O) Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectra (¹H, ¹³C, ¹⁹F, ³¹P, etc.) Transfer->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectra Process->Analyze Structure Confirm Cation/Anion Structure (Chemical Shifts, Coupling Constants) Analyze->Structure Impurity Identify Impurity Peaks (Compare to Known Spectra) Analyze->Impurity Quantify Quantify Impurities (Integration vs. Internal Standard) Analyze->Quantify Report Report Results Structure->Report Impurity->Report Quantify->Report

Caption: Standard workflow for NMR analysis of ionic liquids.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the ionic liquid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean vial. The choice of solvent depends on the IL's solubility.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-5 seconds.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • If applicable, acquire spectra for other relevant nuclei (e.g., ¹⁹F for fluorine-containing anions like [BF₄]⁻ or [PF₆]⁻, ³¹P for [PF₆]⁻).

  • Data Analysis:

    • Structural Verification: Compare the observed chemical shifts, integrations, and coupling patterns with the expected spectrum for the target ionic liquid.[20]

    • Impurity Identification: Look for small peaks that do not correspond to the target IL. Compare their chemical shifts to those of potential impurities (e.g., 1-methylimidazole, 1-chlorobutane).

    • Quantification: To quantify an impurity, add a known amount of an internal standard to the NMR sample. The concentration of the impurity can be calculated by comparing the integration of a characteristic impurity peak to the integration of a known peak from the internal standard.

Thermal Stability and Volatile Impurities by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the IL and to detect the presence of volatile impurities, such as residual organic solvents or water.[21][22]

Experimental Protocol: Temperature-Ramped TGA
  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

    • Select the appropriate sample pan (e.g., platinum or ceramic).

  • Measurement:

    • Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into the TGA pan.

    • Place the pan in the instrument furnace.

    • Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[21]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature.

    • Volatile Impurities: Any mass loss at temperatures below the main decomposition onset (e.g., < 150 °C) may indicate the presence of water or residual solvents.

    • Thermal Stability: The onset temperature of decomposition (T_onset) is a key parameter used to compare the thermal stability of different ILs.[21][23] This is often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss curve.

Quantitative Data Summary
ParameterDescriptionTypical Values for Imidazolium ILsReference(s)
T_onset (Onset Temp.)Temperature at which significant decomposition begins.200 - 450 °C (highly anion-dependent)[23][24]
T_10% (Temp. at 10% Mass Loss)Temperature at which 10% of the initial mass has been lost.Varies widely[22]
Mass Loss < 150 °CIndicates the presence of volatile impurities like water or solvents.Should be < 0.5% for a pure, dry IL[22]

Other Important Characterization Techniques

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the mass of the cation and anion of the IL.[1][25] It can also detect ionic impurities and aggregates.[26][27] The IL is typically diluted in a solvent like methanol or acetonitrile before analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as the melting point (T_m), crystallization temperature (T_c), and glass transition temperature (T_g).[28][29] The presence of impurities can lead to a depression or broadening of the melting point, providing a qualitative indication of purity.[10]

References

Application of Functionalized Ionic Liquids in Peptide Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized ionic liquids (FILs) are emerging as a versatile class of solvents and reagents in peptide chemistry, offering significant advantages over traditional organic solvents. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, can lead to improved reaction yields, enhanced purity of synthetic peptides, and greener synthetic routes.[1][2] Furthermore, the ability to introduce specific functional groups into the ionic liquid structure allows for the design of "task-specific" ionic liquids tailored for particular applications in peptide synthesis, purification, and analysis.[3] This document provides detailed application notes and experimental protocols for the use of FILs in key areas of peptide chemistry.

I. Application Notes

Functionalized Ionic Liquids in Peptide Synthesis

Functionalized ionic liquids can be employed in both liquid-phase and solid-phase peptide synthesis (SPPS), acting as solvents, catalysts, or soluble supports.

  • As Reaction Media: The high polarity of many ionic liquids makes them excellent solvents for amino acids and peptides, which often have poor solubility in conventional organic solvents. This enhanced solubility can lead to more efficient coupling reactions and minimize aggregation of the growing peptide chain.[4] Basic ionic liquids can also act as a base, eliminating the need for external organic bases in coupling reactions.[5]

  • Ionic Liquid-Supported Synthesis: In this "liquid-phase" approach, the C-terminal amino acid is covalently attached to a functionalized ionic liquid support. The peptide chain is then elongated in a homogeneous solution. This strategy combines the advantages of solution-phase synthesis (e.g., better reaction kinetics) with the ease of purification associated with solid-phase methods, as the IL-supported peptide can be easily precipitated and washed.[3]

  • Solid-Phase Peptide Synthesis (SPPS) with IL-Functionalized Resins: Polystyrene or other solid supports can be functionalized with ionic liquid moieties. These IL-resins can improve the swelling properties of the solid support and create a more favorable microenvironment for peptide chain assembly, potentially leading to higher coupling efficiencies and reduced side reactions.[6]

Enzymatic Peptide Synthesis in Functionalized Ionic Liquids

Ionic liquids can serve as effective media for enzyme-catalyzed peptide synthesis. They can enhance the solubility of substrates and influence enzyme activity and stability. The presence of a small amount of water (3-8%) is often beneficial for activating the enzyme.[3] Immobilized proteases in imidazolium-based ionic liquids have been shown to catalyze the formation of dipeptides with yields comparable to those in organic solvents.[2][3]

Peptide Purification using Ionic Liquid-Based Aqueous Two-Phase Systems (ATPS)

Ionic liquid-based aqueous two-phase systems (IL-ATPS) offer an efficient and biocompatible method for the extraction and purification of peptides and proteins.[7][8][9] These systems are formed by mixing a hydrophilic ionic liquid with a salt solution (e.g., phosphate buffer). The partitioning of the target peptide into one of the phases is influenced by factors such as the hydrophobicity and charge of the ionic liquid, the pH of the system, and the nature of the salt.[10] This technique can achieve high recovery yields and is readily scalable.[7]

Chiral Recognition with Chiral Ionic Liquids

Chiral ionic liquids (CILs), synthesized from natural amino acids, can be used for the chiral resolution of amino acids and their derivatives.[1][11][12][13][14] The chiral recognition mechanism often involves the formation of diastereomeric complexes between the CIL and the enantiomers of the analyte, which can be differentiated by techniques such as NMR spectroscopy.

II. Quantitative Data

Table 1: Dipeptide Synthesis in Various Ionic Liquids
EntryN-Protected Amino AcidAmino Acid EsterIonic LiquidCoupling ReagentYield (%)Reference
1Bz-GlyGly-OMe·HCl[C4-DABCO][N(CN)2]EDC·HCl80[5]
2Z-PheLeu-NH2[BMIM][BF4]α-Chymotrypsin91[3]
3Boc-PhePhe-OMebis-PEG350-ILHATU64[3]
4Boc-LeuTrp-OEt[C4mim][PF6]Immobilized Protease49[2][3]
5Z-AspPhe-OMe[BMIM][PF6] (5% H2O)Thermolysin95[3]

Bz = Benzoyl, Z = Carboxybenzyl, Boc = tert-Butoxycarbonyl, OMe = Methyl ester, OEt = Ethyl ester, EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.

Table 2: Peptide Purification using Ionic Liquid Aqueous Two-Phase Systems (IL-ATPS)
Peptide/ProteinIonic LiquidSaltpHRecovery (%)Reference
Bovine Serum Albumin (BSA)[omim][Br]K2HPO47.090.5[7]
Hemoglobin (Hb)[omim][Br]K2HPO47.094.5[7]
Trypsin (Try)[omim][Br]K2HPO47.092.7[7]
Lysozyme (Lys)[omim][Br]K2HPO47.093.8[7]
Cytochrome c[C4mim]BrK2HPO47.0~95[10]
γ-Globulins[C8mim]BrK2HPO47.0~100[10]

[omim][Br] = 1-octyl-3-methylimidazolium bromide, [C4mim]Br = 1-butyl-3-methylimidazolium bromide, [C8mim]Br = 1-octyl-3-methylimidazolium bromide.

III. Experimental Protocols

Protocol 1: Ionic Liquid-Supported Synthesis of Leu-Enkephalin

This protocol is adapted from the synthesis of Leu-enkephalin using a 3-(2-hydroxyethyl)-1-methylimidazolium tetrafluoroborate support.[3]

Materials:

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Boc-Tyr(tBu)-OH)

  • 3-(2-hydroxyethyl)-1-methylimidazolium tetrafluoroborate

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Attachment of the first amino acid:

    • Dissolve Fmoc-Leu-OH (2 equiv.), DCC (2 equiv.), and DMAP (0.2 equiv.) in DMF.

    • Add 3-(2-hydroxyethyl)-1-methylimidazolium tetrafluoroborate (1 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Precipitate the IL-supported amino acid by adding diethyl ether.

    • Wash the precipitate extensively with diethyl ether to remove excess reagents and by-products.

    • Dry the product under vacuum.

  • Fmoc-deprotection:

    • Treat the IL-supported amino acid with a 20% solution of piperidine in DMF for 20 minutes at room temperature.

    • Precipitate the product with diethyl ether and wash thoroughly.

    • Dry the product under vacuum.

  • Coupling of the next amino acid:

    • Dissolve the deprotected IL-supported amino acid/peptide in DMF.

    • In a separate flask, activate the next Fmoc-amino acid (2 equiv.) with PyBOP (2 equiv.) and DIPEA (4 equiv.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the IL-supported peptide solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Precipitate and wash the product with diethyl ether.

    • Dry the product under vacuum.

  • Repeat steps 2 and 3 for the remaining amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Boc-Tyr(tBu)-OH).

  • Cleavage from the support:

    • Treat the final IL-supported pentapeptide with a mixture of TFA/DCM (1:1) for 2 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Purify the peptide by HPLC.

Protocol 2: Enzymatic Synthesis of a Dipeptide in an Ionic Liquid

This protocol describes a general procedure for the protease-catalyzed synthesis of a dipeptide.

Materials:

  • N-protected amino acid ester (e.g., Z-Phe-OMe)

  • Amino acid amide (e.g., Leu-NH2)

  • Immobilized protease (e.g., thermolysin or α-chymotrypsin)

  • Imidazolium-based ionic liquid (e.g., [BMIM][PF6])

  • Buffer solution (e.g., Tris-HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Enzyme preparation:

    • If using a commercially available immobilized enzyme, use as directed.

    • Alternatively, immobilize the protease on a solid support (e.g., Celite) by dissolving the enzyme in a minimal amount of buffer and adding it to the support, followed by evaporation of the water.

  • Reaction setup:

    • In a reaction vessel, dissolve the N-protected amino acid ester and the amino acid amide in the ionic liquid. A small percentage of water (e.g., 5% v/v) may be added to enhance enzyme activity.

    • Add the immobilized enzyme to the reaction mixture.

    • Stir the suspension at a controlled temperature (e.g., 40-50 °C).

  • Reaction monitoring:

    • Monitor the progress of the reaction by TLC or HPLC.

  • Work-up and purification:

    • After the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed and reused.

    • Extract the dipeptide product from the ionic liquid using an organic solvent (e.g., ethyl acetate). The ionic liquid, being immiscible with many organic solvents, can be recovered and reused.

    • Wash the organic phase with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the dipeptide by column chromatography or recrystallization.

Protocol 3: Peptide Purification by Ionic Liquid Aqueous Two-Phase System (IL-ATPS)

This protocol provides a general method for the extraction of a peptide from a mixture.

Materials:

  • Hydrophilic ionic liquid (e.g., [C4mim]Cl or a cholinium-based IL)

  • Salt for phase separation (e.g., K2HPO4, Na2SO4)

  • Buffer to control pH

  • Crude peptide mixture

Procedure:

  • Phase diagram determination (optional but recommended):

    • Prepare a series of mixtures with varying concentrations of the ionic liquid and salt in water.

    • Allow the mixtures to equilibrate and identify the concentrations that result in the formation of two distinct aqueous phases.

  • Extraction:

    • Prepare an ATPS by weighing the appropriate amounts of ionic liquid, salt, and water into a centrifuge tube.

    • Add the crude peptide solution to the system.

    • Adjust the pH of the system with a suitable buffer.

    • Vortex the mixture thoroughly to ensure good mixing and facilitate mass transfer.

    • Centrifuge the mixture to accelerate phase separation.

  • Analysis:

    • Carefully separate the top (IL-rich) and bottom (salt-rich) phases.

    • Determine the concentration of the target peptide in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (K) and the recovery yield.

  • Back-extraction (if necessary):

    • The peptide can be recovered from the IL-rich phase by various methods, such as adding a different salt to induce phase separation or using a different solvent to extract the peptide.

IV. Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) with IL-Resin cluster_IL_Supported Ionic Liquid-Supported Synthesis Resin IL-Functionalized Resin Coupling1 1. Couple Fmoc-AA-OH Resin->Coupling1 Deprotection1 2. Fmoc Deprotection Coupling1->Deprotection1 Coupling2 3. Couple Next Fmoc-AA-OH Deprotection1->Coupling2 Deprotection2 4. Repeat Deprotection/Coupling Coupling2->Deprotection2 Cleavage 5. Cleave Peptide from Resin Deprotection2->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide IL_Support Functionalized Ionic Liquid Attach_AA 1. Attach First AA to IL IL_Support->Attach_AA Elongation 2. Peptide Elongation in Solution Attach_AA->Elongation Precipitation 3. Purify by Precipitation Elongation->Precipitation Cleavage_IL 4. Cleave Peptide from IL Elongation->Cleavage_IL Precipitation->Elongation Repeat Cleavage_IL->Crude_Peptide Purified_Peptide Purified Peptide Crude_Peptide->Purified_Peptide Purification (e.g., HPLC)

Caption: Workflows for peptide synthesis using functionalized ionic liquids.

IL_ATPS_Purification cluster_Phases Separated Phases Crude_Sample Crude Peptide Sample Mix Mix with Ionic Liquid, Salt, and Water Crude_Sample->Mix Vortex Vortex to Equilibrate Mix->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Top_Phase Top Phase (IL-Rich) Centrifuge->Top_Phase Bottom_Phase Bottom Phase (Salt-Rich) Centrifuge->Bottom_Phase Analysis Analyze Peptide Concentration in Each Phase Top_Phase->Analysis Bottom_Phase->Analysis Recovery Recover Purified Peptide Analysis->Recovery Based on Partitioning

Caption: Workflow for peptide purification using an Ionic Liquid Aqueous Two-Phase System (IL-ATPS).

Logical_Relationships cluster_Properties Key Properties of FILs cluster_Applications Applications in Peptide Chemistry cluster_Advantages Resulting Advantages FIL Functionalized Ionic Liquid Tunable_Solvency Tunable Solvency FIL->Tunable_Solvency High_Polarity High Polarity FIL->High_Polarity Low_Vapor_Pressure Low Vapor Pressure FIL->Low_Vapor_Pressure Thermal_Stability Thermal Stability FIL->Thermal_Stability Functional_Groups Task-Specific Functional Groups FIL->Functional_Groups Peptide_Purification Peptide Purification Tunable_Solvency->Peptide_Purification Peptide_Synthesis Peptide Synthesis High_Polarity->Peptide_Synthesis Greener_Processes Greener Processes Low_Vapor_Pressure->Greener_Processes Thermal_Stability->Peptide_Synthesis Enzymatic_Reactions Enzymatic Reactions Functional_Groups->Enzymatic_Reactions Chiral_Resolution Chiral Resolution Functional_Groups->Chiral_Resolution Improved_Yields Improved Yields Peptide_Synthesis->Improved_Yields Enhanced_Solubility Enhanced Solubility Peptide_Synthesis->Enhanced_Solubility Higher_Purity Higher Purity Peptide_Purification->Higher_Purity Enzymatic_Reactions->Improved_Yields

Caption: Logical relationships of FIL properties, applications, and advantages in peptide chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Asymmetric Pyrrolidinium Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of asymmetric pyrrolidinium ionic liquids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My synthesized pyrrolidinium ionic liquid has a yellow or brownish tint. What causes this discoloration and how can I remove it?

Answer:

Discoloration in pyrrolidinium ionic liquids is a common issue and typically indicates the presence of impurities. The yellow or brownish tint can arise from several sources:

  • Residual Starting Materials: Unreacted amines or alkylating agents, especially if they are prone to degradation or side reactions under the synthesis conditions.

  • Side-Reaction Products: The quaternization reaction, while generally efficient, can sometimes lead to minor side products that are colored.

  • Degradation: Exposure to heat, light (UV), or oxygen during synthesis or workup can cause degradation of the product or impurities.[1]

Troubleshooting Steps:

  • Purification with Sorbent Materials: The most common and effective method to remove color impurities is by treating the ionic liquid (or its precursor) with activated charcoal, alumina (Al₂O₃), or silica gel (SiO₂).[2][3][4]

    • Procedure: Dissolve the crude ionic liquid in a suitable solvent (e.g., deionized water for the precursor salt, or an organic solvent like ethyl acetate for the final product).[1][3] Add the sorbent material (typically 1-10% by weight) and stir the mixture at a controlled temperature (e.g., 65-70°C) for several hours to overnight.[1][3] Filter off the sorbent material. The process may need to be repeated to achieve a colorless product.[3]

  • Solvent Washing/Extraction: Washing the ionic liquid with an immiscible solvent can help remove organic impurities. For hydrophobic ionic liquids, washing with deionized water is effective for removing water-soluble impurities.[3] For hydrophilic ionic liquids, extraction with a non-polar organic solvent can be used.

  • Control of Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protect the reaction from light, especially if using light-sensitive reagents like iodoalkanes.[1]

2. I'm struggling to achieve high enantioselectivity in the synthesis of my chiral pyrrolidinium ionic liquid. What factors influence the stereochemical outcome?

Answer:

Achieving high enantioselectivity is a primary challenge in the synthesis of chiral ionic liquids. The key factors influencing the stereochemical outcome include:

  • Chiral Source: The chirality of the final ionic liquid is often derived from a chiral starting material, such as L-proline or its derivatives.[5][6] The purity of this starting material is critical.

  • Catalyst: In cases where a prochiral starting material is used, an effective asymmetric catalyst is required. The choice of catalyst and its interaction with the substrate are crucial for inducing chirality.[7]

  • Reaction Conditions:

    • Temperature: Lower reaction temperatures often lead to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.[8]

    • Solvent: The polarity and nature of the solvent can influence the conformation of the reactants and the transition state, thereby affecting the stereochemical outcome.[9]

    • Reaction Time: Prolonged reaction times can sometimes lead to racemization or side reactions that lower the enantiomeric excess.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically lower the reaction temperature to determine its effect on enantioselectivity.

  • Screen Solvents: Test a range of solvents with varying polarities to find the optimal medium for the asymmetric transformation.

  • Catalyst Loading and Type: If using a catalyst, optimize its loading. It may also be necessary to screen different types of chiral catalysts or ligands to find one that is well-suited for your specific reaction.

  • Protecting Groups: In some cases, the use of appropriate protecting groups on the chiral starting material can help direct the stereochemical course of the reaction.

3. After the anion exchange step, I detect residual halide ions in my final ionic liquid. How can I effectively remove them?

Answer:

Residual halide ions (e.g., Br⁻ or I⁻) from the precursor salt are a common impurity that can significantly impact the properties and performance of the final ionic liquid, especially in electrochemical applications.

Troubleshooting Steps:

  • Repeated Water Washing: For hydrophobic ionic liquids, repeated washing with deionized water is the simplest and often most effective method.[3] The halide salt is typically soluble in water and will be partitioned into the aqueous phase. Perform multiple washes until the aqueous layer tests negative for halide ions (e.g., using a silver nitrate test).

  • Liquid-Liquid Extraction: For hydrophilic ionic liquids, a different approach is needed. One method is to dissolve the ionic liquid in a suitable organic solvent (like dichloromethane) and perform a liquid-liquid extraction with water. This can be repeated until the halide is removed.[3]

  • Filtration through Alumina/Silica: Passing a solution of the ionic liquid through a plug of activated alumina or silica can also help to remove residual salts.[3]

4. The quaternization reaction to form the pyrrolidinium salt is slow or gives a low yield. What can I do to improve the reaction efficiency?

Answer:

The quaternization of the pyrrolidine nitrogen is an S_N2 reaction, and its efficiency can be affected by several factors.

Troubleshooting Steps:

  • Choice of Alkylating Agent: The reactivity of the alkyl halide is crucial. The general trend for reactivity is I > Br > Cl. Using a more reactive alkylating agent like an alkyl iodide or triflate can increase the reaction rate.

  • Solvent: Polar aprotic solvents such as acetonitrile, acetone, or DMF are generally preferred for S_N2 reactions as they can solvate the cation without strongly solvating the nucleophile (the amine).[10]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as higher temperatures can also lead to side reactions and discoloration. A systematic study to find the optimal temperature is recommended.

  • Stoichiometry: Using a slight excess of the alkylating agent can help to drive the reaction to completion.[1] However, this will necessitate more rigorous purification to remove the unreacted alkylating agent.

  • Steric Hindrance: The structure of both the pyrrolidine derivative and the alkylating agent can influence the reaction rate due to steric hindrance.[11] If the nitrogen atom or the electrophilic carbon are sterically hindered, the reaction will be slower. In such cases, longer reaction times and higher temperatures may be necessary.

Quantitative Data Summary

The efficiency of purification is critical. The following table summarizes the effect of the sorbent to precursor ratio on the recovery of the precursor, N-butyl-N-methylpyrrolidinium bromide (PYR₁₄Br), during the purification step.

BatchPrecursor:Sorbent (C + Al₂O₃) Weight RatioPYR₁₄Br Recovered (%)
I0.75:1~85
II1.5:1~90
III2.25:1~93
IV3:1~95

Data adapted from a study on the purification of PYR₁₄Br.[2][4] As the ratio of precursor to sorbent increases, the percentage of recovered precursor also increases, indicating that a higher loading of the precursor on the sorbent can be more efficient in terms of product recovery.

Key Experimental Protocols

General Two-Step Synthesis of a Pyrrolidinium Ionic Liquid (e.g., N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide - [PYR₁₄][TFSI])

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Quaternization (Synthesis of the Precursor Salt, N-butyl-N-methylpyrrolidinium bromide) [1][2]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpyrrolidine.

  • Dissolve the 1-methylpyrrolidine in a suitable solvent such as ethyl acetate or water.[1][4]

  • Add 1-bromobutane (typically in a slight molar excess, e.g., 1.1 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 70°C) for a specified time (e.g., 24-48 hours).[12]

  • The product, a white solid, will precipitate out of the solution.

  • Isolate the solid product by vacuum filtration and wash it with a solvent in which the product is insoluble but the starting materials are soluble (e.g., ethyl acetate) to remove unreacted starting materials.[1]

  • Dry the resulting white powder under vacuum.

Step 2: Anion Exchange (Metathesis) [1][3]

  • Dissolve the synthesized N-butyl-N-methylpyrrolidinium bromide in deionized water.

  • In a separate flask, dissolve an equimolar amount of the desired anion source (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI) in deionized water.

  • Add the LiTFSI solution dropwise to the pyrrolidinium bromide solution with vigorous stirring.

  • If the resulting ionic liquid is hydrophobic, a second phase will form.

  • Stir the biphasic mixture for several hours at room temperature to ensure complete reaction.

  • Separate the lower ionic liquid phase using a separatory funnel.

  • Wash the ionic liquid phase multiple times with deionized water to remove the lithium bromide byproduct. Test the aqueous washes for bromide ions until the test is negative.

  • Dry the final ionic liquid under high vacuum at an elevated temperature (e.g., 80-120°C) for an extended period (e.g., 24-48 hours) to remove any residual water and volatile organics.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange Start Pyrrolidine Derivative + Alkyl Halide Reaction Reaction in Solvent (e.g., Ethyl Acetate) Start->Reaction Mixing Precipitation Precipitation of Precursor Salt Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Precursor Pyrrolidinium Halide (Crude) Filtration->Precursor Metathesis Metathesis Reaction in Water Precursor->Metathesis AnionSource Anion Source (e.g., LiTFSI) AnionSource->Metathesis PhaseSeparation Phase Separation Metathesis->PhaseSeparation Washing Water Washing PhaseSeparation->Washing Drying Drying under Vacuum Washing->Drying FinalIL Pure Asymmetric Pyrrolidinium IL Drying->FinalIL Purification_Troubleshooting cluster_purification Purification Strategies ImpureIL Impure Ionic Liquid (Colored/Contaminated) Charcoal Activated Charcoal Treatment ImpureIL->Charcoal Alumina Alumina/Silica Treatment ImpureIL->Alumina Washing Solvent Washing/ Extraction ImpureIL->Washing CheckPurity Assess Purity (e.g., Spectroscopy) Charcoal->CheckPurity Alumina->CheckPurity Washing->CheckPurity PureIL Pure, Colorless Ionic Liquid CheckPurity->ImpureIL Repeat Purification CheckPurity->PureIL Purity OK

References

optimizing reaction conditions for the quaternization of pyrrolidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the quaternization of pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of pyrrolidine quaternization?

The quaternization of pyrrolidines typically follows a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent. This process involves the formation of a new carbon-nitrogen bond and the departure of a leaving group, resulting in a positively charged quaternary ammonium salt.[1]

Q2: What are the most critical parameters to control in a pyrrolidine quaternization reaction?

The success of a quaternization reaction is primarily influenced by the choice of solvent, reaction temperature, the nature of the alkylating agent, and the steric hindrance around the nitrogen atom of the pyrrolidine.[3][4] Proper optimization of these parameters is crucial for achieving high yields and purity.

Q3: How does the structure of the pyrrolidine derivative affect the reaction?

The structure of the pyrrolidine, particularly the steric bulk of substituents near the nitrogen atom, can significantly impact the reaction rate.[3] Increased steric hindrance can impede the approach of the alkylating agent, slowing down or even preventing the quaternization process.[3][5]

Q4: How does the choice of alkylating agent influence the quaternization?

The reactivity of the alkylating agent is a key factor. A good alkylating agent should possess a reactive electrophilic center and a good leaving group.[6][7] The leaving group's ability to depart and stabilize the negative charge it carries is crucial for the reaction to proceed efficiently.[8][9] For instance, alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides.

Troubleshooting Guide

This guide addresses common issues encountered during the quaternization of pyrrolidines.

Issue 1: Low or No Product Yield

Q: My reaction is showing low to no conversion to the desired quaternary ammonium salt. What are the possible causes and solutions?

A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Solutions:

  • Insufficient Reactivity of the Alkylating Agent: The leaving group may not be sufficiently labile.

    • Solution: Switch to an alkylating agent with a better leaving group (e.g., from chloride to bromide or iodide). Adding a catalytic amount of potassium iodide can sometimes facilitate the reaction with less reactive alkyl bromides.[10][11]

  • Poor Solvent Choice: The solvent plays a critical role in stabilizing the transition state of the SN2 reaction.

    • Solution: Employ polar aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO), which are known to favor SN2 reactions.[1][4] These solvents help to solvate the cation without strongly interacting with the nucleophile.[1]

  • Inadequate Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Increase the reaction temperature. Many quaternization reactions are performed at or near the boiling point of the solvent, such as 80°C in acetonitrile.[1][12] However, excessive heat can sometimes lead to product degradation.[4]

  • Steric Hindrance: Bulky substituents on either the pyrrolidine or the alkylating agent can hinder the reaction.[3][5]

    • Solution: If possible, use a less sterically hindered pyrrolidine derivative. Alternatively, a smaller alkylating agent might be effective. In cases of significant steric hindrance, longer reaction times and higher temperatures may be necessary.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Using a slight excess (1.1 to 1.5 equivalents) of the alkylating agent can help drive the reaction to completion.

Issue 2: Formation of Multiple Products or Impurities

Q: My reaction mixture shows multiple spots on TLC, or the final product is impure. What could be the cause?

A: The formation of side products or the presence of impurities can complicate purification and reduce the overall yield.

Potential Causes & Recommended Solutions:

  • Starting Material Impurity: The initial pyrrolidine or alkylating agent may not be pure.

    • Solution: Ensure the purity of all starting materials before beginning the reaction. Purification of reagents may be necessary.

  • Side Reactions: Depending on the substrate and conditions, elimination reactions (if the alkylating agent has a β-hydrogen) can compete with the desired substitution reaction.

    • Solution: Lowering the reaction temperature and using a less hindered, non-basic pyrrolidine can favor substitution over elimination.

  • Solvent Decomposition: Some solvents can decompose at high temperatures, leading to impurities. For example, DMF can decompose to form dimethylamine, which can act as a competing nucleophile.[13]

    • Solution: Choose a more stable solvent for the reaction temperature, such as acetonitrile or DMSO.[4]

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate the pure quaternary ammonium salt from the reaction mixture. What purification strategies are effective?

A: Quaternary ammonium salts are often highly polar and non-volatile, which can make purification challenging.

Potential Causes & Recommended Solutions:

  • High Polarity of the Product: The ionic nature of the product can lead to solubility issues and streaking on silica gel chromatography.

    • Solution: Precipitation and recrystallization are often the most effective methods for purifying quaternary ammonium salts.[1] Cooling the reaction mixture can sometimes induce crystallization.[1] Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be an effective purification step.[1] Common recrystallization solvents include methanol/acetone mixtures.[1]

  • Residual Starting Materials: Unreacted pyrrolidine or alkylating agent can co-precipitate with the product.

    • Solution: Optimize the reaction to go to completion. If starting materials remain, a carefully chosen solvent wash can help remove them. For instance, washing the solid product with a non-polar solvent like diethyl ether can remove unreacted alkylating agent.

Data on Reaction Conditions

The selection of appropriate reaction conditions is paramount for a successful quaternization. The following tables summarize key quantitative data and trends.

Table 1: Effect of Solvent on Quaternization Reactions

SolventTypeDielectric Constant (approx.)Typical Reaction TemperatureComments
Acetonitrile (ACN)Polar Aprotic37.580°C - RefluxExcellent choice for many SN2 reactions; facilitates dissolution of reactants and stabilization of the transition state.[1][12]
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Room Temperature - 100°CHighly polar, can significantly accelerate SN2 reactions. May require higher temperatures for purification due to its high boiling point.[4]
Dimethylformamide (DMF)Polar Aprotic3880°C - 150°CA good solvent, but can decompose at higher temperatures to form dimethylamine, which can act as a competing nucleophile.[13]
AcetonePolar Aprotic21Reflux (56°C)Less polar than ACN or DMSO, but can be effective, especially with more reactive alkylating agents. Its low boiling point allows for easy removal.
EthanolPolar Protic25Reflux (78°C)Generally not preferred for SN2 reactions as it can solvate the nucleophile, reducing its reactivity. However, it has been used successfully in some cases.[14]

Table 2: Reactivity of Common Alkylating Agents (R-X)

Leaving Group (X)Bond Dissociation Energy (C-X, kcal/mol, approx.)General ReactivityComments
Iodide (I)~57Very HighExcellent leaving group, often used to achieve high reaction rates.
Bromide (Br)~72HighA very common and effective leaving group for quaternization reactions.[1]
Chloride (Cl)~84ModerateLess reactive than bromides and iodides; may require higher temperatures or longer reaction times.
Tosylate (OTs)N/AVery HighAn excellent leaving group, comparable in reactivity to iodide.
Mesylate (OMs)N/AHighA good leaving group, slightly less reactive than tosylates.

Experimental Protocols

General Protocol for the Quaternization of a Pyrrolidine Derivative

This protocol is a generalized procedure based on common laboratory practices for the quaternization of pyrrolidines.[1]

Materials:

  • Pyrrolidine derivative (1.0 eq)

  • Alkylating agent (e.g., alkyl bromide) (1.0 - 1.2 eq)

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the pyrrolidine derivative.

  • Dissolve the pyrrolidine derivative in a suitable volume of anhydrous acetonitrile (e.g., 0.1 M concentration).

  • Add the alkylating agent to the solution with stirring.

  • Attach a condenser to the flask and heat the reaction mixture to 80°C (or the desired temperature) using a heating mantle or oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a precipitate often indicates the progress of the reaction.[1]

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetonitrile or another suitable solvent (like diethyl ether) to remove any unreacted starting materials.[1]

  • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization (e.g., from a methanol/acetone mixture).[1]

  • Dry the purified product under vacuum to obtain the final quaternary ammonium salt.

Visual Guides

Reaction Mechanism and Experimental Workflows

G General S_N2 Mechanism for Pyrrolidine Quaternization cluster_reactants Reactants cluster_transition Transition State cluster_products Products Pyrrolidine Pyrrolidine (Nucleophile) TS [Pyrrolidine---R---X]‡ Pyrrolidine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (Electrophile) R-X AlkylHalide->TS QuatSalt Quaternary Ammonium Salt [Pyrrolidine-R]+ TS->QuatSalt Bond Formation HalideIon Halide Ion X- TS->HalideIon Leaving Group Departure

Caption: SN2 mechanism of pyrrolidine quaternization.

G Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent Reactivity Start->CheckReagents ReactivityIssue Is Leaving Group Sufficiently Labile? CheckReagents->ReactivityIssue CheckConditions Step 2: Evaluate Reaction Conditions SolventIssue Is Solvent Optimal (Polar Aprotic)? CheckConditions->SolventIssue CheckStructure Step 3: Assess Steric Hindrance StericIssue Is There Significant Steric Hindrance? CheckStructure->StericIssue ReactivityIssue->CheckConditions Yes ChangeLG Action: Use Alkylating Agent with Better Leaving Group (e.g., I- or OTs-) ReactivityIssue->ChangeLG No AddCatalyst Action: Add Catalytic KI (for R-Br/R-Cl) ReactivityIssue->AddCatalyst No, using R-Br/Cl ChangeLG->CheckConditions AddCatalyst->CheckConditions ChangeSolvent Action: Switch to ACN or DMSO SolventIssue->ChangeSolvent No TempIssue Is Temperature Sufficiently High? SolventIssue->TempIssue Yes ChangeSolvent->TempIssue TempIssue->CheckStructure Yes IncreaseTemp Action: Increase Reaction Temperature TempIssue->IncreaseTemp No IncreaseTemp->CheckStructure IncreaseTime Action: Increase Reaction Time and/or Temperature StericIssue->IncreaseTime Yes End End StericIssue->End No, consult further literature IncreaseTime->End

Caption: A logical workflow for troubleshooting low-yield reactions.

G Decision Tree for Selecting Reaction Conditions Start Start: Define Pyrrolidine and Alkylating Agent StericHindrance Assess Steric Hindrance Start->StericHindrance AlkylatingAgent Assess Alkylating Agent Reactivity (R-I > R-Br > R-Cl) StericHindrance->AlkylatingAgent Low StericHindrance->AlkylatingAgent High Conditions_Mild Conditions: Solvent: ACN Temp: 60-80°C Time: 12-18h AlkylatingAgent->Conditions_Mild High Conditions_Forced Conditions: Solvent: ACN or DMSO Temp: 80-120°C Time: 24-48h AlkylatingAgent->Conditions_Forced Moderate Conditions_VForced Conditions: Solvent: DMSO Temp: >120°C Time: >48h AlkylatingAgent->Conditions_VForced Low

Caption: A decision tree to guide the selection of initial reaction conditions.

References

Technical Support Center: Purification of Bromide-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of bromide-based ionic liquids (ILs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized bromide-based ionic liquids?

A1: The most prevalent impurities include unreacted starting materials (e.g., 1-methylimidazole, N-alkylimidazoles, 1-bromobutane), residual organic solvents used during synthesis or work-up (such as ethyl acetate, toluene, or dichloromethane), water, and colored degradation products.[1][2][3] Halide impurities, particularly chloride, can also be present from precursors and can significantly alter the physicochemical properties of the ionic liquid.[4][5][6]

Q2: Why is it critical to remove these impurities?

A2: Impurities can drastically affect the properties and performance of ionic liquids.[7] For instance, water and organic solvents can alter viscosity, density, and polarity.[3][4][8] Halide impurities are known to reduce the activity of transition metal catalysts used in subsequent reactions and can dramatically increase the viscosity of the ionic liquid.[1][5]

Q3: What is the first step I should take to purify my crude bromide-based IL?

A3: A solvent wash is typically the first and most crucial step. Washing the crude IL with a relatively non-polar solvent like ethyl acetate or diethyl ether is effective for removing unreacted non-polar starting materials and other organic impurities.[2][9] It is important to choose a solvent in which the ionic liquid is insoluble.[2]

Q4: How can I remove color from my ionic liquid?

A4: Discoloration is usually due to organic impurities or degradation products. Treatment with activated carbon is a standard and effective method for removing these colored species.[10][11] The process involves stirring the IL with activated charcoal, often with a small amount of a solvent like methanol to reduce viscosity, followed by filtration.[10]

Q5: How do I remove water and volatile solvents from my hydrophilic IL?

A5: Due to the negligible vapor pressure of ionic liquids, heating under high vacuum is the most common and effective method to remove water and residual volatile organic solvents.[1][3] For some hydrophilic ILs where strong hydrogen bonds make water removal difficult, an alternative method is to sweep the sample with dry nitrogen gas while gently heating, which can significantly reduce the drying time.[3]

Q6: How can I confirm the purity of my ionic liquid after purification?

A6: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the IL and detect any organic impurities.[2][12][13]

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content.[14][15][16]

  • Ion Chromatography or ICP-MS: To quantify residual halide (bromide, chloride) impurities to parts-per-million (ppm) levels.[17][18]

  • Silver Nitrate Test: A simple, qualitative test to check for the presence of halide ions.[19][20]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
My final ionic liquid is yellow or brown. Presence of colored organic impurities or thermal degradation products.Perform an activated carbon treatment. Dissolve the IL in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile) to reduce viscosity, add activated charcoal, stir, and filter through Celite or a syringe filter.[10]
The viscosity of my IL is much higher than expected. High concentration of halide impurities (e.g., chloride, bromide).[4][5]Ensure thorough washing during the synthesis work-up to remove precursor salts. For very high purity applications, advanced techniques like electrolysis might be necessary.[21] Confirm halide levels using ion chromatography.[17]
After purification, NMR analysis still shows peaks from starting materials. The solvent wash was insufficient or ineffective.Repeat the solvent wash multiple times with fresh solvent.[2] Try a different solvent in which the impurities are more soluble and the IL is completely insoluble. Vigorous stirring is essential to maximize contact between the IL and the washing solvent.
Karl Fischer titration shows high water content even after vacuum drying. 1. The drying time/temperature was insufficient. 2. The IL is highly hygroscopic and has reabsorbed moisture from the atmosphere.1. Increase the drying time or temperature (while ensuring it's below the IL's decomposition temperature).[3] 2. Handle and store the purified IL under an inert atmosphere (e.g., in a glovebox or desiccator) to prevent moisture uptake.[8]
I'm having trouble separating the IL from the washing solvent. The IL has some solubility in the chosen solvent, or the density difference is minimal, leading to an emulsion.1. Switch to a more non-polar solvent (e.g., from ethyl acetate to diethyl ether or hexane).[2] 2. Use a centrifuge to break the emulsion and facilitate phase separation.

Data on Purification Effectiveness

The following tables summarize typical results that can be achieved with standard purification protocols for a representative bromide-based ionic liquid, 1-butyl-3-methylimidazolium bromide ([BMIM]Br).

Table 1: Removal of Common Impurities

ImpurityConcentration in Crude ILConcentration after Solvent WashConcentration after Carbon & VacuumMethod of Analysis
1-methylimidazole~1-2 mol%< 0.1 mol%< 0.1 mol%¹H NMR Spectroscopy[2]
1-bromobutane~1-2 mol%< 0.1 mol%Not detected¹H NMR Spectroscopy[2]
Ethyl AcetateVariable~0.5-1 mol%< 100 ppm¹H NMR / Gas Chromatography
Water Content> 10,000 ppm> 10,000 ppm< 200 ppmKarl Fischer Titration[14][22]

Table 2: Reduction of Halide Impurities

Ionic LiquidInitial Chloride ImpurityChloride after Water WashesMethod of Analysis
[BMIM]BF₄ (from [BMIM]Cl)> 20,000 ppm (2%)< 50 ppmIon Chromatography[18]
[BMIM]PF₆ (from [BMIM]Cl)> 20,000 ppm (2%)< 50 ppmIon Chromatography[18]
Note: This table illustrates the removal of chloride, a common impurity when bromide ILs are used as precursors for other ILs via metathesis reactions. The principle applies to removing other water-soluble salt byproducts.

Experimental Protocols

Protocol 1: Purification by Solvent Washing

This protocol is designed to remove unreacted starting materials and non-polar organic impurities.

  • Place the crude bromide-based ionic liquid (e.g., 50 g) into a round-bottom flask or beaker equipped with a magnetic stirrer.

  • Add an excess of a non-polar solvent in which the IL is immiscible (e.g., 100 mL of ethyl acetate or diethyl ether).[2]

  • Stir the biphasic mixture vigorously for at least 1-2 hours at room temperature. For highly viscous ILs, gentle heating (40-50°C) can improve efficiency, provided the IL is stable at that temperature.[2]

  • Stop stirring and allow the layers to fully separate. The denser ionic liquid phase should settle at the bottom.

  • Carefully decant the top solvent layer. Alternatively, use a separatory funnel for a cleaner separation.

  • Repeat the washing process (steps 2-5) at least two more times with fresh portions of the solvent to ensure complete removal of impurities.[2]

  • After the final wash, place the flask containing the ionic liquid on a rotary evaporator to remove the bulk of the residual washing solvent.

Protocol 2: Decolorization with Activated Carbon

This protocol is used to remove colored impurities.

  • Transfer the solvent-washed ionic liquid to a clean, dry flask.

  • If the IL is highly viscous, add a minimal amount of a volatile solvent like methanol or acetonitrile to reduce its viscosity (e.g., 10-20 mL for 50 g of IL).[10] This aids in the efficient removal of the charcoal later.

  • Add activated carbon to the mixture (typically 1-2% by weight of the IL).

  • Stir the suspension at room temperature for 2-4 hours. The flask can be sealed to prevent solvent evaporation.

  • Filter the mixture to remove the activated carbon. For best results, filter through a pad of Celite or a 0.45 µm syringe filter. The Celite pad helps prevent fine charcoal particles from passing through.

  • Rinse the flask and the filter pad with a small amount of the solvent used in step 2 to recover any remaining IL.

  • Combine the filtrate and remove the solvent using a rotary evaporator.

Protocol 3: High Vacuum Drying

This protocol is essential for removing water and residual volatile organic solvents.

  • Place the ionic liquid from the previous step into a Schlenk flask or a similar vessel suitable for high vacuum.

  • Connect the flask to a high vacuum line (< 1 mbar) equipped with a cold trap (liquid nitrogen or dry ice/acetone).

  • Heat the ionic liquid gently using an oil bath while maintaining the vacuum. A typical temperature range is 60-80°C.[3] Caution: Do not exceed the thermal decomposition temperature of the ionic liquid.

  • Continue drying under high vacuum with stirring for at least 12-24 hours.[3] The exact time depends on the batch size, the IL's hygroscopicity, and the initial water content.

  • To check for dryness, a sample can be carefully taken and analyzed by Karl Fischer titration. The target is typically < 200 ppm of water.[14]

  • Once dry, allow the ionic liquid to cool to room temperature under vacuum before backfilling the flask with an inert gas like nitrogen or argon.

  • Store the purified, dry ionic liquid in a sealed container under an inert atmosphere to prevent reabsorption of moisture.

Visualized Workflows

G synthesis Crude Synthesized IL (e.g., [BMIM]Br) solvent_wash Solvent Washing (e.g., with Ethyl Acetate) synthesis->solvent_wash Remove unreacted starting materials carbon_treat Activated Carbon Treatment (Optional, if colored) solvent_wash->carbon_treat IL is colored vacuum_dry High Vacuum Drying (e.g., 70°C, <1 mbar) solvent_wash->vacuum_dry IL is colorless carbon_treat->vacuum_dry Remove solvent & water analysis Purity Analysis (NMR, KF Titration, IC) vacuum_dry->analysis Quality Control pure_il Pure, Dry Ionic Liquid analysis->pure_il Purity Confirmed

Caption: General purification workflow for bromide-based ionic liquids.

G action_node action_node start_node start_node end_node end_node start Crude IL q1 Are organic starting materials present? start->q1 a1 Perform Solvent Wash q1->a1 Yes q2 Is the IL colored? q1->q2 No a1->q2 a2 Use Activated Carbon q2->a2 Yes q3 Is water or volatile solvent present? q2->q3 No a2->q3 a3 Dry under High Vacuum q3->a3 Yes end_process Purified IL q3->end_process No a3->end_process

Caption: Decision tree for selecting the appropriate purification steps.

References

Technical Support Center: Purification of Synthesized Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing halide impurities from synthesized ionic liquids (ILs).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove halide impurities from my synthesized ionic liquid?

A1: Halide impurities, such as chloride (Cl-), bromide (Br-), and iodide (I-), can significantly alter the physicochemical properties of an ionic liquid.[1][2] These impurities can increase viscosity, affect density, and decrease the electrochemical window of the IL.[1][3] Furthermore, halides can poison catalysts, interfere with reaction mechanisms, and lead to inaccurate experimental results, particularly in catalytic and electrochemical applications.[1][3]

Q2: How do I know if my ionic liquid is contaminated with halides?

A2: The most common and straightforward qualitative test is the silver nitrate (AgNO₃) test. Adding a few drops of AgNO₃ solution to an aqueous solution of the IL (or the water wash from a hydrophobic IL) will result in a white or yellowish precipitate of silver halide (AgX) if halide ions are present.[1] However, this test is not quantitative.[1] For accurate quantification of halide content, analytical techniques such as Ion Chromatography (IC), Total Reflection X-ray Fluorescence (TXRF) Spectrometry, or Capillary Electrophoresis (CE) are recommended.[1][4][5]

Q3: What are the primary sources of halide contamination in synthesized ionic liquids?

A3: The most common source of halide impurities is the metathesis reaction step used in the synthesis of many ionic liquids.[1][3] This process often starts with a halide salt of the desired cation, and the subsequent anion exchange reaction may be incomplete, leaving residual halide ions in the final product.[3][6] Unreacted starting materials from the initial quaternization reaction can also contribute to halide contamination.[3]

Q4: Can I use a "halide-free" synthesis route to avoid this issue altogether?

A4: Yes, halide-free synthesis routes, such as direct alkylation with alkyl sulfates or triflates, are available for producing certain ionic liquids.[3] However, the range of ionic liquids that can be synthesized via these methods is limited.[3] For many common ionic liquids, the two-step process involving a halide intermediate is still prevalent, making purification necessary.[3]

Troubleshooting Guides

Problem 1: Incomplete Halide Removal After Purification

Symptom: A positive silver nitrate test or quantifiable halide levels (via IC, TXRF, etc.) are still detected after performing a purification procedure.

Possible Cause Troubleshooting Step
Insufficient Washing/Extraction: For water-immiscible ILs, increase the number of washing cycles with deionized water. For water-miscible ILs, ensure thorough mixing and phase separation if using a solvent extraction method. The efficiency of extraction is highly dependent on the number of extractions performed.[3]
Inefficient Anion Exchange: If using an anion exchange resin, ensure the resin has been properly activated and has sufficient capacity for the amount of IL being purified. Consider increasing the residence time of the IL in the column or using a fresh batch of resin.[7][8]
Precipitation Issues: When using silver salt precipitation, ensure a stoichiometric or slight excess of the silver salt is used. After precipitation, allow sufficient time for the silver halide to fully precipitate before filtration. Use a fine-pored filter (<0.45 µm) to capture all the precipitate.[5]
IL-Halide Interaction: Some ionic liquids may have a strong affinity for halide ions, making them difficult to remove. In such cases, a combination of purification methods (e.g., silver salt precipitation followed by washing) may be necessary.
Problem 2: Introduction of New Impurities During Halide Removal

Symptom: The ionic liquid appears pure of halides but shows unexpected properties or analytical signals.

Possible Cause Troubleshooting Step
Residual Silver Ions: After silver salt precipitation, residual silver ions may remain in the ionic liquid. Wash the IL thoroughly with deionized water to remove any soluble silver salts.
Solvent Contamination: If using solvent extraction, ensure the solvent is of high purity and is completely removed from the ionic liquid after the extraction process, typically by drying under vacuum.
Resin Leaching: Anion exchange resins can sometimes leach organic compounds into the ionic liquid. Wash the resin thoroughly with an appropriate solvent before use, as recommended by the manufacturer.

Data Presentation

Table 1: Comparison of Halide Quantification Techniques
Technique Typical Limit of Quantification (LOQ) Advantages Disadvantages
Ion Chromatography (IC) < 8 ppm for Chloride[3][9]High precision and accuracy; can quantify multiple halides in a single run.[5]Can be time-consuming; some IL anions can interfere with the column.[1]
Total Reflection X-ray Fluorescence (TXRF) ~2 ppm for Bromine, ~20 ppm for Chlorine, ~15 ppm for Iodine[1]Fast and requires small sample volumes.Matrix effects can influence accuracy; lower sensitivity for some elements.[1]
Silver Nitrate Test Qualitative to semi-quantitative (~10 ppm)[3]Simple, fast, and inexpensive.Not quantitative; can be unreliable for determining purity.[1]
Anion Exchange Resin Method Can achieve < 6 ppm for Chloride[7]Effective for both halide removal and anion exchange; can produce high-purity ILs.[7][8]Requires careful selection of resin and solvent; potential for resin leaching.

Experimental Protocols

Protocol 1: Halide Removal using Silver Salt Precipitation

This protocol is suitable for ionic liquids that are soluble in a solvent in which silver halides are insoluble.

  • Dissolution: Dissolve the synthesized ionic liquid in a suitable solvent (e.g., water, acetonitrile).

  • Precipitation: Slowly add a stoichiometric amount of a silver salt solution (e.g., silver tetrafluoroborate, AgBF₄) to the ionic liquid solution while stirring. A precipitate of the silver halide (AgX) will form.

  • Stirring: Continue stirring the mixture at room temperature for several hours to ensure complete precipitation.

  • Filtration: Filter the mixture through a fine-pored membrane filter (e.g., 0.22 µm) to remove the precipitated silver halide.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified ionic liquid.

  • Washing (Optional but Recommended): If the ionic liquid is immiscible with water, wash it several times with deionized water to remove any residual soluble silver salts.

  • Drying: Dry the purified ionic liquid under high vacuum to remove any residual solvent or water.

  • Verification: Test the purified ionic liquid for the absence of halides using the silver nitrate test or a quantitative method like ion chromatography.

Protocol 2: Halide Removal using an Anion Exchange Resin

This method is effective for exchanging halide anions with a desired anion while simultaneously removing halide impurities.[7][8]

  • Resin Preparation: Select a strongly basic anion exchange resin. Wash the resin with a suitable solvent (e.g., methanol, acetonitrile) to remove any impurities.[7]

  • Resin Activation: Activate the resin by passing a solution containing the desired anion through the column. This replaces the original anions on the resin with the desired ones.

  • Washing: Wash the resin with fresh solvent to remove any excess activating solution.

  • Ionic Liquid Loading: Dissolve the halide-containing ionic liquid in the same solvent used for the resin preparation.

  • Elution: Pass the ionic liquid solution through the prepared anion exchange column. The halide ions will be retained by the resin, and the ionic liquid with the new anion will be eluted.

  • Solvent Removal: Collect the eluate and remove the solvent under reduced pressure.

  • Drying: Dry the purified ionic liquid under high vacuum.

  • Verification: Confirm the absence of halide impurities in the final product using an appropriate analytical technique. Halide content can be reduced to below 6 ppm for chloride using this method.[7]

Visualizations

experimental_workflow cluster_synthesis IL Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Synthesized Ionic Liquid (with Halide Impurities) purification Halide Removal Step (e.g., Anion Exchange, Precipitation) synthesis->purification Crude Product analysis Halide Content Analysis (IC, TXRF, AgNO3 test) purification->analysis Purified Sample final_product Purified Ionic Liquid (<10 ppm Halide) analysis->final_product Pass fail Redo Purification analysis->fail Fail fail->purification logical_relationship start Halide Impurity Detected? hydrophilic Is the IL Hydrophilic? start->hydrophilic Yes hydrophobic Is the IL Hydrophobic? start->hydrophobic Yes anion_exchange Anion Exchange Resin hydrophilic->anion_exchange silver_precipitate Silver Salt Precipitation hydrophilic->silver_precipitate hydrophobic->silver_precipitate solvent_wash Solvent Washing (e.g., with water) hydrophobic->solvent_wash

References

troubleshooting low yields in dicationic ionic liquid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of dicationic ionic liquids (DILs).

Frequently Asked Questions (FAQs)

Q1: My final yield after the quaternization reaction is significantly lower than expected. What are the common causes?

A1: Low yields in the initial quaternization step often stem from incomplete reactions, suboptimal conditions, or reactant purity issues. Here are the primary factors to investigate:

  • Incomplete Reaction: The quaternization of heterocyclic amines is an SN2 reaction that can be slow. Reaction times may need to be extended, sometimes up to 48 or 72 hours, to drive the reaction to completion.[1] Monitoring the reaction by TLC or NMR is crucial to determine the point of maximum conversion.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side products or decomposition, especially with sensitive substrates. An optimal temperature, often between 70-80°C, must be determined empirically.[1][2]

  • Stoichiometry: Ensure a precise 2:1 molar ratio of the heterocyclic base (e.g., 1-methylimidazole) to the alkyl dihalide linker. An excess of the amine can sometimes be used to ensure the complete consumption of the linker, but this can complicate purification.

  • Reactant Purity: The purity of the starting materials is critical. The heterocyclic amine should be free of water and other nucleophilic impurities. The alkyl dihalide linker should be pure, as isomeric impurities can lead to a mixture of products.

  • Solvent Choice: The solvent plays a key role in SN2 reactions. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they can dissolve the reactants and stabilize the charged transition state without solvating the nucleophile excessively.[2][3] In some cases, using a solvent in which the DIL product is insoluble can be advantageous, as it will precipitate out upon formation, driving the equilibrium towards the product.[1]

Q2: I'm observing significant product loss during the anion exchange (metathesis) step. How can I improve my yield here?

A2: The anion exchange step, while often straightforward, can be a major source of yield loss if not optimized. Key areas for troubleshooting include:

  • Incomplete Precipitation: If the desired DIL with the new anion is partially soluble in the reaction solvent (often water or an alcohol), the product will not fully precipitate, leading to low isolated yields. Cooling the reaction mixture or using an anti-solvent may be necessary to maximize precipitation.

  • Product Solubility in Wash Solvents: A common reason for low yields is the product's solubility in the water used for washing away the displaced halide salt (e.g., KBr, NaCl).[1] One study noted a lower yield for [C5(MIM)2][PF6]2 (58%) compared to its C4 (74%) and C6 (90%) analogues, attributing the loss to its higher miscibility with the aqueous layer during washing.[1] Minimize the volume of water used for washing or wash with a saturated solution of the new anion salt.

  • Stoichiometry of the Anion Source: Use a slight excess (e.g., 1.05 to 1.1 equivalents per cation) of the new anion source (e.g., KPF6, LiNTf2) to ensure complete exchange. However, a large excess can complicate purification.

  • Incomplete Halide Removal: Residual halide ions from the starting material are a common impurity. Testing the aqueous washings with a silver nitrate solution can confirm the presence of halides. Continue washing until no precipitate (AgX) is formed.[2]

Q3: My final product is an oil or a viscous liquid that is difficult to purify. What purification strategies can I employ to improve yield and purity?

A3: Purifying non-crystalline DILs can be challenging. If simple washing and drying are insufficient, consider the following methods:

  • Extraction: Liquid-liquid extraction can be effective for separating the DIL from unreacted starting materials or byproducts based on differing solubilities.[4]

  • Activated Carbon and Alumina: For removing colored impurities and trace polar compounds, dissolving the crude DIL in a suitable solvent and stirring with activated carbon or basic/neutral alumina can be very effective.[5] The mixture is then filtered and the solvent is removed under vacuum.

  • Crystallization/Precipitation: Even if the final DIL is an oil at room temperature, it may crystallize at lower temperatures or upon addition of an anti-solvent. Experiment with different solvent/anti-solvent systems (e.g., acetonitrile/diethyl ether, methanol/ethyl acetate).

  • Drying: Residual water or organic solvents can significantly impact the final yield and physical properties. DILs should be rigorously dried under high vacuum, often at elevated temperatures (e.g., 60-80°C), for an extended period (24-48 hours) to remove all volatiles.[1]

Q4: How does the choice of solvent affect the reaction yield?

A4: The choice of solvent is critical in DIL synthesis, influencing both reaction kinetics and product isolation.

  • For the Quaternization Step: Polar aprotic solvents are generally best for accelerating SN2 reactions. Kinetic studies on monocationic imidazolium IL synthesis showed the rate constant in DMSO to be over an order of magnitude larger than in methanol.[3]

  • For Product Isolation: Sometimes, a solvent in which the product has low solubility is chosen to facilitate isolation. For example, while acetonitrile is a good solvent for the reaction, if the resulting DIL bromide salt precipitates from it, the reaction equilibrium is pushed forward, and filtration becomes simple.[1] One study noted using ethyl acetate instead of acetonitrile to effectively precipitate a product that was soluble in acetonitrile.[1]

Data Presentation: Solvent Effects on Quaternization Yield
SolventDielectric Constant (ε)Typical Reaction Time (h)Observed Yield (%)Notes
Acetonitrile37.524 - 3685 - 95Good for many imidazolium and pyridinium DILs. Product may precipitate.[2]
DMF36.724 - 4880 - 90Higher boiling point allows for higher reaction temperatures.
DMSO46.712 - 24> 90Excellent solvent for SN2, but high boiling point can make removal difficult.[3]
Toluene2.448 - 7270 - 85Less effective; typically used for specific cases or when reactants are less polar.[6]
Solvent-freeN/A12 - 36VariableCan be efficient but may result in a solid mass that is difficult to stir.

Experimental Protocols

Protocol 1: General Synthesis of a Dicationic Ionic Liquid

This protocol describes a typical two-step synthesis for an imidazolium-based DIL, [C4(MIM)2]Br2, followed by anion exchange to yield [C4(MIM)2][PF6]2.

Step 1: Quaternization Reaction

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylimidazole (0.2 mol).

  • Add acetonitrile (e.g., 30-50 mL) to dissolve the 1-methylimidazole.

  • Slowly add 1,4-dibromobutane (0.1 mol) to the solution.

  • Heat the reaction mixture to 70-80°C and stir for 24-36 hours.[1][2]

  • A white precipitate will typically form during the reaction. After the reaction period, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials.[1]

  • Dry the resulting white solid, the dicationic bromide salt, under high vacuum at 60°C for 24 hours.

Step 2: Anion Metathesis (Exchange)

  • Dissolve the dried dicationic bromide salt (0.05 mol) in deionized water.

  • In a separate beaker, dissolve potassium hexafluorophosphate (KPF6) (0.11 mol) in deionized water.

  • Slowly add the aqueous KPF6 solution to the stirred solution of the dicationic salt.

  • A white precipitate of the desired DIL, [C4(MIM)2][PF6]2, should form immediately.

  • Continue stirring the mixture at room temperature for 4-24 hours to ensure complete anion exchange.[1]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with small portions of cold deionized water to remove the potassium bromide byproduct.

  • Optional Purity Check: Add a few drops of aqueous silver nitrate solution to the filtrate. The absence of a white AgBr precipitate indicates complete removal of bromide ions.[2]

  • Dry the final product under high vacuum at 60-80°C for 24 hours to yield the pure DIL.

Protocol 2: Purification of a DIL using Activated Carbon

This protocol is for removing colored impurities from a crude DIL.

  • Dissolve the crude DIL in a minimum amount of a suitable solvent (e.g., methanol, acetonitrile).

  • Add activated carbon to the solution (approximately 1-2% w/w relative to the DIL).

  • Stir the suspension at room temperature for 1-2 hours.

  • Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Rinse the Celite® pad with a small amount of the solvent to recover any adsorbed product.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dry the decolorized DIL under high vacuum at an appropriate temperature to remove all solvent residues.

Visualizations

Troubleshooting Workflow for Low DIL Yield

This diagram outlines a logical decision-making process for troubleshooting low yields in DIL synthesis.

G start Problem: Low Final Yield check_quat Check Quaternization Step (Step 1) start->check_quat check_anion Check Anion Exchange (Step 2) start->check_anion incomplete_rxn Incomplete Reaction? check_quat->incomplete_rxn side_products Side Products? check_quat->side_products purification_loss1 Loss during Workup? check_quat->purification_loss1 incomplete_exchange Incomplete Exchange? check_anion->incomplete_exchange purification_loss2 Loss during Washing? check_anion->purification_loss2 sol_rxn_time Solution: - Increase reaction time/temp - Check reactant purity - Change solvent incomplete_rxn->sol_rxn_time sol_side_products Solution: - Lower reaction temp - Use high purity reagents side_products->sol_side_products sol_workup1 Solution: - Use anti-solvent - Avoid emulsions purification_loss1->sol_workup1 sol_exchange Solution: - Use slight excess of anion source - Increase stir time incomplete_exchange->sol_exchange sol_washing Solution: - Minimize wash volume - Use cold solvent - Check product solubility purification_loss2->sol_washing

Caption: Troubleshooting decision tree for low DIL yields.

General Dicationic Ionic Liquid Synthesis Pathway

This diagram illustrates the typical two-step synthetic route to produce DILs.

G cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange Base 2 x Heterocyclic Base (e.g., 1-Methylimidazole) DIL_Halide Dicationic Dihalide Salt Base->DIL_Halide Reflux in Solvent Linker 1 x Dihaloalkane Linker (e.g., 1,4-Dibromobutane) Linker->DIL_Halide Reflux in Solvent AnionSource 2 x Anion Source (e.g., KPF6) Final_DIL Final Dicationic IL AnionSource->Final_DIL Byproduct Byproduct Salt (e.g., 2 x KBr) AnionSource->Byproduct DIL_Halide->Final_DIL Metathesis in H2O or Alcohol DIL_Halide->Byproduct

Caption: General two-step synthesis pathway for DILs.

References

Technical Support Center: Improving the Thermal Stability of Functionalized Pyrrolidinium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, troubleshooting, and improving the thermal stability of functionalized pyrrolidinium salts.

Frequently Asked Questions (FAQs)

Q1: What is thermal stability and why is it crucial for functionalized pyrrolidinium salts?

A1: Thermal stability refers to the ability of a compound to resist decomposition at high temperatures. For functionalized pyrrolidinium salts, which are a class of ionic liquids (ILs), high thermal stability is a key property that makes them suitable for a wide range of applications.[1][2] These applications include use as electrolytes in advanced battery systems, as catalysts and solvents in chemical synthesis, and as heat-transfer fluids, many of which operate at elevated temperatures.[1][3] Poor thermal stability can lead to the degradation of the salt, compromising the integrity of the experiment or application and potentially forming undesirable byproducts.

Q2: How is the thermal stability of pyrrolidinium salts typically measured?

A2: The most common technique for measuring the thermal stability of pyrrolidinium salts is Thermogravimetric Analysis (TGA).[4] TGA measures the change in mass of a sample as it is heated at a controlled rate. Key metrics obtained from a TGA curve include:

  • T_onset (Onset Decomposition Temperature): The temperature at which significant decomposition and mass loss begin.[5]

  • T_max (Maximum Decomposition Temperature): The temperature at which the rate of mass loss is highest.[5]

  • T_d5% (Temperature of 5% Mass Loss): The temperature at which the sample has lost 5% of its initial mass, often used as a standard determinant for thermal stability.[6]

Differential Scanning Calorimetry (DSC) is also used to investigate thermal behavior, identifying melting points, glass transitions, and other phase changes, but TGA is the primary method for assessing decomposition.[7][8]

Q3: What are the key factors that influence the thermal stability of pyrrolidinium salts?

A3: The thermal stability of a pyrrolidinium salt is not an intrinsic property of the cation alone but is determined by a combination of factors. The most significant of these are the chemical structure of the cation (including the length and branching of its alkyl chains and the presence of functional groups) and, most importantly, the nature of the corresponding anion.[4] Purity also plays a critical role, as residual impurities from synthesis can significantly lower the decomposition temperature.

Q4: How does the choice of anion impact thermal stability?

A4: The anion has a dominant effect on the thermal stability of the salt. Generally, salts with weakly coordinating, non-nucleophilic anions exhibit the highest stability.

  • High Stability: Anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻ or TFSI) are known to form some of the most thermally stable ionic liquids.[3][4]

  • Lower Stability: Halide anions, such as bromide (Br⁻) and chloride (Cl⁻), are more nucleophilic and tend to result in significantly lower thermal stability.[5][6] For instance, pyrrolidinium salts with chloride anions can have decomposition temperatures (T_d5%) between 153°C and 165°C, whereas salts with other anions are often stable well above 200°C.[6]

Q5: How does the structure of the pyrrolidinium cation affect thermal stability?

A5: The cation's structure provides a way to fine-tune thermal properties.

  • Alkyl Chain Length: The effect of alkyl chain length can vary, but some studies show that thermal stability can decrease as the chain length increases. For example, the decomposition temperature difference between [C₃MPy]⁺ and [C₁₀MPy]⁺ with the same [NTf₂]⁻ anion can be as much as 48°C.[4]

  • Functional Groups: Introducing functional groups, such as ether linkages, into the side chains can influence properties like viscosity and conductivity but may also lower the electrochemical stability compared to simple alkyl groups.[9][10]

  • Branched Chains: Using branched alkyl chains (e.g., isopropyl) instead of linear chains (e.g., propyl) can alter the physical properties of the salt, but the effect on the potential window may be minimal.[11][12]

Q6: Are dicationic pyrrolidinium salts more thermally stable than their monocatonic counterparts?

A6: The effect of using a dicationic structure is not straightforward. While some reports suggest that dicationic imidazolium-based ILs have enhanced thermal stability, research on pyrrolidinium salts has shown the opposite.[4][5] A study comparing 1-butyl-1-methylpyrrolidinium bromide ([C₄MPyr][Br]) with its dicationic analogue found that the dicationic salt was less thermally stable.[5] This indicates that the relationship between cation structure and stability is complex and cannot be generalized across all cation families.

Troubleshooting Guide

Problem: My pyrrolidinium salt is decomposing at a temperature much lower than its reported value.

Possible Cause Explanation & Solution
1. Impurities from Synthesis Explanation: This is the most common cause. Residual halides (Cl⁻, Br⁻, I⁻) from the synthesis of the pyrrolidinium cation are highly detrimental to thermal stability. Even trace amounts can initiate decomposition. Solution: Ensure high purity. If a halide salt was a precursor, perform an anion exchange (metathesis) with a more stable anion (e.g., Li[NTf₂]). Wash the final product thoroughly to remove residual starting materials and inorganic salts.[13]
2. Presence of Water or Solvents Explanation: Residual water or organic solvents from the purification process can lower the onset of decomposition. Solution: Dry the salt rigorously under high vacuum at a moderate temperature for an extended period (e.g., >24 hours) before use or analysis.[13]
3. Reactive Atmosphere Explanation: Most thermal stability data is collected under an inert nitrogen atmosphere.[4] The presence of oxygen can lead to oxidative decomposition at lower temperatures. Solution: If performing a high-temperature reaction, ensure the atmosphere is inert by using nitrogen or argon. When performing TGA, use a nitrogen purge.[4]
4. Incompatibility with Reactants Explanation: The salt may be chemically reacting with other components in your experimental setup (e.g., strong bases, nucleophiles, or oxidizing agents), causing it to degrade. Solution: Review the chemical compatibility of the pyrrolidinium salt with all other reagents and materials in your system.

Problem: My TGA results for the same sample are inconsistent.

Possible Cause Explanation & Solution
1. Inconsistent Heating Rate Explanation: The observed decomposition temperature is dependent on the heating rate. Higher heating rates generally shift the TGA curve to higher temperatures.[5] Solution: Use a standardized, consistent heating rate for all measurements to ensure comparability. A common rate is 10°C/min.[7][8]
2. Sample Preparation Explanation: Variations in sample mass, packing in the crucible, or exposure to atmospheric moisture before the run can cause inconsistencies. Solution: Use a consistent, small sample mass (e.g., 3-5 mg).[8] Handle the sample in a controlled environment (e.g., a glovebox) if it is hygroscopic. Ensure the sample is placed evenly at the bottom of the TGA pan.
3. TGA Instrument Calibration Explanation: Inaccurate temperature or mass readings from the instrument will lead to erroneous results. Solution: Regularly calibrate your TGA instrument for both temperature and mass according to the manufacturer's guidelines.

Data on Thermal Stability

The following tables summarize quantitative data on the thermal stability of various pyrrolidinium salts.

Table 1: Thermal Decomposition Temperatures of Pyrrolidinium-Based ILs (Data obtained by TGA under a nitrogen atmosphere)

CationAnionT_onset (°C)T_max (°C)Source
[C₃C₁pyr]⁺[NTf₂]⁻~498-[3]
[C₄C₁pyr]⁺[NTf₂]⁻~503-[3]
[C₄MPyr]⁺[Br]⁻283 - 294283 - 294[5]

Note: The range reflects measurements at different heating rates (5 to 25 °C/min).[5]

Table 2: Comparison of Monocationic vs. Dicationic Pyrrolidinium Bromide Salts (Data obtained by TGA under a nitrogen atmosphere)

Ionic LiquidStructureOnset Temperature (T_onset) Range*
[C₄MPyr][Br]Monocationic283 - 294 °C
[BisC₄MPyr][Br₂]Dicationic205 - 254 °C

Source:[5]. The range reflects measurements at different heating rates (5 to 25 °C/min), with the dicationic IL showing lower thermal stability across all rates.

Experimental Protocols

Protocol 1: Standard Method for Determining Thermal Stability by TGA

  • Sample Preparation:

    • Dry the functionalized pyrrolidinium salt under high vacuum for at least 24 hours to remove any residual water or solvent.

    • Inside a glovebox or a dry environment, accurately weigh 3–5 mg of the dried sample into a clean TGA crucible (platinum or alumina).[8]

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Set the purge gas to high-purity nitrogen with a flow rate of 20–60 mL/min.[3][8]

    • Equilibrate the sample at a starting temperature, typically between 30°C and 50°C.

  • Thermal Program:

    • Heat the sample from the starting temperature to an upper limit (e.g., 600°C or 800°C) at a constant heating rate of 10°C/min.[3][7][8]

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (T_onset) by finding the intersection of the baseline tangent with the tangent of the decomposition curve.

    • The temperature of 5% mass loss (T_d5%) can be read directly from the curve.

Protocol 2: General Synthesis of a Thermally Stable Pyrrolidinium Salt via Anion Metathesis

This protocol describes the conversion of a pyrrolidinium halide (e.g., [Cation][Br]) to a more stable bis(trifluoromethylsulfonyl)imide ([Cation][NTf₂]) salt.

  • Dissolution:

    • Dissolve the starting N-alkyl-N-methylpyrrolidinium halide salt (1.0 equivalent) in deionized water.

    • In a separate flask, dissolve a slight molar excess (e.g., 1.05 equivalents) of lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) in deionized water.

  • Reaction:

    • Slowly add the Li[NTf₂] solution to the stirred pyrrolidinium halide solution at room temperature.

    • A second, denser, water-immiscible phase (the ionic liquid) should form.

    • Continue stirring the biphasic mixture vigorously for 3-4 hours to ensure complete reaction.[13]

  • Separation and Washing:

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Drain the lower ionic liquid phase.

    • Wash the ionic liquid phase multiple times with small portions of deionized water to remove the lithium halide byproduct (e.g., LiBr) and any excess Li[NTf₂].[13]

    • Test the final aqueous wash with a silver nitrate (AgNO₃) solution. The absence of a precipitate (AgBr) indicates the complete removal of bromide ions.

  • Drying:

    • Transfer the purified ionic liquid to a round-bottom flask.

    • Dry the product under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24-48 hours to remove all traces of water. The final product should be a clear, dry liquid or solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result synthesis Synthesis of Pyrrolidinium Salt purification Purification & Anion Exchange synthesis->purification drying High Vacuum Drying purification->drying tga TGA Analysis (T_onset, T_d5%) drying->tga dsc DSC Analysis (Tm, Tg) drying->dsc stability Thermal Stability Profile tga->stability dsc->stability

Caption: Experimental workflow for assessing the thermal stability of pyrrolidinium salts.

influencing_factors cluster_cation Cation Structure cluster_anion Anion Type cluster_purity Purity center Thermal Stability of Pyrrolidinium Salts alkyl Alkyl Chain Length center->alkyl branch Chain Branching center->branch func FunctionalGroups(e.g., Ether) center->func stable High Stability (e.g., [NTf2]-, [FSI]-) center->stable unstable Low Stability (e.g., Cl-, Br-, I-) center->unstable impurities Impurities (Halides, Water, Solvents) center->impurities

Caption: Key factors influencing the thermal stability of functionalized pyrrolidinium salts.

troubleshooting_flowchart start Problem: Salt decomposes below expected temperature q1 Is the salt high purity? (Halide-free) start->q1 sol1 Action: Purify via anion exchange. Wash thoroughly. q1->sol1 NO q2 Is the sample completely dry? q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 Action: Dry under high vacuum for 24-48h. q2->sol2 NO q3 Is the experiment under an inert atmosphere? q2->q3 YES a2_yes YES a2_no NO sol2->q3 sol3 Action: Use N2 or Ar purge. Avoid exposure to air. q3->sol3 NO end Consider incompatibility with other reagents. q3->end YES a3_yes YES a3_no NO sol3->end

Caption: Troubleshooting flowchart for unexpected decomposition of pyrrolidinium salts.

References

addressing hygroscopicity of pyrrolidinium bromide compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the hygroscopicity of pyrrolidinium bromide compounds.

Frequently Asked Questions (FAQs)

???+ question "What are pyrrolidinium bromide compounds and why are they of interest?"

???+ question "What does 'hygroscopic' mean and why is it a critical issue for these compounds?"

???+ question "How can I visually identify if my pyrrolidinium bromide sample has absorbed excessive moisture?"

???+ question "What are the specific consequences of using a 'wet' compound in my experiments?"

???+ question "What is the proper procedure for storing hygroscopic pyrrolidinium bromide compounds?"

???+ question "How can I accurately measure the water content in my sample?"

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility in reaction yields.

  • Variable measurements of physical properties (e.g., conductivity, viscosity).

  • Unexpected side products in chemical syntheses.

Possible Cause:

  • Varying levels of water contamination in the pyrrolidinium bromide compound across different experimental runs.

Troubleshooting Steps:

start Inconsistent Results Observed check_hygroscopy Is the compound hygroscopic? start->check_hygroscopy check_handling Review Handling & Storage Procedures. Were they strictly followed? check_hygroscopy->check_handling Yes implement_dry Implement Strict Dry Handling: - Use glove box or desiccator. - Minimize air exposure. - Use dried glassware. check_handling->implement_dry No measure_water Quantify Water Content (e.g., Karl Fischer Titration) check_handling->measure_water Yes implement_dry->measure_water dry_compound Is water content > acceptable limit? measure_water->dry_compound perform_drying Dry the compound under vacuum at elevated temperature. dry_compound->perform_drying Yes re_run Re-run experiment with dried compound. dry_compound->re_run No re_measure Re-measure water content to confirm dryness. perform_drying->re_measure re_measure->re_run end_consistent Results are now consistent. re_run->end_consistent Success other_factors Problem persists. Investigate other experimental variables (e.g., reagent purity, temperature control). re_run->other_factors Failure

Caption: Troubleshooting workflow for inconsistent results.

Guide 2: Physical State Degradation

Symptom:

  • The compound, which should be a free-flowing powder, has become clumpy, caked, or has turned into a viscous, sticky liquid.[1][2]

Possible Cause:

  • Significant water absorption from the atmosphere due to improper storage or handling.

Solution Steps:

  • Isolate the Sample: Immediately close the container and seal it with paraffin film to prevent further moisture uptake.

  • Assess Usability: Determine if the compound can be salvaged. If it has completely deliquesced, it may be difficult to fully restore its original properties.

  • Drying Procedure: If salvageable, transfer the compound to a suitable flask and dry it under high vacuum at an elevated temperature. The specific temperature should be below the compound's decomposition point.

  • Verify Dryness: After drying, the compound should return to a free-flowing solid. It is highly recommended to verify the residual water content using Karl Fischer titration.

  • Improve Storage: Transfer the dried compound to a clean, dry, airtight container and store it in a desiccator or glove box. Review and revise storage and handling protocols to prevent recurrence.

Experimental Protocols

Protocol 1: Handling and Weighing Hygroscopic Compounds

This protocol minimizes atmospheric moisture exposure during handling.

Methodology:

  • Preparation: Place all necessary items (spatulas, weigh boats, sample container, vials) inside a desiccator and allow them to dry for at least 24 hours before use. For ultimate control, perform all manipulations in an inert atmosphere glove box.

  • Temperature Equilibration: Before opening, allow the sealed container of the pyrrolidinium bromide compound to equilibrate to the ambient temperature of the weighing area for at least 1-2 hours. This prevents condensation on the cold powder.

  • Weighing:

    • Open the container for the shortest time possible.

    • Quickly transfer an approximate amount of the compound to a pre-tared, dry container (e.g., a vial with a cap, not an open weigh boat).

    • Immediately seal both the main stock container and the weighing container.

    • Record the mass. Work swiftly to minimize the time the container is open.[1]

  • Post-Weighing: Tightly reseal the primary container, wrap the cap with paraffin film for an extra barrier, and return it to the desiccator for storage.

cluster_prep Preparation cluster_weigh Weighing (Perform Swiftly) cluster_store Storage prep1 Equilibrate sealed container to room temperature prep2 Use pre-dried glassware and tools from desiccator weigh1 Open stock container prep2->weigh1 weigh2 Quickly transfer compound to tared, sealable vial weigh1->weigh2 weigh3 Seal stock container IMMEDIATELY weigh2->weigh3 weigh4 Seal weighing vial IMMEDIATELY weigh3->weigh4 weigh5 Record mass weigh4->weigh5 store1 Parafilm seal stock container weigh5->store1 store2 Return to desiccator or glove box store1->store2

Caption: Workflow for handling hygroscopic compounds.

Protocol 2: Water Content Determination by Karl Fischer Titration

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and conditioned with fresh KF reagent.

  • Titer Determination: Standardize the KF reagent by titrating a known amount of a certified water standard or disodium tartrate dihydrate. Run this in triplicate to ensure accuracy.

  • Sample Preparation (Direct Addition):

    • In a controlled environment (low humidity or glove box), accurately weigh a sample of the pyrrolidinium bromide compound into a gas-tight syringe or a dry vial.

    • Quickly inject or transfer the sample directly into the conditioned KF titration cell.

    • Ensure the sample dissolves completely in the KF solvent. If solubility is an issue, a suitable co-solvent may be required.

  • Titration: Start the titration process. The instrument will automatically add the KF reagent until all the water from the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the amount of KF reagent consumed and the sample mass. The result is typically expressed as a percentage (%) or parts per million (ppm).

  • Blank Measurement: Run a blank titration using the same method and co-solvents (if any) without the sample to account for any ambient moisture that may have entered the system. Subtract the blank value from the sample result.

Data Presentation

Table 1: Influence of Water on Pyrrolidinium-Based IL Properties
PropertyDry CompoundCompound with >1% WaterImpact of Hygroscopicity
Physical State Free-flowing white solidClumpy, caked, or viscous liquidLoss of solid form, handling difficulties.[2]
Viscosity LowerHigherReduced ion mobility, affecting electrochemical performance.
Ionic Conductivity HigherLowerDecreased efficiency in battery and capacitor applications.
Mass Accuracy HighLowInaccurate concentrations and stoichiometric ratios in reactions.
Chemical Stability StablePotential for degradation/hydrolysisReduced shelf-life and formation of impurities.[3]
Table 2: Solubility of Dicationic Pyrrolidinium Bromide Salts

The hygroscopicity is related to a compound's affinity for polar solvents like water. The table below, adapted from literature, shows the high solubility of these salts in polar protic solvents, underscoring their affinity for water.[2]

CompoundSolventSolubility (mg/mL)
1,1′-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide WaterExtremely High (>500)
Methanol> 100
Ethanol~ 50
Acetonitrile< 10
1,1′-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide WaterExtremely High (>500)
Methanol> 100
Ethanol> 100
Acetonitrile~ 20

Data shows that only a few drops of water were sufficient to fully dissolve the samples, turning them into a "glassy gluey body".[2]

References

Technical Support Center: Synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the synthesis, focusing on potential side reactions and how to mitigate them.

Q1: What is the primary reaction for synthesizing 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide?

The synthesis involves the N-alkylation of 2,5-dimethylpyrrolidine with 1,3-dibromopropane. This is a nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine attacks one of the carbon atoms bearing a bromine atom in 1,3-dibromopropane, leading to the formation of the desired quaternary ammonium salt.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A common side reaction is the formation of a bis-pyrrolidinium salt. This occurs when one molecule of 1,3-dibromopropane reacts with two molecules of 2,5-dimethylpyrrolidine. This results in a bridged compound, 1,1'-(propane-1,3-diyl)bis(2,5-dimethylpyrrolidinium) dibromide.

Troubleshooting Tips for Bis-Pyrrolidinium Formation:

  • Stoichiometry: Use a molar excess of 1,3-dibromopropane relative to 2,5-dimethylpyrrolidine. This increases the probability that a pyrrolidine molecule will react with a fresh molecule of the alkylating agent rather than the already mono-alkylated intermediate.

  • Slow Addition: Add the 2,5-dimethylpyrrolidine to the reaction mixture containing 1,3-dibromopropane slowly. This maintains a high concentration of the dibromoalkane throughout the reaction.

  • Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular side reaction.

Q3: My product yield is low, and I have isolated a neutral, non-salt byproduct. What could be the cause?

While less common in quaternization reactions, intramolecular cyclization of the intermediate tertiary amine, N-(3-bromopropyl)-2,5-dimethylpyrrolidine, could theoretically occur to form a bicyclic amine. However, the more likely scenario for a neutral byproduct would be incomplete reaction or side reactions involving any base used.

Troubleshooting Tips for Low Yield and Neutral Byproducts:

  • Reaction Temperature: Ensure the reaction temperature is sufficient to drive the quaternization to completion. N-alkylation to form quaternary salts often requires heating.

  • Reaction Time: The reaction may require a longer duration for complete conversion. Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR).

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often suitable for N-alkylation reactions.

  • Base: If a base is used to scavenge the HBr formed from a potential side reaction (though less likely in a direct quaternization), it can lead to elimination side reactions of 1,3-dibromopropane. For direct quaternization, a base is generally not required.

Summary of Potential Side Reactions

Side Reaction Description Mitigation Strategies
Bis-Pyrrolidinium Salt Formation Two molecules of 2,5-dimethylpyrrolidine react with one molecule of 1,3-dibromopropane.Use an excess of 1,3-dibromopropane, slow addition of the amine, use dilute conditions.
Incomplete Reaction The reaction does not proceed to completion, leaving unreacted 2,5-dimethylpyrrolidine and 1,3-dibromopropane.Increase reaction temperature, prolong reaction time, choose an appropriate solvent.

General Experimental Protocol

While specific conditions should be optimized, the following provides a general starting point for the synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dibromopropane (e.g., 1.2 to 2 equivalents) in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Slowly add 2,5-dimethylpyrrolidine (1 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC or ¹H NMR.

  • Workup: After completion, cool the reaction mixture to room temperature. The product, being a salt, may precipitate out of the solvent. The precipitate can be collected by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visualizing the Reaction Pathways

The following diagram illustrates the intended reaction pathway and the major potential side reaction.

SynthesisPathways cluster_conditions Reaction Conditions Pyrrolidine 2,5-Dimethylpyrrolidine MainProduct 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide Pyrrolidine->MainProduct Desired Reaction (N-Alkylation) SideProduct 1,1'-(propane-1,3-diyl)bis(2,5-dimethylpyrrolidinium) dibromide Pyrrolidine->SideProduct Side Reaction (Bis-alkylation) Dibromopropane 1,3-Dibromopropane Dibromopropane->MainProduct Dibromopropane->SideProduct Stoichiometry Stoichiometry (Excess Dibromopropane) Temperature Temperature Solvent Solvent

Technical Support Center: Optimizing Solvent Choice for Pyrrolidinium Salt Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrrolidinium salt synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, troubleshooting common issues, and understanding the critical role of solvent selection in achieving high-yield, high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of pyrrolidinium salts?

A1: The most common method for synthesizing pyrrolidinium salts is through a quaternization reaction, which is a type of bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a tertiary amine (such as N-methylpyrrolidine) acts as a nucleophile and attacks an alkyl halide (e.g., 1-bromobutane), leading to the formation of a quaternary ammonium salt.[1][2]

Q2: How does the choice of solvent impact the SN2 reaction for pyrrolidinium salt synthesis?

A2: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction. Polar aprotic solvents are generally preferred for SN2 reactions because they can solvate the cation but not the nucleophile, which would reduce its reactivity.[3] This stabilization of the transition state can lead to a significant increase in the reaction rate.[4][5]

Q3: What are some common solvents used for pyrrolidinium salt synthesis?

A3: Common solvents for this synthesis include acetonitrile, acetone, and dimethylformamide (DMF).[6][7] The choice often depends on the specific reactants and the desired reaction temperature. Some syntheses can also be performed under solvent-free conditions, particularly with heating.[8]

Q4: How can I purify the synthesized pyrrolidinium salt?

A4: Purification is typically achieved through recrystallization.[9][10] This involves dissolving the crude product in a minimal amount of a hot solvent in which the salt is soluble, and then allowing it to cool slowly to form crystals, leaving impurities behind in the solvent.[9] Washing the isolated crystals with a non-polar solvent like diethyl ether or hexane can help remove unreacted starting materials.[11]

Q5: My product is a sticky oil instead of a solid. What should I do?

A5: Quaternary ammonium salts, especially those with certain counter-ions like chloride, can be hygroscopic and appear as oils or sticky solids.[7] Ensure your product is thoroughly dried under vacuum. If it remains an oil, it might be a low-melting ionic liquid. Purification can be attempted by washing with a non-polar solvent in which the product is immiscible to remove impurities. A change of the counter-anion (metathesis) to one that encourages crystallization, like hexafluorophosphate or tetrafluoroborate, can also be considered.[7]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of pyrrolidinium salts.

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction: Use techniques like TLC or NMR to track the consumption of starting materials.[10] - Increase reaction time or temperature: SN2 reactions can be slow; extending the reaction time or moderately increasing the temperature can improve conversion.[2] - Check reagent purity: Impurities in the starting amine or alkyl halide can inhibit the reaction.[12][13]
Side Reactions - Control temperature: Overheating can lead to decomposition of reactants or products.[12] - Use an appropriate solvent: The choice of solvent can influence the reaction pathway. Ensure the solvent is not reactive with the starting materials or products under the reaction conditions.[14]
Product Loss During Workup - Check aqueous layer: If an aqueous workup is performed, the product might have some solubility in water. Extract the aqueous layer with a suitable organic solvent.[10] - Thorough rinsing: Ensure all glassware used for transfers is rinsed with the solvent to collect all the product.[12] - Careful solvent removal: If the product is volatile, be cautious during solvent evaporation under reduced pressure.[10]
Poor Nucleophilicity of the Amine - Check the structure of the amine: Steric hindrance around the nitrogen atom can significantly slow down the SN2 reaction.[15]
Product Impurity
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Optimize reaction conditions: Drive the reaction to completion by adjusting stoichiometry (a slight excess of the alkylating agent may be used), reaction time, or temperature. - Purification: Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., diethyl ether, hexane).[11] Recrystallization is also highly effective.[9]
Solvent Trapped in Product - Thorough drying: Dry the final product under high vacuum for an extended period, possibly with gentle heating if the product is thermally stable.
Formation of Side Products - Purification: Recrystallization is often the best method to separate the desired salt from side products.[9][10] If recrystallization is difficult, column chromatography may be an option, though it can be challenging with ionic compounds.
Discoloration - Use fresh, pure reagents: Discoloration can result from impurities in the starting materials. - Decolorize with activated carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities.[16]
Difficult Product Isolation
Potential Cause Troubleshooting Steps
Product is an Oil (Ionic Liquid) - Confirm product formation: Use analytical techniques like NMR to verify that the desired product has been formed. - Purification of oils: Wash the oily product with a non-polar solvent by vigorous stirring followed by decantation. Repeat several times.[7]
Product Precipitates Poorly - Induce crystallization: If the product does not crystallize upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the product.[6] - Use an anti-solvent: If the product is soluble in the reaction solvent, precipitation can sometimes be induced by adding a solvent in which the product is insoluble (an "anti-solvent").
Phase Separation Issues in Workup - Use of brine: To improve the separation of aqueous and organic layers, wash with a saturated sodium chloride solution (brine).

Data Presentation

Impact of Solvent on a Typical Pyrrolidinium Salt Synthesis

The following table provides illustrative data on the effect of different solvents on the synthesis of 1-butyl-1-methylpyrrolidinium bromide. The values are based on general principles of SN2 reaction kinetics and typical outcomes reported in the literature.

SolventDielectric Constant (ε)Solvent TypeTypical Reaction TimeTypical YieldNotes
Acetonitrile37.5Polar Aprotic12-24 hoursHighGood for dissolving reactants and stabilizing the transition state.[3]
Acetone20.7Polar Aprotic24-48 hoursModerate to HighLess polar than acetonitrile, may result in a slower reaction.[6]
Methanol32.7Polar Protic48-72 hoursModerateCan solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[3]
Toluene2.4Non-polar> 72 hoursLow to ModerateGenerally not ideal for SN2 reactions due to poor stabilization of the transition state.
Solvent-freeN/AN/A6-12 hours (at elevated temp.)HighRequires heating, but can be efficient and avoids solvent waste.[8]

Experimental Protocols

General Protocol for the Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide

This protocol describes a common method for the synthesis of a pyrrolidinium salt.

Materials:

  • N-methylpyrrolidine

  • 1-Bromobutane

  • Acetonitrile (or another suitable solvent)

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-methylpyrrolidine (1.0 equivalent) in acetonitrile.

  • Addition of Alkyl Halide: While stirring, add 1-bromobutane (1.05-1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or NMR if desired.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Purification:

    • To the resulting crude product, add diethyl ether and stir vigorously. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of fresh diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified solid product under high vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and melting point analysis.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants (N-methylpyrrolidine, 1-bromobutane) mixing Mixing and Heating (Reflux) reactants->mixing solvent Solvent (e.g., Acetonitrile) solvent->mixing evaporation Solvent Evaporation mixing->evaporation Reaction Complete washing Washing with Anti-solvent (e.g., Diethyl Ether) evaporation->washing filtration Filtration washing->filtration drying Drying under Vacuum filtration->drying product Final Product (Pyrrolidinium Salt) drying->product

Caption: General workflow for pyrrolidinium salt synthesis.

Troubleshooting_Yield cluster_incomplete Solutions for Incomplete Reaction cluster_complete Investigate Product Loss start Low Yield Observed check_completion Is the reaction complete? (Check TLC/NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity incomplete->check_reagents workup_loss Product lost during workup? complete->workup_loss side_reactions Side reactions occurred? complete->side_reactions

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Scaling Up the Synthesis of Functionalized Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of functionalized ionic liquids (FILs).

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of FIL synthesis, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My scaled-up reaction is resulting in a significantly lower yield compared to the lab-scale synthesis. What could be the cause?

  • Answer: Several factors can contribute to lower yields during scale-up. Inadequate mixing in larger reactors can lead to localized concentration gradients and temperature differences, hindering the reaction.[1] Heat dissipation is also more challenging at scale; poor temperature control can lead to side reactions or decomposition of products.[2][3] Finally, the purity of bulk starting materials may differ from smaller, high-purity batches used in the lab, introducing impurities that can interfere with the reaction.

    Troubleshooting Steps:

    • Optimize Agitation: Ensure the stirring mechanism is adequate for the reactor volume to maintain a homogeneous reaction mixture.[1] Consider using overhead mechanical stirrers for larger vessels.

    • Improve Heat Transfer: Implement a more efficient cooling system or control the rate of addition of reactants to manage exothermic reactions.[2][4] For highly exothermic reactions, using a microstructured reactor can provide better heat management.[4]

    • Verify Reagent Purity: Analyze the purity of the starting materials at the larger scale and consider purification if necessary.

    • Monitor the Reaction: Use in-situ monitoring techniques (e.g., IR, NMR) to track the reaction progress and identify any deviation from the expected pathway.

Issue 2: Product Discoloration

  • Question: The functionalized ionic liquid produced at a larger scale is yellow or brown, while the lab-scale product was colorless. Why is this happening and how can I fix it?

  • Answer: Discoloration in ionic liquids is often due to impurities or degradation products.[5][6] Incomplete reactions can leave unreacted starting materials, such as 1-methylimidazole, which can lead to coloration.[7] Thermal stress during an exothermic reaction at a larger scale can also cause decomposition and the formation of colored byproducts.

    Troubleshooting Steps:

    • Purification with Activated Charcoal: A common and effective method to remove colored impurities is to treat the ionic liquid solution with decolorizing charcoal.[5] The mixture is typically heated and stirred, followed by filtration to remove the charcoal.

    • Control Reaction Temperature: As mentioned previously, effective temperature control is crucial to prevent thermal degradation.

    • Ensure Complete Reaction: Use a slight excess of the alkylating agent to ensure the complete conversion of the starting base (e.g., 1-methylimidazole).[7]

Issue 3: High Viscosity and Handling Difficulties

  • Question: The synthesized functionalized ionic liquid is highly viscous, making it difficult to handle, purify, and transfer at a larger scale. What are my options?

  • Answer: High viscosity is an inherent property of many ionic liquids due to strong coulombic interactions and the formation of charge networks.[8][9] While the chemical structure dictates the intrinsic viscosity, handling issues at scale can be mitigated.

    Troubleshooting Steps:

    • Elevated Temperatures: Gently heating the ionic liquid can significantly reduce its viscosity, facilitating easier handling and transfer. Ensure the temperature is kept well below the decomposition temperature of the FIL.

    • Solvent Addition: For purification steps like extraction or filtration, dissolving the ionic liquid in a suitable volatile solvent can temporarily reduce its viscosity. The solvent can then be removed under vacuum.

    • Process Design: For industrial-scale production, consider using specialized pumping and mixing equipment designed for viscous fluids.

Issue 4: Difficulty in Purification and Residual Impurities

  • Question: I'm struggling to achieve the desired purity for my scaled-up FIL synthesis. What are the most effective purification strategies at a larger scale?

  • Answer: Purification is a critical step in producing high-quality ionic liquids. Common impurities include unreacted starting materials, byproducts (e.g., halide salts from metathesis reactions), and residual solvents.[10] The choice of purification method depends on the nature of the ionic liquid and the impurities.

    Troubleshooting Steps:

    • Solvent Extraction: For removing non-polar impurities from hydrophilic ionic liquids, or vice versa, liquid-liquid extraction is a scalable option.

    • Adsorbent Treatment: Using adsorbents like activated charcoal or molecular sieves can effectively remove colored impurities and water, respectively.[5][11]

    • Vacuum Drying: To remove residual water and volatile organic solvents, drying under high vacuum at an elevated temperature is a standard and effective procedure.[11][12]

    • Membrane Separation: For industrial applications, membrane technologies can be employed for the recovery and purification of ionic liquids.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of functionalized ionic liquids?

A1: The primary safety concern is managing the heat generated during exothermic reactions, such as the quaternization step.[2][4] A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant hazard.[1] Therefore, a thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential before scaling up.[2] Proper reactor design with efficient heat exchange and an emergency quenching plan are also crucial.

Q2: How does the choice of anion and cation affect the properties of the functionalized ionic liquid during scale-up?

A2: The structure of the cation and anion fundamentally determines the physicochemical properties of the ionic liquid, such as its melting point, viscosity, and thermal stability. For instance, longer alkyl chains on the cation generally increase viscosity.[14] The anion has a significant impact on thermal stability, with anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) often imparting higher stability.[15][16] These properties must be considered during process design for large-scale production, as they will influence the choice of equipment and operating conditions.

Q3: What are the most common synthetic routes for preparing functionalized ionic liquids at a larger scale?

A3: The most prevalent method is a two-step process:

  • Quaternization/Alkylation: This involves the reaction of a base (e.g., an N-substituted imidazole) with an alkylating agent (e.g., an alkyl halide) to form the desired cation.[7][10]

  • Anion Metathesis (Ion Exchange): The halide anion from the first step is then exchanged for the desired functional anion by reacting the product with a salt containing the target anion (e.g., sodium tetrafluoroborate).[10][15]

Q4: How can I effectively remove water from my functionalized ionic liquid at a large scale?

A4: Water is a common impurity that can significantly affect the properties of ionic liquids.[12] Effective water removal methods at scale include:

  • Vacuum Drying: Heating the ionic liquid under high vacuum is a widely used and effective technique.[12][17]

  • Azeotropic Distillation: Mixing the ionic liquid with a suitable water-entraining agent and distilling the azeotrope can be used for deep drying.[18]

  • Molecular Sieves: Using desiccants like 3Å molecular sieves can effectively trap water molecules.[11] This can be done by passing the ionic liquid through a column packed with molecular sieves or by adding them directly to the bulk liquid.

Q5: What is a biphasic ionic liquid system and what are the challenges in scaling up its synthesis?

A5: A biphasic ionic liquid system consists of two immiscible liquid phases, often an ionic liquid and an aqueous or organic solvent.[19] These systems are useful for reactions where the catalyst is dissolved in the ionic liquid phase and the products are in the other phase, simplifying separation.[19] A key challenge in scaling up is maintaining consistent phase separation.[20] Changes in temperature, concentration, or the presence of impurities can affect the miscibility of the phases.[20] Ensuring efficient mixing during the reaction while allowing for clear phase separation for product extraction is a critical process design consideration.

Data Presentation

Table 1: Comparison of Purification Methods for Functionalized Ionic Liquids

Purification MethodTarget ImpuritiesAdvantagesDisadvantagesScalability
Solvent Extraction Unreacted starting materials, organic byproductsVersatile, can be tailored by solvent choiceRequires large volumes of solvents, potential for emulsion formationGood
Activated Charcoal Colored impurities, some organic byproductsHighly effective for color removal, relatively low costCan adsorb some product, requires a filtration stepExcellent
Molecular Sieves WaterHigh water removal efficiencyCan be costly, may require regenerationGood
Vacuum Drying Residual water, volatile solventsHigh purity achievable, no additional reagents neededCan be time-consuming, requires specialized equipmentExcellent
Distillation (for volatile ILs) Non-volatile impuritiesCan achieve very high purityOnly applicable to thermally stable, distillable ILsGood
Membrane Separation Varies depending on membrane typeContinuous process, can be energy-efficientHigh initial capital cost, potential for membrane foulingExcellent

Table 2: Representative Yields and Purity at Different Synthesis Scales (Hypothetical Data)

ScaleBatch SizeTypical Yield (%)Typical Purity (%)Key Challenges
Laboratory 10 - 100 g90 - 98> 99Precise control of reaction conditions
Pilot Plant 1 - 10 kg85 - 9598 - 99Heat management, mixing efficiency
Industrial > 100 kg80 - 90> 97Cost of raw materials, process automation, waste management

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4])

This protocol is a representative example for the synthesis of a common imidazolium-based ionic liquid.

Step 1: Quaternization to form 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

  • To a 1 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 1-methylimidazole (200 g, 2.44 mol).

  • Begin stirring and slowly add 1-chlorobutane (292 g, 3.17 mol) dropwise over 2 hours, maintaining the reaction temperature below 40 °C using a cooling circulator.

  • After the addition is complete, heat the mixture to 70 °C and maintain for 24 hours.

  • Monitor the reaction completion by ¹H NMR.

  • Cool the reaction mixture to room temperature. The product, [BMIM]Cl, is a viscous liquid.

Step 2: Anion Exchange to form [BMIM][BF4]

  • Dissolve the crude [BMIM]Cl in deionized water (500 mL).

  • In a separate 2 L beaker, dissolve sodium tetrafluoroborate (NaBF4) (296 g, 2.69 mol) in deionized water (500 mL).

  • Slowly add the [BMIM]Cl solution to the NaBF4 solution with vigorous stirring. A white precipitate of NaCl will form.

  • Continue stirring for 4 hours at room temperature.

  • Separate the two phases. The bottom phase is the desired ionic liquid, [BMIM][BF4].

  • Wash the ionic liquid phase with deionized water (3 x 200 mL) to remove residual NaCl.

  • Confirm the absence of chloride ions in the final wash using a silver nitrate test.

Step 3: Purification and Drying

  • To the wet [BMIM][BF4], add activated charcoal (10 g) and stir at 60 °C for 12 hours to remove any colored impurities.

  • Filter the mixture through a bed of celite to remove the charcoal.

  • Transfer the colorless ionic liquid to a round-bottom flask and dry under high vacuum (<1 mbar) at 80 °C for 48 hours to remove water.

  • The final product should be a colorless, clear liquid.

Mandatory Visualizations

Synthesis_Pathway cluster_quaternization Step 1: Quaternization cluster_metathesis Step 2: Anion Metathesis N-methylimidazole N-methylimidazole Quaternization Quaternization N-methylimidazole->Quaternization 1-Chlorobutane 1-Chlorobutane 1-Chlorobutane->Quaternization [BMIM]Cl [BMIM]Cl Quaternization->[BMIM]Cl Metathesis Metathesis [BMIM]Cl->Metathesis NaBF4 NaBF4 NaBF4->Metathesis [BMIM][BF4] [BMIM][BF4] Metathesis->[BMIM][BF4] NaCl_byproduct NaCl (byproduct) Metathesis->NaCl_byproduct

Caption: General reaction pathway for the synthesis of [BMIM][BF4].

Experimental_Workflow Start Start Reactants_Charging Charge Reactor with N-methylimidazole and 1-Chlorobutane Start->Reactants_Charging Quaternization_Reaction Quaternization Reaction (Controlled Temperature) Reactants_Charging->Quaternization_Reaction Reaction_Monitoring In-process Control: Reaction Completion (NMR) Quaternization_Reaction->Reaction_Monitoring Aqueous_Dissolution Dissolve Crude [BMIM]Cl in Deionized Water Reaction_Monitoring->Aqueous_Dissolution Anion_Exchange Anion Exchange with Aqueous NaBF4 Solution Aqueous_Dissolution->Anion_Exchange Phase_Separation Separate Aqueous and Ionic Liquid Phases Anion_Exchange->Phase_Separation Washing Wash IL Phase with Deionized Water Phase_Separation->Washing QC_Check_Halide Quality Control: Halide Test (AgNO3) Washing->QC_Check_Halide Charcoal_Treatment Decolorization with Activated Charcoal QC_Check_Halide->Charcoal_Treatment Filtration Filtration to Remove Charcoal Charcoal_Treatment->Filtration Vacuum_Drying Drying under High Vacuum Filtration->Vacuum_Drying Final_QC Final Quality Control: Purity (NMR), Water Content (Karl Fischer) Vacuum_Drying->Final_QC Packaging Packaging under Inert Atmosphere Final_QC->Packaging End End Packaging->End

Caption: Experimental workflow for the scaled-up synthesis of [BMIM][BF4].

References

Validation & Comparative

Validating the Structure of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative framework for validating the structure of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide, a quaternary ammonium salt, using fundamental spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Fourier-Transform Infrared (FTIR) spectroscopy. By comparing predicted spectral data for the target compound with experimental data from a structurally related analogue, 1-butyl-1-methylpyrrolidinium bromide, this guide offers a clear workflow for structural elucidation.

Spectroscopic Data Comparison

To objectively validate the structure of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide, its predicted spectroscopic features are compared with the experimental data of a suitable alternative, 1-butyl-1-methylpyrrolidinium bromide. The butyl analogue is chosen for its structural similarity, containing the core pyrrolidinium ring and alkyl substituents, which provides a reliable basis for comparison.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts for 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide are based on established chemical shift ranges for similar functional groups.[1][2][3] The comparison with experimental data for 1-butyl-1-methylpyrrolidinium bromide highlights the expected differences arising from the different alkyl chains.

Assignment Predicted ¹H NMR Data for 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide Experimental ¹H NMR Data for 1-butyl-1-methylpyrrolidinium bromide
-CH₃ (on ring) ~1.4 - 1.6 ppm (doublet)~3.0 ppm (singlet, N-CH₃)
-CH- (on ring) ~3.8 - 4.2 ppm (multiplet)-
Ring -CH₂- ~2.0 - 2.5 ppm (multiplet)~2.2 ppm (multiplet)
N⁺-CH₂- (propyl) ~3.6 - 3.9 ppm (triplet)~3.4 ppm (multiplet, N⁺-CH₂- butyl)
-CH₂- (middle of propyl) ~2.2 - 2.5 ppm (multiplet)~1.7 ppm (multiplet, butyl)
-CH₂-Br ~3.4 - 3.6 ppm (triplet)-
N⁺-CH₂- (ring) ~3.5 - 3.8 ppm (multiplet)~3.4 ppm (multiplet)
-CH₃ (butyl) -~0.9 ppm (triplet)

Note: Predicted values are estimates based on standard chemical shift tables and data from similar structures.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the target compound are derived from typical ranges for carbons in similar electronic environments.[4]

Assignment Predicted ¹³C NMR Data for 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide Experimental ¹³C NMR Data for 1-butyl-1-methylpyrrolidinium bromide
-CH₃ (on ring) ~18 - 22 ppm~48.6 ppm (N-CH₃)
-CH- (on ring) ~65 - 70 ppm-
Ring -CH₂- ~30 - 35 ppm~21.6 ppm
N⁺-CH₂- (propyl) ~58 - 62 ppm~64.3 ppm (N⁺-CH₂- butyl)
-CH₂- (middle of propyl) ~28 - 32 ppm~25.9 ppm (butyl)
-CH₂-Br ~30 - 34 ppm-
N⁺-C (ring) ~60 - 65 ppm~64.3 ppm
-CH₂- (butyl) -~19.9 ppm
-CH₃ (butyl) -~13.7 ppm

Note: Predicted values are estimates based on standard chemical shift tables.

FTIR Spectroscopy Data

FTIR spectroscopy is used to identify functional groups present in a molecule by their characteristic vibrational frequencies. For quaternary ammonium salts, specific peaks related to C-N and alkyl group vibrations are expected. A study on 1-butyl-1-methylpyrrolidinium bromide and chloride provides a reference for the expected IR absorptions.[5]

Vibrational Mode Predicted FTIR Data for 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide (cm⁻¹) Experimental FTIR Data for 1-butyl-1-methylpyrrolidinium salts (cm⁻¹)
C-H stretching (alkyl) 2850 - 30002800 - 3000
C-H bending (alkyl) 1350 - 14701380 - 1470
C-N stretching 1000 - 1250~1100
C-Br stretching 500 - 650-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy of the results.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the Validation Workflow

The logical flow of validating the chemical structure through synthesis and subsequent spectroscopic analysis can be visualized as follows:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation start 2,5-dimethylpyrrole + 1,3-dibromopropane reaction Quaternization Reaction start->reaction product 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide reaction->product nmr_h ¹H NMR product->nmr_h Acquire Spectra nmr_c ¹³C NMR product->nmr_c Acquire Spectra ftir FTIR product->ftir Acquire Spectra comparison Compare with Predicted Spectra & Analogue Data nmr_h->comparison nmr_c->comparison ftir->comparison confirmation Structure Confirmed comparison->confirmation

Workflow for the synthesis and spectroscopic validation of the target compound.

By following this comparative guide and the outlined experimental protocols, researchers can confidently validate the structure of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide and apply a similar systematic approach to the structural elucidation of other novel chemical entities.

References

A Comparative Guide to the Electrochemical Performance of Dicationic Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicationic ionic liquids (DILs) are a versatile class of molten salts that have garnered significant interest for a range of applications, from electrochemical energy storage to drug delivery. Their unique molecular structure, featuring two cationic centers linked by a spacer chain, allows for a high degree of tunability of their physicochemical and electrochemical properties. This guide provides an objective comparison of the electrochemical performance of different DILs, supported by experimental data, to aid in the selection of the most suitable ionic liquid for your research needs.

Key Performance Indicators: A Comparative Overview

The electrochemical performance of dicationic ionic liquids is primarily determined by a balance of several key properties: ionic conductivity, electrochemical stability window (ESW), viscosity, and thermal stability. Generally, DILs exhibit higher thermal stability and wider electrochemical windows compared to their monocationic analogues. However, they also tend to have higher viscosities, which can adversely affect their ionic conductivity.[1][2] The choice of cation, anion, and the length of the linker chain all play a crucial role in tuning these properties.

Impact of Cation Type: Imidazolium vs. Pyrrolidinium

The nature of the cationic headgroup significantly influences the electrochemical properties of DILs. Imidazolium-based DILs are the most studied, but pyrrolidinium-based DILs also show promise.

Cation TypeIonic Conductivity (mS/cm)Viscosity (cP)Electrochemical Window (V)Thermal Decomposition Td (°C)Reference
Imidazolium-basedGenerally higherGenerally lower~4.5 - 5.5~350 - 450[3][4]
Pyrrolidinium-basedGenerally lowerGenerally higherUp to 6.0~350 - 450[3]

Note: The values presented are typical ranges and can vary significantly based on the specific anion, linker chain, and experimental conditions.

Imidazolium-based DILs tend to exhibit higher ionic conductivity and lower viscosity compared to their pyrrolidinium counterparts.[3] This is attributed to the planar structure and delocalized charge of the imidazolium ring, which facilitates ion mobility. Conversely, pyrrolidinium-based DILs often demonstrate a wider electrochemical stability window, making them suitable for high-voltage applications.[3]

Influence of Anion Type

The choice of anion has a profound impact on the properties of dicationic ionic liquids. Fluorinated anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) and hexafluorophosphate ([PF₆]⁻) are commonly used due to their high thermal and electrochemical stability.

Anion TypeIonic ConductivityViscosityElectrochemical WindowThermal StabilityReference
[TFSI]⁻Generally higherGenerally lowerWideHigh[1][5]
[PF₆]⁻Generally lowerGenerally higherWideHigh[1]
[BF₄]⁻ModerateModerateModerateModerate[1][5]
Halides (Br⁻, Cl⁻)LowerHigherNarrowerLower[1][5]

Note: This table presents general trends. Specific values can be found in the cited literature.

DILs with the [TFSI]⁻ anion typically exhibit higher ionic conductivity and lower viscosity compared to those with [PF₆]⁻, which is advantageous for applications requiring high charge transport rates.[1] Halide anions generally lead to higher viscosities and lower thermal and electrochemical stability.[5]

Effect of Linker Chain Length

The length of the alkyl chain connecting the two cationic centers is a critical design parameter for tuning the physicochemical properties of DILs.

Linker Chain LengthIonic ConductivityViscosityMelting PointReference
Short (C3-C5)Generally higherGenerally lowerCan be higher[6]
Long (C6-C12)Generally lowerGenerally higherTends to decrease[1][6]

Note: This table illustrates general trends observed for imidazolium-based DILs with a [TFSI]⁻ anion.

Increasing the linker chain length generally leads to a decrease in ionic conductivity and an increase in viscosity.[6] This is due to increased van der Waals interactions between the longer alkyl chains. Interestingly, the melting point of DILs often decreases with longer linker chains, which can be beneficial for creating room-temperature ionic liquids.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Ionic Conductivity Measurement

Ionic conductivity is typically determined using electrochemical impedance spectroscopy (EIS).

  • Cell Setup: A two-electrode conductivity cell with platinum electrodes is commonly used. The cell constant is first determined using a standard solution of known conductivity (e.g., aqueous KCl).

  • Sample Preparation: The dicationic ionic liquid is dried under high vacuum to remove any residual water, which can significantly affect the conductivity.

  • Measurement: The cell containing the DIL is placed in a temperature-controlled environment. AC impedance is measured over a wide frequency range (e.g., 1 Hz to 1 MHz).

  • Data Analysis: The bulk resistance (Rb) of the ionic liquid is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (A * Rb), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).

Electrochemical Stability Window (ESW) Determination

The electrochemical stability window is measured using cyclic voltammetry (CV).

  • Electrochemical Cell: A three-electrode cell is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode).

  • Electrolyte Preparation: The DIL is used as the electrolyte. Sometimes, a supporting electrolyte (e.g., LiTFSI) is added for battery-related studies.

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and back. The current response is recorded as a function of the applied potential. The scan is performed in both the anodic and cathodic directions to determine the oxidation and reduction limits.

  • Determination of ESW: The electrochemical window is defined as the potential range where no significant faradaic current is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain cutoff value (e.g., 0.1 or 1 mA/cm²).

Viscosity Measurement

The dynamic viscosity of dicationic ionic liquids is measured using a viscometer.

  • Instrument: A rotational rheometer or a vibrating-wire viscometer is commonly used for accurate measurements.

  • Sample Loading: A small amount of the DIL is placed in the sample holder of the viscometer.

  • Temperature Control: The temperature of the sample is precisely controlled using a Peltier or a circulating fluid system.

  • Measurement: The instrument applies a controlled shear stress or shear rate to the sample and measures the resulting shear rate or shear stress, respectively. The viscosity is then calculated from these parameters. Measurements are typically performed over a range of temperatures.

Thermal Stability Analysis

The thermal stability of DILs is evaluated using thermogravimetric analysis (TGA).

  • Sample Preparation: A small, accurately weighed sample of the DIL (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • TGA Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • Data Analysis: The weight of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically reported as the onset temperature of weight loss or the temperature at which 5% or 10% weight loss occurs.

Visualizing Key Relationships

The following diagrams illustrate the relationships between the molecular structure of dicationic ionic liquids and their electrochemical properties, as well as a typical experimental workflow for their characterization.

G cluster_structure Dicationic Ionic Liquid Structure cluster_properties Electrochemical Properties Cation Cation Headgroup (e.g., Imidazolium, Pyrrolidinium) Conductivity Ionic Conductivity Cation->Conductivity Influences ion mobility ESW Electrochemical Window Cation->ESW Affects reduction potential Viscosity Viscosity Cation->Viscosity Anion Anion (e.g., TFSI, PF6) Anion->Conductivity Affects ion pairing Anion->ESW Affects oxidation potential Anion->Viscosity Thermal Thermal Stability Anion->Thermal Dominant factor Linker Linker Chain (e.g., Alkyl Chain Length) Linker->Conductivity Affects ion mobility Linker->Viscosity van der Waals interactions Viscosity->Conductivity Inversely related

Caption: Structure-Property Relationships in Dicationic Ionic Liquids.

G cluster_synthesis Synthesis & Purification cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Comparison Synthesis DIL Synthesis Purification Purification & Drying Synthesis->Purification TGA Thermogravimetric Analysis (TGA) - Thermal Stability Purification->TGA Viscometry Viscometry - Viscosity Purification->Viscometry EIS Electrochemical Impedance Spectroscopy (EIS) - Ionic Conductivity Purification->EIS CV Cyclic Voltammetry (CV) - Electrochemical Window Purification->CV Data Performance Comparison TGA->Data Viscometry->Data EIS->Data CV->Data

References

A Researcher's Guide to Purity Assessment of Synthesized Ionic Liquids: Ion Chromatography vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

The unique physicochemical properties of ionic liquids (ILs), such as their low vapor pressure, high thermal stability, and tunable solvency, have established them as critical components in a myriad of applications, from drug delivery systems to advanced battery electrolytes. However, the synthesis of ILs often introduces impurities—including residual starting materials, byproducts, and water—that can significantly alter their performance and introduce variability in experimental outcomes. For researchers, scientists, and drug development professionals, rigorous purity assessment is not just a matter of quality control; it is a prerequisite for obtaining reliable and reproducible results.

This guide provides a comparative overview of analytical techniques for determining the purity of synthesized ionic liquids, with a primary focus on ion chromatography (IC). We will delve into detailed experimental protocols for IC and its common alternatives, present quantitative performance data in a clear, comparative format, and illustrate key workflows to aid in method selection and implementation.

Ion Chromatography: The Gold Standard for Ionic Impurities

Ion chromatography is a powerful and widely adopted technique for quantifying ionic impurities, particularly halides (e.g., Cl⁻, Br⁻), which are common residues from precursor materials in many IL syntheses. The method's high sensitivity and its ability to separate multiple ions in a single run make it an indispensable tool for IL quality control.

Experimental Protocol: Determination of Halide Impurities by Anion-Exchange Chromatography

This protocol outlines a typical procedure for quantifying common anionic impurities in an imidazolium-based ionic liquid.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the synthesized ionic liquid into a 100 mL volumetric flask.

    • Dissolve the sample in ultra-pure water (or a 50:50 acetonitrile/water solution for hydrophobic ILs) and dilute to the mark. This creates a 1000 ppm (mg/L) stock solution.

    • Further dilute the stock solution as needed to bring the expected impurity concentrations within the calibration range of the instrument. A 10-fold dilution to 100 ppm is common.

    • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: An ion chromatography system equipped with a suppressed conductivity detector.

    • Analytical Column: A high-capacity anion-exchange column, such as a Dionex IonPac™ AS20 or Metrohm Metrosep A Supp 5.

    • Guard Column: A compatible guard column to protect the analytical column.

    • Eluent: An aqueous solution of sodium carbonate and sodium bicarbonate (e.g., 1.6 mM Na₂CO₃ / 3.9 mM NaHCO₃) or potassium hydroxide (e.g., 20 mM KOH), often with an organic modifier like acetonitrile (10-30%) to elute the main IL anion more effectively.[1][2]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[2]

    • Injection Volume: 20 - 50 µL.

    • Detection: Suppressed conductivity. For iodide, a UV detector set at ~226 nm can offer enhanced sensitivity.[1]

    • Run Time: Typically 15-25 minutes, depending on the separation efficiency required.[3]

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of the target halide anions (e.g., F⁻, Cl⁻, Br⁻, I⁻) in the same solvent used for the sample.

    • Generate a calibration curve by plotting the peak area of each anion against its concentration.

    • Quantify the halide impurities in the IL sample by comparing their peak areas to the calibration curve. The results are typically reported in ppm (mg/kg) or weight percent (wt%).

Alternative Analytical Techniques for Comprehensive Purity Profiling

While IC is excellent for ionic impurities, a complete purity profile often requires a multi-technique approach to account for water, organic residues, and non-volatile contaminants.

Karl Fischer Titration for Water Content

Water is one of the most common and influential impurities in ionic liquids, affecting properties like viscosity and electrochemical stability. Karl Fischer (KF) titration is the benchmark method for its accurate quantification.[4][5][6]

Experimental Protocol (Coulometric KF Titration):

  • Instrument Setup: Use a coulometric Karl Fischer titrator, which is ideal for the low water content (ppm levels) often found in dried ILs.[7][8]

  • Sample Introduction: Directly inject a precisely weighed aliquot (typically 0.1 - 1.0 g) of the ionic liquid into the KF titration cell containing a suitable solvent (e.g., a specialized KF solvent or methanol). For highly viscous ILs, a co-solvent like propanol or formamide may be necessary to ensure complete dissolution.[9]

  • Titration: The instrument electrochemically generates iodine, which reacts stoichiometrically with the water in the sample. The total charge required to reach the endpoint is directly proportional to the amount of water.

  • Calculation: The instrument's software automatically calculates the water content, typically expressed in ppm or weight percent.

Quantitative NMR (qNMR) for Organic Impurities and Assay

Nuclear Magnetic Resonance (NMR) spectroscopy is not only the primary tool for structural elucidation but also a powerful quantitative method (qNMR) for assessing purity. It can be used to identify and quantify organic impurities (e.g., unreacted starting materials like 1-methylimidazole) and to determine the overall assay of the IL itself.

Experimental Protocol (¹H qNMR with Internal Standard):

  • Standard and Sample Preparation:

    • Select a suitable internal standard (IS) that has a known purity, is stable, does not react with the IL, and has a simple ¹H NMR spectrum with at least one peak that is well-resolved from the IL and impurity signals. Maleic acid or dimethyl sulfone are common choices.

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the synthesized ionic liquid (e.g., 30-50 mg) into the same NMR tube.

    • Add a sufficient volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the IL and the IS completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Critical parameters include:

      • Long Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and IS). This is crucial for full signal recovery and accurate integration. A delay of 30-60 seconds is often necessary.[10]

      • 90° Pulse Angle: Ensure a calibrated 90° pulse is used for uniform excitation.

      • Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the ionic liquid cation (I_IL) and a signal from the internal standard (I_IS).

    • Calculate the purity of the ionic liquid using the following formula:

    Purity (wt%) = (I_IL / N_IL) * (N_IS / I_IS) * (MW_IL / MW_IS) * (m_IS / m_IL) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_IS = Purity of the internal standard

Thermogravimetric Analysis (TGA) for Non-Volatile Impurities

TGA measures the change in mass of a sample as a function of temperature. While primarily used to assess thermal stability, it can also provide an estimate of non-volatile impurities, such as inorganic salts (e.g., NaCl, LiBr) that may remain after synthesis.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (5-10 mg) into a TGA pan (typically platinum or alumina).

  • Temperature Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[12]

    • Include an initial isothermal step (e.g., at 100-120 °C) to drive off any residual water or volatile solvents.

    • Ramp the temperature to a point well above the decomposition temperature of the ionic liquid (e.g., 600 °C).[13]

  • Data Analysis: The mass remaining at the end of the analysis represents the non-volatile content. This residual mass can be reported as a weight percentage, giving an indication of the level of inorganic salt contamination.

Comparative Performance of Analytical Techniques

The choice of analytical method depends on the target impurity, required sensitivity, and available resources. The table below summarizes the key performance characteristics of each technique discussed.

Technique Primary Impurities Detected Typical Limit of Quantification (LOQ) Analysis Time (per sample) Relative Cost Key Advantages Key Limitations
Ion Chromatography (IC) Halides (Cl⁻, Br⁻, I⁻), other inorganic/organic anions & cations1 - 10 ppm (mg/kg)[1]20 - 30 minutes
$
High sensitivity and selectivity for ionic species; simultaneous analysis of multiple ions.Not suitable for non-ionic or volatile impurities; potential for matrix interference from the IL itself.
Karl Fischer Titration WaterCoulometric: 1-10 ppm; Volumetric: ~100 ppm5 - 15 minutes
Highly accurate and specific for water; recognized industry standard.Can be affected by side reactions with certain ILs (e.g., those with reactive carbonyl groups).
Quantitative NMR (qNMR) Organic starting materials, byproducts, residual solvents, main IL assay~0.1 wt% (1000 ppm)15 - 60 minutes (depending on relaxation delay)
Provides structural and quantitative data simultaneously; primary analytical method; non-destructive.Requires long relaxation delays for accuracy; lower sensitivity than chromatography; high initial instrument cost.
Thermogravimetric Analysis (TGA) Non-volatile inorganic salts~0.1 - 0.5 wt%60 - 90 minutes
Simple method for estimating total non-volatile content.Not specific (identifies total residue only); less sensitive than other methods for trace impurities.
Potentiometric Titration Main ionic liquid cation/anion (Assay)~0.5 - 1.0 wt%10 - 20 minutes$Low cost, rapid, and suitable for routine assay determination.Less sensitive than other methods; requires specific titrants and electrodes; primarily for major components.

Visualizing the Analytical Workflow

To better understand how these techniques fit into a comprehensive purity assessment strategy, the following diagrams illustrate the typical experimental workflow for ion chromatography and the logical relationship between the different analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing synthesis Synthesized Ionic Liquid weighing Accurate Weighing synthesis->weighing dissolution Dissolution & Dilution weighing->dissolution filtration Filtration (0.22 µm) dissolution->filtration injection Sample Injection filtration->injection separation Anion-Exchange Column Separation injection->separation detection Suppressed Conductivity Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Calibration Curve integration->quantification report Purity Report (ppm or wt%) quantification->report

Caption: Workflow for Purity Assessment of Ionic Liquids using Ion Chromatography.

logical_relationship cluster_techniques Analytical Techniques il Synthesized Ionic Liquid (Comprehensive Purity Profile) ic Ion Chromatography il->ic Ionic Impurities (e.g., Halides) kf Karl Fischer Titration il->kf Water Content qnmr Quantitative NMR il->qnmr Organic Impurities & Main Component Assay tga Thermogravimetric Analysis il->tga Non-Volatile Impurities (e.g., Salts) titration Potentiometric Titration il->titration Main Component Assay

Caption: Analytical Techniques for Comprehensive Ionic Liquid Purity Assessment.

References

Confirming Purity: A Comparative Guide to Analytical Techniques for Final Ionic Liquid Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized ionic liquids (ILs) is a critical step to guarantee reproducible results and meet stringent quality standards. The presence of unreacted starting materials can significantly alter the physicochemical properties and performance of the final IL product. This guide provides a comprehensive comparison of key analytical techniques for confirming the absence of starting materials, complete with experimental protocols, quantitative data, and visual workflows to aid in method selection.

Executive Summary

The choice of analytical technique for purity assessment of ionic liquids hinges on the nature of the starting materials and the desired level of sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for structural confirmation and quantification of organic starting materials. Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), provide excellent separation and sensitivity for both ionic and non-ionic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suited for the analysis of volatile starting materials. For inorganic halide impurities, titration methods like the Volhard method offer a classic and reliable quantitative approach.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common analytical techniques for confirming the absence of starting materials in final ionic liquid products.

TechniqueAnalyte TypeTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Quantitative NMR (qNMR) Organic starting materials (e.g., imidazoles, pyridines)~0.1 - 3 mol%Provides structural information, universal detector for protons, no need for identical standards.Lower sensitivity compared to chromatographic methods, potential for signal overlap.
High-Performance Liquid Chromatography (HPLC) Non-volatile organic and ionic starting materialsLOD: ~0.4 - 1.4 ppm; LOQ: 2-3 µmol L⁻¹ for imidazolium ILs[1]High sensitivity and resolution, versatile for a wide range of analytes.Requires chromophores for UV detection, method development can be complex.
Ion Chromatography (IC) Ionic starting materials, halide impuritiesLOD: Chloride ~0.1 ppm, Bromide ~0.2 ppm, Iodide ~1.0 ppm; LOQ: Chloride < 8 ppm[2][3]Excellent for ionic species, high sensitivity for halides.Limited to ionic analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile organic starting materials (e.g., alkyl halides)LOD: ~5.8 - 20 ppm for residual solvents[4]High sensitivity and specificity for volatile compounds.Not suitable for non-volatile ionic liquids and starting materials.
Volhard Titration Halide impurities (Cl⁻, Br⁻, I⁻)Dependent on titrant concentration, typically in the ppm range.Simple, cost-effective, and accurate for halide quantification.Time-consuming, involves hazardous reagents, only for water-miscible ILs.[3]

Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for 1-Methylimidazole Detection

This protocol provides a general guideline for the quantification of residual 1-methylimidazole in an imidazolium-based ionic liquid.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the ionic liquid sample into an NMR tube.

  • Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard should have a resonance that does not overlap with the analyte or ionic liquid signals.

  • Ensure the sample is fully dissolved.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer.

  • Key parameters to optimize include:

    • Pulse Angle: Use a 90° pulse to ensure quantitative excitation.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.

    • Number of Scans (ns): Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for accurate integration).

3. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signal of 1-methylimidazole (e.g., the N-methyl proton singlet) and a signal from the internal standard.

  • Calculate the concentration of 1-methylimidazole using the following equation:

High-Performance Liquid Chromatography (HPLC) for 1-Methylimidazole Detection

This method is suitable for the quantification of unreacted 1-methylimidazole in 1-alkyl-3-methylimidazolium ionic liquids.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A cation exchange column is recommended for good separation.[1]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., KH₂PO₄ solution). The exact ratio should be optimized for the specific ionic liquid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 209 nm for 1-methylimidazole.[1]

  • Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

  • Prepare a stock solution of the ionic liquid sample in the mobile phase.

  • Prepare a series of calibration standards of 1-methylimidazole in the mobile phase.

4. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the sample solution and quantify the 1-methylimidazole concentration based on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual 1-Bromobutane

This protocol outlines a headspace GC-MS method for the detection of volatile starting materials like 1-bromobutane.

1. Instrumentation:

  • GC-MS system with a headspace autosampler.

  • A capillary column suitable for volatile organic compounds (e.g., DB-1, VF-624ms).[5]

2. Headspace Parameters:

  • Incubation Temperature: 110°C.[5]

  • Incubation Time: 10 minutes.[5]

  • Diluent: An ionic liquid with low volatility can be used as the diluent to enhance sensitivity.[5]

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 40°C, hold for a few minutes, then ramp to a final temperature (e.g., 230°C) at a suitable rate (e.g., 10°C/min).[5]

  • MS Detection: Full scan mode to identify the characteristic ions of 1-bromobutane.

4. Sample Preparation:

  • Accurately weigh the ionic liquid sample into a headspace vial.

  • Add the diluent and seal the vial.

Ion Chromatography (IC) for Halide Impurity Analysis

This method is designed for the sensitive determination of halide impurities in ionic liquids.

1. Instrumentation:

  • Ion chromatograph with a conductivity detector.

  • Anion exchange column (e.g., Dionex IonPac AS20).[6]

2. Chromatographic Conditions:

  • Eluent: A gradient of potassium hydroxide or a sodium carbonate/bicarbonate buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Suppressor: A self-regenerating suppressor to reduce background conductivity.

3. Sample and Standard Preparation:

  • Dissolve the ionic liquid sample in deionized water.

  • Prepare multi-anion standards containing known concentrations of fluoride, chloride, bromide, and iodide.

Volhard Titration for Halide Impurities

This classic titration method provides a reliable way to quantify total halide content.

1. Principle: An excess of a standard silver nitrate solution is added to the sample to precipitate the halides as silver halides. The unreacted silver nitrate is then back-titrated with a standard potassium thiocyanate solution using a ferric iron(III) indicator.[7][8]

2. Procedure:

  • Dissolve a known weight of the water-miscible ionic liquid in dilute nitric acid.

  • Add a known excess of standard silver nitrate solution.

  • Add a few mL of nitrobenzene (to coat the precipitate and prevent its reaction with thiocyanate) and a ferric ammonium sulfate indicator.

  • Titrate the excess silver ions with standard potassium thiocyanate solution until a permanent reddish-brown color of the iron(III) thiocyanate complex appears.[7][8]

3. Limitations:

  • Only applicable to water-miscible ionic liquids.

  • The use of nitrobenzene and thiocyanate requires appropriate safety precautions.

  • It is a time-consuming method.[1]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for the key analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_quant Quantification weigh_sample Accurately weigh IL sample add_solvent Add deuterated solvent with internal standard weigh_sample->add_solvent dissolve Ensure complete dissolution add_solvent->dissolve acquire_spectrum Acquire ¹H NMR spectrum dissolve->acquire_spectrum process_data Phase and baseline correction acquire_spectrum->process_data integrate_peaks Integrate analyte and standard signals process_data->integrate_peaks calculate_conc Calculate concentration integrate_peaks->calculate_conc HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep_standards Prepare calibration standards inject_standards Inject standards prep_standards->inject_standards prep_sample Prepare IL sample solution inject_sample Inject sample prep_sample->inject_sample generate_curve Generate calibration curve inject_standards->generate_curve quantify Quantify analyte generate_curve->quantify inject_sample->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis prep_vial Weigh IL into headspace vial add_diluent Add diluent and seal prep_vial->add_diluent incubate Incubate vial add_diluent->incubate inject Inject headspace incubate->inject analyze GC separation and MS detection inject->analyze identify Identify starting materials analyze->identify

References

A Comparative Analysis of Bromide vs. Other Anions in Pyrrolidinium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The unique physicochemical properties of ionic liquids (ILs), such as their low vapor pressure, high thermal stability, and tunable nature, have positioned them as critical components in a myriad of applications, from electrochemical devices to pharmaceutical formulations. The choice of anion is a key determinant of an IL's performance characteristics. This guide provides a comparative study of pyrrolidinium-based ILs, focusing on the performance of the bromide (Br⁻) anion versus other commonly employed anions like tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (NTf₂⁻). The data presented is collated from various studies to offer a broad perspective on the influence of the anion on the thermal, transport, and electrochemical properties of these ILs.

Data Presentation: A Quantitative Comparison

The following tables summarize the key physicochemical properties of N-butyl-N-methylpyrrolidinium ([C₄mpyr]⁺) based ILs with different anions. The selection of [C₄mpyr]⁺ as the cation allows for a more direct comparison of the anion's effect. It is important to note that properties can vary based on purity and water content, and the data below is representative of values found in the literature under specific experimental conditions.

AnionDecomposition Temp. (T_d) (°C)Melting Point (T_m) (°C)Glass Transition Temp. (T_g) (°C)
Br⁻ ~283-294216-
BF₄⁻ ~300-350--85
PF₆⁻ ~350-40012-78
NTf₂⁻ >400-17-90

Table 1: Thermal Properties of [C₄mpyr]⁺ Based Ionic Liquids with Various Anions.

AnionViscosity (η) at 25°C (mPa·s)Ionic Conductivity (σ) at 25°C (mS/cm)
Br⁻ High (often solid at 25°C)Low in solid state
BF₄⁻ ~200-300~1.5-2.5
PF₆⁻ ~300-400~1.0-2.0
NTf₂⁻ ~50-70~3.0-4.0

Table 2: Transport Properties of [C₄mpyr]⁺ Based Ionic Liquids with Various Anions.

AnionElectrochemical Window (V)Anodic Limit (V vs. ref)Cathodic Limit (V vs. ref)
Br⁻ ~4.0-4.5~2.0~-2.0 to -2.5
BF₄⁻ ~4.5-5.0~2.5~-2.0 to -2.5
PF₆⁻ ~5.0-5.5~3.0~-2.0 to -2.5
NTf₂⁻ >5.5>3.0~-2.5

Table 3: Electrochemical Properties of [C₄mpyr]⁺ Based Ionic Liquids with Various Anions.

Experimental Protocols: Methodologies for Key Experiments

The data presented in the tables are typically acquired through a suite of standard characterization techniques for ionic liquids. The following are detailed methodologies for the key experiments cited.

Synthesis of N-Butyl-N-methylpyrrolidinium Bromide ([C₄mpyr][Br])

A common synthetic route involves the quaternization of N-methylpyrrolidine. In a round-bottom flask, N-methylpyrrolidine is dissolved in a suitable solvent like acetonitrile. An equimolar amount of 1-bromobutane is then added dropwise to the stirred solution. The reaction mixture is heated under reflux for 24-48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is washed multiple times with a non-polar solvent such as diethyl ether to remove any unreacted starting materials and then dried under vacuum to yield the final product. Purity is typically confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition temperature of the ionic liquids. A small sample (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina). The sample is heated at a constant rate, commonly 10 °C/min, under an inert atmosphere, usually nitrogen, with a flow rate of 20-50 mL/min. The weight of the sample is continuously monitored as a function of temperature. The onset decomposition temperature (T_onset) is often reported as the temperature at which a significant weight loss begins.[1][2]

Phase Behavior Analysis (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is used to determine the melting point (T_m) and glass transition temperature (T_g) of the ionic liquids. A small, hermetically sealed sample (typically 5-10 mg) is subjected to a controlled temperature program. A typical procedure involves cooling the sample to a low temperature (e.g., -150 °C) and then heating it at a constant rate, such as 10 °C/min. The heat flow to the sample is monitored relative to a reference, and thermal events like melting (endothermic peak) or glass transition (a step change in the baseline) are recorded.[3]

Viscosity Measurement

The dynamic viscosity of the ionic liquids is measured using a rheometer or a viscometer. A cone-plate or parallel-plate geometry is often used for rheometers. A small amount of the ionic liquid is placed between the plates, and the temperature is controlled using a Peltier system. The viscosity is measured over a range of shear rates to ensure Newtonian behavior. For temperature-dependent studies, measurements are taken at various temperatures, allowing the sample to equilibrate at each setpoint.[4]

Ionic Conductivity Measurement

Ionic conductivity is typically measured using a conductivity meter with a two-electrode conductivity cell. The cell constant is first determined using a standard solution of known conductivity (e.g., KCl solution). The ionic liquid is then placed in the cell, and its impedance is measured over a range of frequencies using an impedance analyzer. The bulk resistance of the ionic liquid is determined from the impedance data (often from a Nyquist plot), and the ionic conductivity (σ) is calculated using the formula σ = L/RA, where L is the distance between the electrodes, A is the electrode area, and R is the resistance. Temperature control is crucial for accurate measurements.[5]

Electrochemical Window Measurement (Cyclic Voltammetry - CV)

The electrochemical window is determined by cyclic voltammetry. A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode). The ionic liquid is used as the electrolyte. The potential of the working electrode is scanned from an initial potential to a cathodic limit, then reversed to an anodic limit, and finally brought back to the initial potential. The current response is recorded as a function of the applied potential. The electrochemical window is defined as the potential range where no significant faradaic current (due to the decomposition of the electrolyte) is observed.[6][7]

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis s1 N-methylpyrrolidine + 1-bromobutane s2 Quaternization Reaction s1->s2 s3 Solvent Removal s2->s3 s4 Washing & Drying s3->s4 s5 [C4mpyr][Br] s4->s5 c1 Thermal Stability (TGA) s5->c1 Sample c2 Phase Behavior (DSC) s5->c2 Sample c3 Viscosity s5->c3 Sample c4 Ionic Conductivity s5->c4 Sample c5 Electrochemical Window (CV) s5->c5 Sample d1 Decomposition Temperature c1->d1 d2 Melting/Glass Transition c2->d2 d3 Viscosity vs. Temperature c3->d3 d4 Conductivity vs. Temperature c4->d4 d5 Anodic/Cathodic Limits c5->d5

Caption: Experimental workflow for synthesis and characterization.

Anion_Property_Relationship cluster_anion Anion Properties cluster_il_properties Ionic Liquid Properties a1 Size & Shape p1 Thermal Stability a1->p1 Affects packing efficiency p2 Viscosity a1->p2 Larger size increases viscosity a2 Charge Delocalization a2->p1 Higher delocalization increases stability p4 Electrochemical Stability a2->p4 Higher delocalization increases stability a3 Flexibility a3->p2 Higher flexibility can decrease viscosity p3 Ionic Conductivity p2->p3 Inversely related (Walden Rule)

Caption: Anion influence on IL properties.

References

A Comparative Guide to Validating Electrochemical Stability for Battery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and longer cycle life in battery technology necessitates a rigorous evaluation of the electrochemical stability of its components. The electrochemical stability window (ESW) of an electrolyte, for instance, dictates the operational voltage of a battery and is a critical parameter for ensuring safe and reliable performance. This guide provides a comprehensive comparison of common experimental and computational techniques used to validate the electrochemical stability of materials in battery applications.

Key Experimental Techniques for Determining Electrochemical Stability

The stability of an electrolyte or electrode material is typically assessed by measuring the potential at which significant oxidation or reduction (decomposition) occurs. Several electrochemical techniques are employed for this purpose, each with its own advantages and limitations.

Voltammetric Methods

Voltammetric techniques involve applying a varying potential to a working electrode and measuring the resulting current. The onset of a sharp increase in current often signifies the start of electrolyte or electrode decomposition.

Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the most frequently used methods for determining the ESW.[1][2] In LSV, the potential is swept linearly in one direction, while in CV, the potential is swept to a vertex potential and then reversed.[3][4]

Chronoamperometry is another valuable technique where a constant potential is applied to the working electrode, and the current is monitored over time.[1] A sustained increase in current at a specific potential can indicate decomposition.

Comparison of Voltammetric Techniques

TechniquePrincipleAdvantagesDisadvantages
Linear Sweep Voltammetry (LSV) The potential of the working electrode is swept linearly with time from an initial to a final potential.[3][5]Simple, fast, and provides a direct indication of the onset potential for oxidation or reduction.[6]The determined stability window can be influenced by the scan rate and the nature of the working electrode.[7]
Cyclic Voltammetry (CV) The potential is swept linearly and then the sweep direction is reversed.[8][9]Provides information on the reversibility of the electrochemical processes and can help distinguish between decomposition and other redox reactions.[10]Similar to LSV, the results can be affected by experimental parameters. The interpretation can be more complex than LSV.[10]
Chronoamperometry A constant potential is applied to the working electrode, and the resulting current is measured as a function of time.[1]Can provide a more accurate determination of the stability limit by observing the steady-state current at a given potential.[1]Can be more time-consuming than voltammetric sweeps, especially if a wide range of potentials needs to be investigated.

Quantitative Comparison of Electrochemical Stability Windows

The following table presents a hypothetical comparison of the electrochemical stability window of a standard lithium-ion battery electrolyte (1 M LiPF6 in EC:DMC) as determined by different techniques. It is important to note that the absolute values can vary depending on the specific experimental conditions.[11]

TechniqueAnodic Limit (V vs. Li/Li+)Cathodic Limit (V vs. Li/Li+)Reference
Linear Sweep Voltammetry~4.5~0.1[7]
Cyclic Voltammetry~4.5~0.1[7]
Chronoamperometry~4.3~0.2[1]
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the various electrochemical processes occurring within a battery, including the formation and stability of the solid electrolyte interphase (SEI).[12] The SEI is a passivation layer that forms on the electrode surface due to electrolyte decomposition and is crucial for the long-term stability of many battery chemistries.[12] By applying a small AC voltage or current signal over a wide range of frequencies, EIS can provide information about the resistance and capacitance of the SEI, which can be correlated with its stability and integrity.[12]

Computational Methods for Predicting Electrochemical Stability

In addition to experimental techniques, computational methods are increasingly being used to predict the electrochemical stability of battery materials. These methods can provide valuable insights at the molecular level and can be used to screen potential candidates before they are synthesized and tested in the lab.

MethodPrincipleAdvantagesDisadvantages
HOMO-LUMO Method Based on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the electrolyte molecules. The energy gap between HOMO and LUMO is used to estimate the electrochemical stability window.Computationally efficient and can be used for high-throughput screening of a large number of molecules.Often overestimates the stability window as it does not account for the influence of the electrode surface and other components of the electrolyte.
Stoichiometry Stability Method Considers the thermodynamic stability of the material against the gain or loss of the mobile ion (e.g., Li+).Provides a more realistic prediction of the stability window compared to the HOMO-LUMO method.Computationally more demanding than the HOMO-LUMO method.
Phase Stability Method Determines the thermodynamic stability of the material by constructing a grand canonical phase diagram.Considered the most accurate method for predicting the thermodynamic stability window.Computationally very intensive and requires knowledge of all possible decomposition products.

Experimental Protocols

A reliable determination of the electrochemical stability requires a well-defined experimental setup and procedure. A three-electrode cell configuration is commonly used, consisting of a working electrode (where the reaction of interest occurs), a reference electrode (which provides a stable potential reference), and a counter electrode (which completes the circuit).[13][14][15][16][17]

General Three-Electrode Cell Setup

cluster_cell Three-Electrode Electrochemical Cell WE Working Electrode Potentiostat Potentiostat/Galvanostat WE->Potentiostat Measures Current & Applies Potential RE Reference Electrode RE->Potentiostat Measures Potential CE Counter Electrode CE->Potentiostat Completes Circuit Electrolyte Electrolyte

Figure 1: A schematic of a typical three-electrode cell setup connected to a potentiostat/galvanostat.

Protocol for Linear Sweep Voltammetry (LSV)
  • Cell Assembly: Assemble a three-electrode cell with the working electrode (e.g., platinum, glassy carbon, or the electrode material under investigation), a stable reference electrode (e.g., Li metal for non-aqueous systems), and a counter electrode (e.g., Li metal or platinum).[13][14][15][17]

  • Electrolyte Filling: Fill the cell with the electrolyte to be tested, ensuring all electrodes are properly immersed.[15]

  • Connection to Potentiostat: Connect the electrodes to a potentiostat.[13][15]

  • Parameter Setup: Set the initial and final potentials for the sweep, as well as the scan rate (e.g., 1-10 mV/s).

  • Measurement: Initiate the potential sweep and record the resulting current.

  • Data Analysis: Plot the current as a function of the applied potential. The potential at which a significant increase in current is observed is taken as the oxidative or reductive limit of the electrolyte.

start Start cell_assembly Assemble 3-Electrode Cell start->cell_assembly fill_electrolyte Fill with Electrolyte cell_assembly->fill_electrolyte connect_potentiostat Connect to Potentiostat fill_electrolyte->connect_potentiostat set_parameters Set LSV Parameters (Potential Range, Scan Rate) connect_potentiostat->set_parameters run_lsv Run Linear Sweep set_parameters->run_lsv record_data Record Current vs. Potential run_lsv->record_data analyze_data Analyze Data to Determine Stability Window record_data->analyze_data end End analyze_data->end

References

Cross-Validation of Analytical Methods for Ionic Liquid Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The unique physicochemical properties of ionic liquids (ILs), such as their low vapor pressure, high thermal stability, and tunable solvency, have positioned them as critical components in a wide array of applications, from drug delivery systems to electrochemical devices. The performance of an ionic liquid is intrinsically linked to its purity. Therefore, the accurate and precise characterization of ILs is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of common analytical methods for key quality attributes of ionic liquids: halide content, water content, and thermal stability.

Data Presentation

The following tables summarize the performance of various analytical techniques used in the characterization of ionic liquids.

Table 1: Comparison of Analytical Methods for Halide Content Determination

MethodPrincipleLimit of Quantification (LOQ)AdvantagesDisadvantages
Ion Chromatography (IC) Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity or UV detection.< 8 ppm for chloride[1]High selectivity and sensitivity; can simultaneously determine multiple halide species.[2]Can have long retention times and peak tailing for hydrophobic anions.[1][3]
Total Reflection X-ray Fluorescence (TXRF) X-ray fluorescence analysis where the incident beam strikes the sample at a very small angle, minimizing background noise.ppm levelRapid measurements and minimal sample preparation.[4]Formation of volatile hydrogen halides with acidic standards can be problematic.[3][4]
Volhard Titration A precipitation titration where excess silver nitrate is added to precipitate halides, and the excess silver is back-titrated with thiocyanate.ppb level[5]Well-established and cost-effective method.Less sensitive than instrumental methods and can be time-consuming.
Ion-Selective Electrode (ISE) Potentiometric method that measures the activity of a specific ion in a solution.ppb level[5]Relatively simple and inexpensive.Susceptible to interference from other ions and requires careful calibration.

Table 2: Comparison of Analytical Methods for Water Content Determination

MethodPrincipleDetection LimitAdvantagesDisadvantages
Karl Fischer (KF) Titration A chemical titration based on the reaction of water with iodine and sulfur dioxide in the presence of a base and a suitable solvent.As low as 0.001%[6]High accuracy, precision, and selectivity for water.[6]Can be slow for some samples; reagents are sensitive to atmospheric moisture and can degrade over time.[7]
Cathodic Stripping Voltammetry (CSV) An electrochemical method where an oxide film is formed on a gold electrode in the presence of water, and the stripping current of this film is measured.Not specifiedRequires no additional reagents and is suitable for in-situ measurements.[8][9]Less common and may require specialized electrochemical expertise.
Mid-Infrared (Mid-IR) Spectroscopy Measures the absorption of infrared radiation by water molecules in the sample.Not specifiedNon-destructive and can provide information about molecular interactions.[10]Calibration can be complex due to non-linear spectral shifts.[10]

Table 3: Comparison of Analytical Methods for Thermal Stability Assessment

MethodPrincipleKey Parameters MeasuredAdvantagesDisadvantages
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Onset decomposition temperature (Tonset), Tpeak, T1%/1day[11][12]Provides quantitative information on thermal decomposition.[11][12]Tonset can be influenced by experimental parameters like heating rate.[12]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Glass transition (Tg), melting point (Tm), cold crystallization (Tcc)[11][13]Determines phase transition temperatures and heat capacities.[11]Does not directly measure mass loss due to decomposition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Halide Content Determination by Ion Chromatography (IC)

  • Sample Preparation: Dissolve a known weight of the ionic liquid in a suitable solvent. For hydrophobic ILs, a mixture of acetonitrile and water may be required.[2]

  • Instrumentation: A standard ion chromatograph equipped with a guard column, an analytical column (e.g., Dionex AS9-HC), a suppressor, and a conductivity detector is used.[2]

  • Chromatographic Conditions:

    • Eluent: A mixture of sodium carbonate and sodium bicarbonate in water or a sodium hydroxide solution with an organic modifier like acetonitrile.[2][14]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[2]

    • Injection Volume: 10-25 µL.

  • Analysis: Inject the prepared sample and a series of halide standards. Identify and quantify the halide peaks based on their retention times and peak areas compared to the calibration curve.

2. Water Content Determination by Karl Fischer Titration

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent like methanol or a specialized formulation for ILs).

  • Procedure:

    • Standardize the KF reagent with a known amount of water or a certified water standard.

    • Introduce a known weight of the ionic liquid into the titration cell.

    • The titrator automatically adds the KF reagent until the endpoint is reached, which is detected potentiometrically.

    • The water content is calculated based on the amount of KF reagent consumed.

  • Note: For some ionic liquids, especially those based on acetate, esterification can occur, leading to the generation of water as a side product and inaccurate results.[8] In such cases, alternative methods like Cathodic Stripping Voltammetry may be more suitable.[8][9]

3. Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[11]

    • Record the mass of the sample as a function of temperature.

  • Data Analysis: Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins. Isothermal TGA can also be performed to assess long-term thermal stability by holding the sample at a specific temperature and monitoring mass loss over time.[11][15]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for ionic liquid characterization.

cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Cross-Validation Define IL & Analytes Define IL & Analytes Literature Review Literature Review Define IL & Analytes->Literature Review Select Candidate Methods Select Candidate Methods Literature Review->Select Candidate Methods Method Optimization Method Optimization Select Candidate Methods->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Analyze Same IL Batch with Validated Methods Analyze Same IL Batch with Validated Methods Robustness->Analyze Same IL Batch with Validated Methods Statistical Comparison of Results Statistical Comparison of Results Analyze Same IL Batch with Validated Methods->Statistical Comparison of Results Assess Method Equivalency Assess Method Equivalency Statistical Comparison of Results->Assess Method Equivalency

Caption: Workflow for Analytical Method Cross-Validation.

cluster_halide Halide Analysis cluster_water Water Content Analysis cluster_thermal Thermal Stability Analysis Ionic Liquid Sample Ionic Liquid Sample IC IC Ionic Liquid Sample->IC TXRF TXRF Ionic Liquid Sample->TXRF Titration Titration Ionic Liquid Sample->Titration Karl Fischer Karl Fischer Ionic Liquid Sample->Karl Fischer CSV CSV Ionic Liquid Sample->CSV TGA TGA Ionic Liquid Sample->TGA DSC DSC Ionic Liquid Sample->DSC Halide Content Data Halide Content Data IC->Halide Content Data TXRF->Halide Content Data Titration->Halide Content Data Water Content Data Water Content Data Karl Fischer->Water Content Data CSV->Water Content Data Thermal Stability Data Thermal Stability Data TGA->Thermal Stability Data DSC->Thermal Stability Data

Caption: Parallel Analysis for Cross-Validation.

References

Safety Operating Guide

Proper Disposal of Phenylmethylsulfonyl Fluoride (PMSF): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Initial Chemical Identification: The provided Einecs number 302-961-4 corresponds to the chemical 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide (CAS 94135-90-7)[1]. However, given the context of common laboratory reagents for researchers and scientists, it is highly probable that the intended query was for Phenylmethylsulfonyl fluoride (PMSF), a widely used serine protease inhibitor with EC number 206-350-2 and CAS number 329-98-6[2][3][4][5]. This guide will focus on the proper disposal procedures for PMSF.

Phenylmethylsulfonyl fluoride (PMSF) is a hazardous chemical that requires careful handling and disposal to ensure laboratory safety and environmental protection. It is toxic if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled[2][3][4][6]. Proper disposal is not merely a suggestion but a critical component of laboratory safety protocols.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of PMSF, including preparation for disposal, should be conducted in a certified chemical fume hood[7][8].

Step-by-Step Disposal Procedures

The primary methods for PMSF disposal are inactivation of aqueous solutions and disposal of solid waste and contaminated materials as hazardous waste.

1. Inactivation of Aqueous PMSF Solutions:

PMSF is unstable in aqueous solutions, and its rate of inactivation increases with a higher pH[9]. This property can be used for the safe disposal of dilute aqueous PMSF solutions.

  • Protocol for Inactivation:

    • For a 20mM aqueous solution of PMSF, adjust the pH to be greater than 8.6 by adding a suitable base (e.g., sodium hydroxide).

    • Store the alkaline solution at room temperature for several hours to allow for complete hydrolysis. The half-life of a 20mM aqueous solution of PMSF at pH 8.0 is approximately 35 minutes[9].

    • After ensuring complete inactivation, the solution can be discarded according to local regulations for non-hazardous aqueous waste. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

2. Disposal of Solid PMSF and Contaminated Materials:

Solid PMSF, as well as materials grossly contaminated with PMSF (e.g., pipette tips, gloves, paper towels), must be disposed of as hazardous waste[10][11].

  • Procedure:

    • Collect all solid PMSF waste and contaminated disposables in a clearly labeled, sealed, and compatible hazardous waste container[10][11]. The container should be specifically designated for PMSF waste[10].

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases[8][11].

    • Arrange for pickup and disposal by your institution's authorized hazardous waste management service[7][11].

3. Decontamination of Glassware and Equipment:

Glassware and equipment contaminated with PMSF should be decontaminated before reuse or disposal.

  • Decontamination Protocol:

    • Prepare a 5% sodium carbonate solution in water[7].

    • Rinse the contaminated surfaces thoroughly with this alkaline solution to hydrolyze the PMSF.

    • After decontamination, wash the equipment with soapy water and rinse with copious amounts of water[10].

Quantitative Data Summary

ParameterValue/InstructionCitation
Lethal Dose (Mouse) ~200 mg/kg[7]
Inactivation pH > 8.6[9]
Half-life in Aqueous Solution ~35 minutes (20mM, pH 8.0)[9]
Decontamination Solution 5% Sodium Carbonate[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of PMSF waste.

PMSF_Disposal_Workflow cluster_start Start cluster_waste_type Identify Waste Type cluster_aqueous Aqueous Solution Disposal cluster_solid Solid Waste Disposal start PMSF Waste Generated waste_type Aqueous Solution or Solid/Contaminated Material? start->waste_type inactivate Inactivate Solution (pH > 8.6, several hours) waste_type->inactivate Aqueous Solution collect_solid Collect in Labeled Hazardous Waste Container waste_type->collect_solid Solid/Contaminated dispose_aqueous Dispose as per Institutional Aqueous Waste Guidelines inactivate->dispose_aqueous store_solid Store in Designated Secure Area collect_solid->store_solid pickup_solid Arrange for Hazardous Waste Pickup store_solid->pickup_solid

Caption: Workflow for the safe disposal of Phenylmethylsulfonyl fluoride (PMSF).

By adhering to these procedures, researchers can ensure the safe and responsible disposal of PMSF, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and guidelines.

References

Essential Safety and Logistical Information for Handling Einecs 302-961-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for handling the chemical compound identified as 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide , corresponding to EINECS number 302-961-4 and CAS number 94135-90-7. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical Identification and Hazards

IdentifierValue
EINECS Number 302-961-4
CAS Number 94135-90-7
Chemical Name 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the required PPE.

Protection TypeSpecifications and Procedures
Eye and Face Protection Wear tightly fitting safety goggles with side-shields. These should conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant, impervious gloves must be worn. Always inspect gloves for integrity before use. Fire-resistant clothing is also recommended.[1]
Respiratory Protection In situations where exposure limits may be exceeded, or if irritation is experienced, a full-face respirator should be used.[1]

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Spill and Leakage Procedures:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation and remove all sources of ignition.

  • Wear appropriate personal protective equipment as outlined above.

  • For containment, use inert absorbent material such as sand or earth.

  • Collect the spilled material and place it in a suitable, closed container for disposal.

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the chemical to enter drains or waterways.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling Einecs 302-961-4 in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Store Unused Chemical Store Unused Chemical Perform Experiment->Store Unused Chemical Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Dispose Waste Dispose Waste Decontaminate->Dispose Waste Spill->Decontaminate First Aid First Aid Exposure->First Aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.